molecular formula C6H8O7<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH B15562762 Citric Acid CAS No. 60267-61-0

Citric Acid

Numéro de catalogue: B15562762
Numéro CAS: 60267-61-0
Poids moléculaire: 192.12 g/mol
Clé InChI: KRKNYBCHXYNGOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
This compound is a tricarboxylic acid that is propane-1,2,3-tricarboxylic acid bearing a hydroxy substituent at position 2. It is an important metabolite in the pathway of all aerobic organisms. It has a role as a food acidity regulator, a chelator, an antimicrobial agent, a fundamental metabolite and a calcium chelator. It is a conjugate acid of a citrate(1-) and a citrate anion.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of this compound (citrates) can be used as anticoagulants due to their calcium-chelating ability. this compound is one of the active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. It is also used in combination with magnesium oxide to form magnesium citrate, an osmotic laxative.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Anhydrous this compound is a Calculi Dissolution Agent and Anti-coagulant. The mechanism of action of anhydrous this compound is as an Acidifying Activity and Calcium Chelating Activity. The physiologic effect of anhydrous this compound is by means of Decreased Coagulation Factor Activity.
This compound has been reported in Camellia sinensis, Diplachne fusca, and other organisms with data available.
Anhydrous this compound is a tricarboxylic acid found in citrus fruits. This compound is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 6 investigational indications.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of this compound (citrates) can be used as anticoagulants due to their calcium chelating ability.
See also: Potassium Citrate (active moiety of);  Citrate (narrower);  this compound;  Magnesium Oxide;  Sodium Picosulfate (component of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7, Array
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name citric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Citric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3020332
Record name Citric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air, Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO], Solid, COLOURLESS CRYSTALS., White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry air
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CITRIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Citric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Citric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Decomposes (NTP, 1992), Decomposes
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

100 °C
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very soluble in water; freely soluble in ethanol; soluble in ether, In water, 3.83X10+5 mg/L at 25 °C, Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C, Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform, 592.0 mg/mL, Solubility in water, g/100ml at 20 °C: 59, Very soluble in water, slightly soluble in ether, Freely soluble (in ethanol)
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Citric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CITRIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Citric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.665 g/cu cm at 20 °C, BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C, Density: 1.542 g/cu cm /Citric acid monohydrate/, White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution, Colorless, translucent crystals or powder, Rhombic crystals from water with 1 mol of water of crystallization

CAS No.

77-92-9
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid, anhydrous [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name citric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citric acid, anhydrous
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name citric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANHYDROUS CITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF417D3PSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

307 °F (anhydrous) (NTP, 1992), 153 °C
Record name CITRIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Citric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CITRIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide on the pKa Values of Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa values) of citric acid, a triprotic acid of significant interest in various scientific and pharmaceutical applications. The document outlines its dissociation behavior, presents a detailed experimental protocol for pKa determination, and includes a visual representation of the dissociation pathway.

This compound: A Triprotic Acid

This compound (C₆H₈O₇) is a weak organic acid that plays a crucial role in biochemistry as an intermediate in the this compound cycle.[1] It is a triprotic acid, meaning it possesses three carboxylic acid groups that can sequentially donate protons in an aqueous solution.[2][3][4] This stepwise dissociation is characterized by three distinct equilibrium constants, known as pKa values. These values are fundamental in understanding and predicting the molecule's charge state, solubility, and interaction with other molecules at different pH levels, which is critical in drug formulation, food science, and biological systems.

Dissociation Constants of this compound

The dissociation of this compound occurs in three stages, each with its own pKa value. These values can vary slightly depending on factors such as temperature and the ionic strength of the solution.[1] The values extrapolated to zero ionic strength at 25 °C are widely accepted.

Table 1: Summary of this compound pKa Values at 25°C

Dissociation ConstantpKa Value (Zero Ionic Strength)Corresponding Equilibrium
pKa₁3.128H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺
pKa₂4.761H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺
pKa₃6.396HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺

Note: Other sources report similar values, such as pKa₁ = 3.13, pKa₂ = 4.76, and pKa₃ = 6.40.

In biological systems, which typically have a pH around 7, the predominant species are the citrate (B86180) and mono-hydrogen citrate ions. The buffering capacity of this compound solutions is most effective between approximately pH 2 and pH 8.

Experimental Protocol: Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of weak acids like this compound. The procedure involves titrating a solution of the acid with a strong base and monitoring the resulting pH changes.

Objective: To determine the three pKa values of this compound by potentiometric titration.

Materials and Equipment:

  • This compound (analytical grade)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M standardized solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Buret (50 mL, Class A)

  • Beakers and volumetric flasks

Procedure:

  • Preparation of the this compound Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of deionized water to prepare a solution of approximately 0.1 M. For instance, dissolve about 2.1 g of this compound monohydrate in 100 mL of water.

    • Add a specific amount of KCl to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but clear of the stir bar.

    • Begin stirring at a slow, steady rate.

    • Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration Process:

    • Record the initial pH of the this compound solution.

    • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size of the titrant (e.g., to 0.1 mL or even dropwise) to accurately capture the equivalence points.

    • Continue the titration well past the final equivalence point until the pH of the solution becomes strongly basic (e.g., pH 11-12).

Data Analysis:

  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The curve will show three inflection points, corresponding to the three equivalence points for the triprotic acid.

  • Determine Equivalence Points: The equivalence points can be identified from the points of maximum slope on the titration curve. This is often done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

  • Calculate pKa Values: The pKa values are determined from the pH at the half-equivalence points.

    • pKa₁: The pH at the volume of NaOH that is halfway to the first equivalence point.

    • pKa₂: The pH at the volume of NaOH that is halfway between the first and second equivalence points.

    • pKa₃: The pH at the volume of NaOH that is halfway between the second and third equivalence points.

Visualization of this compound Dissociation

The following diagram illustrates the stepwise dissociation of this compound, a logical pathway representing the loss of its three acidic protons.

Citric_Acid_Dissociation H3A H₃A (this compound) H2A H₂A⁻ (Dihydrogen Citrate) H3A->H2A pKa₁ = 3.13 HA HA²⁻ (Monohydrogen Citrate) H2A->HA pKa₂ = 4.76 A3 A³⁻ (Citrate) HA->A3 pKa₃ = 6.40

Caption: Stepwise dissociation pathway of this compound.

References

The Role of Citrate in the Tricarboxylic Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA and the generation of reducing equivalents for ATP synthesis. While often viewed as a mere intermediate, citrate (B86180), the cycle's entry point, plays a multifaceted and critical role that extends far beyond its position in the canonical pathway. It is not only the product of the cycle's first committed step but also a key allosteric regulator and a crucial biosynthetic precursor that links carbohydrate catabolism with anabolic pathways such as fatty acid synthesis. This technical guide provides an in-depth examination of the formation, metabolic fate, and regulatory functions of citrate, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in metabolism and drug development.

Introduction to the Tricarboxylic Acid Cycle

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of eight enzyme-catalyzed reactions occurring in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes.[1][2] Its primary function is to oxidize acetate, derived from carbohydrates, fats, and proteins in the form of acetyl-CoA, into carbon dioxide, thereby releasing stored energy.[3][4] This energy is captured in the form of the reducing equivalents NADH and FADH₂, which subsequently donate their electrons to the electron transport chain to drive oxidative phosphorylation, the main source of ATP in aerobic organisms.[3][5] The cycle is initiated by the formation of this compound, a six-carbon tricarboxylic acid, from which the cycle derives its most common name.[1] This guide focuses specifically on the pivotal role of this initial molecule, citrate, as a central metabolic nexus.

The Formation and Intramitochondrial Fate of Citrate
2.1. The Citrate Synthase Reaction: The Gateway to the Cycle

The entry of acetyl-CoA into the TCA cycle is a critical, exergonic step catalyzed by the enzyme citrate synthase. This reaction involves the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule of oxaloacetate to form the six-carbon molecule, citrate.[6][7]

Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH

The standard free energy change (ΔG°') for this reaction is highly negative, making it a key irreversible and rate-limiting step under most physiological conditions.[8] Citrate synthase is a homodimeric enzyme that undergoes significant conformational changes upon substrate binding.[9] The binding of oxaloacetate induces a change from an "open" to a "closed" conformation, which creates the binding site for acetyl-CoA and shields the reactive intermediates from solvent, preventing premature hydrolysis of the thioester bond.

2.2. Isomerization to Isocitrate

Once formed, citrate is rapidly isomerized into its structural isomer, isocitrate, by the enzyme aconitase.[7] This is a two-step process involving the removal and then re-addition of a water molecule, with cis-aconitate as a transient intermediate that typically remains bound to the enzyme.[10] This isomerization is crucial as it repositions the hydroxyl group of citrate, setting the stage for the subsequent oxidative decarboxylation steps that are central to the cycle's energy-yielding function.

Citrate: A Master Regulator and Biosynthetic Precursor

Citrate's role extends beyond the confines of the TCA cycle. Its concentration within the mitochondrial and cytosolic compartments serves as a key indicator of metabolic status, enabling it to function as a critical signaling molecule.

3.1. Allosteric Regulation of Metabolism

High concentrations of citrate act as a negative feedback inhibitor of citrate synthase , the enzyme responsible for its own formation.[9] More significantly, when energy levels in the cell are high, citrate is transported out of the mitochondria and into the cytosol. In the cytosol, citrate acts as a potent allosteric inhibitor of phosphofructokinase-1 (PFK-1) , a key rate-limiting enzyme in glycolysis. This inhibition effectively slows down the breakdown of glucose when the TCA cycle is saturated with substrate, providing a crucial feedback mechanism that coordinates the rates of glycolysis and the TCA cycle.

3.2. The Citrate Shuttle: Linking Catabolism to Anabolism

The transport of citrate into the cytosol is a critical link between the catabolic reactions of the TCA cycle and anabolic (biosynthetic) pathways. In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, at the expense of one ATP molecule.

Citrate + ATP + CoA-SH → Acetyl-CoA + Oxaloacetate + ADP + Pᵢ

This reaction is the primary source of cytosolic acetyl-CoA, which is the essential building block for two major biosynthetic pathways:

  • Fatty Acid Synthesis: Cytosolic acetyl-CoA is the precursor for the synthesis of fatty acids.

  • Cholesterol Synthesis: It is also the starting point for the synthesis of cholesterol and other isoprenoids.

This "citrate shuttle" ensures that when the cell has sufficient ATP, the carbon flux from glucose breakdown can be diverted from energy production towards the synthesis and storage of fats.

Quantitative Analysis of Citrate's Role

The regulation and directionality of metabolic pathways are governed by thermodynamics and enzyme kinetics. The citrate synthase step is a prime example of a thermodynamically favorable, highly regulated control point.

4.1. Thermodynamic Profile

The standard Gibbs free energy (ΔG°') change for the reactions in the TCA cycle highlights which steps are near equilibrium and which are essentially irreversible, and thus likely points of regulation.

Reaction StepEnzymeΔG°' (kJ/mol)
Acetyl-CoA + Oxaloacetate → Citrate Citrate Synthase -31.5 [8]
Citrate ⇌ IsocitrateAconitase+6.3
Isocitrate → α-KetoglutarateIsocitrate Dehydrogenase-20.9
α-Ketoglutarate → Succinyl-CoAα-Ketoglutarate Dehydrogenase-30.1
Succinyl-CoA ⇌ SuccinateSuccinyl-CoA Synthetase-2.1
Succinate ⇌ FumarateSuccinate Dehydrogenase0
Fumarate ⇌ MalateFumarase-3.8
Malate ⇌ OxaloacetateMalate Dehydrogenase+29.7
Table 1: Standard Gibbs free energy changes for the reactions of the TCA cycle. The highly exergonic nature of the citrate synthase reaction drives the cycle forward.
4.2. Enzyme Kinetics of Citrate Synthase

The activity of citrate synthase is highly dependent on the concentrations of its substrates and is modulated by allosteric inhibitors. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of its maximum, providing insight into substrate affinity.

Enzyme SourceSubstrate / InhibitorKₘ / Kᵢ (µM)Type of Inhibition
Rat Liver Mitochondria[11]Acetyl-CoA16-
Rat Liver Mitochondria[11]Oxaloacetate2-
Rat Liver Mitochondria[11]ATP (vs. Acetyl-CoA)-Competitive
Table 2: Kinetic parameters for citrate synthase. The low Kₘ values indicate a high affinity for its substrates.
Experimental Protocols

Studying the role of citrate requires robust methodologies for measuring enzyme activity and metabolite concentrations.

5.1. Protocol: Spectrophotometric Assay of Citrate Synthase Activity

This protocol measures citrate synthase activity by monitoring the reaction of the free thiol group of Coenzyme A (CoA-SH), a product of the reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting product, TNB, is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[12]

Objective: To determine the kinetic activity of citrate synthase in isolated mitochondria or cell lysates.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • DTNB solution (e.g., 10 mM in buffer)

  • Acetyl-CoA solution (e.g., 10 mM in water)

  • Oxaloacetate solution (e.g., 10 mM in buffer, prepared fresh)

  • Triton X-100 (1% v/v, for mitochondrial lysis)

  • Isolated mitochondria or cell lysate sample

  • Spectrophotometer capable of kinetic measurements at 412 nm

Methodology:

  • Sample Preparation: Isolate mitochondria from tissue or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in a suitable buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer

    • DTNB

    • Acetyl-CoA

    • Triton X-100 (to ensure lysis of mitochondria)

    • Sample (containing 1-5 µg of mitochondrial protein)

    • Add water to bring the volume to 950 µL.

  • Assay Initiation: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 30°C). Blank the instrument with this mixture.

  • Start the Reaction: To initiate the reaction, add 50 µL of the oxaloacetate solution to the cuvette, mix quickly by inverting, and immediately start recording the absorbance at 412 nm.

  • Data Acquisition: Record the absorbance every 10-15 seconds for 2-5 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic trace. Calculate the enzyme activity using the Beer-Lambert law (ε for TNB at 412 nm is 13.6 mM⁻¹cm⁻¹).

5.2. Protocol: Quantification of Citrate by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of citrate from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Objective: To measure the absolute concentration of citrate in cell culture media, plasma, or cell extracts.[1]

Materials:

  • Internal Standard (IS): A stable isotope-labeled version of citrate (e.g., ¹³C-citrate or D4-citric acid).[1]

  • Solvents: Acetonitrile (ACN) and water (LC-MS grade), often with a modifier like formic acid.

  • Sample extraction solution (e.g., 80% methanol (B129727) or perchloric acid).[1]

  • LC column suitable for polar analytes (e.g., HILIC or a reversed-phase C18 column).

Methodology:

  • Sample Collection and Quenching: For cellular extracts, rapidly wash cells with cold saline and quench metabolism by adding a cold extraction solution (e.g., 80% methanol, -80°C). For plasma or media, collect the sample and immediately place it on ice.[1]

  • Extraction: Add a known amount of the internal standard to the sample. For cells, scrape and collect the cell lysate. For plasma, perform protein precipitation by adding a cold solvent like ACN or trichloroacetic acid.[1][5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Preparation: Transfer the supernatant to a new tube, dry it down using a vacuum concentrator, and then reconstitute the sample in a suitable injection solvent (e.g., 50% ACN).

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

    • LC Separation: Separate the metabolites using an appropriate chromatographic gradient.

    • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for both citrate and its labeled internal standard.

  • Quantification: Generate a standard curve using known concentrations of pure citrate. Quantify the citrate in the sample by comparing the ratio of the endogenous citrate peak area to the internal standard peak area against the standard curve.

Visualizations of Key Pathways
6.1. The Tricarboxylic Acid (TCA) Cycle```dot

// Nodes for intermediates AcetylCoA [label="Acetyl-CoA (2C)", fillcolor="#FBBC05"]; Oxaloacetate [label="Oxaloacetate (4C)", fillcolor="#4285F4"]; Citrate [label="Citrate (6C)", fillcolor="#EA4335"]; Isocitrate [label="Isocitrate (6C)"]; AlphaKG [label="α-Ketoglutarate (5C)"]; SuccinylCoA [label="Succinyl-CoA (4C)"]; Succinate [label="Succinate (4C)"]; Fumarate [label="Fumarate (4C)"]; Malate [label="Malate (4C)"];

// Invisible nodes for layout node [shape=point, width=0]; p1; p2; p3; p4; p5;

// Edges representing reactions {rank=same; AcetylCoA; Oxaloacetate} {AcetylCoA, Oxaloacetate} -> Citrate [label=" Citrate\n Synthase "]; Citrate -> Isocitrate [label=" Aconitase "]; Isocitrate -> p1 [label=" Isocitrate\n Dehydrogenase ", arrowhead="normal", dir="forward"]; p1 -> AlphaKG [label=" NADH\n CO₂ "]; AlphaKG -> p2 [label=" α-KG\n Dehydrogenase ", arrowhead="normal", dir="forward"]; p2 -> SuccinylCoA [label=" NADH\n CO₂ "]; SuccinylCoA -> p3 [label=" Succinyl-CoA\n Synthetase ", arrowhead="normal", dir="forward"]; p3 -> Succinate [label=" GTP "]; Succinate -> p4 [label=" Succinate\n Dehydrogenase ", arrowhead="normal", dir="forward"]; p4 -> Fumarate [label=" FADH₂ "]; Fumarate -> Malate [label=" Fumarase "]; Malate -> p5 [label=" Malate\n Dehydrogenase ", arrowhead="normal", dir="forward"]; p5 -> Oxaloacetate [label=" NADH "]; }

Caption: The Citrate Shuttle links mitochondrial metabolism to cytosolic biosynthesis.

6.4. Experimental Workflow for Enzyme Assay

Exp_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Mitochondria (Differential Centrifugation) B Quantify Protein (BCA Assay) A->B C Prepare Reaction Mix (Buffer, DTNB, Acetyl-CoA) B->C D Initiate with Oxaloacetate C->D E Kinetic Reading at 412 nm D->E F Calculate ΔA/min E->F G Determine Specific Activity (U/mg protein) F->G

Caption: Workflow for a spectrophotometric citrate synthase activity assay.

Conclusion

Citrate is far more than a simple waypoint in a metabolic cycle. It represents the commitment of carbon units to oxidation for energy and serves as a sensitive barometer of the cell's energetic state. Its ability to regulate glycolytic flux via allosteric inhibition and to supply the carbon backbone for major anabolic pathways via the citrate shuttle places it at a critical intersection of cellular metabolism. For researchers and drug development professionals, understanding the complex regulation and multiple fates of citrate is essential for identifying novel therapeutic targets for metabolic diseases, including cancer and nonalcoholic fatty liver disease, where alterations in citrate metabolism are increasingly recognized as a key feature.

References

The Citric Acid Cycle: A Core Metabolic Engine for Cellular Energetics and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, stands as a central hub of cellular metabolism. This intricate series of enzymatic reactions, occurring within the mitochondrial matrix of eukaryotic cells, is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids.[1] Its primary role is to harvest high-energy electrons from these fuel sources, which are then utilized in oxidative phosphorylation to generate the bulk of cellular adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Beyond its catabolic function, the this compound cycle provides essential precursor molecules for a multitude of anabolic pathways, including the synthesis of amino acids, nucleotides, and heme.[2][3] This dual nature, termed amphibolism, underscores the cycle's critical importance in maintaining cellular homeostasis and supporting cell growth and proliferation. A thorough understanding of the intricate workings of this pathway, its regulation, and its role in various physiological and pathological states is paramount for researchers in the life sciences and professionals engaged in drug discovery and development.

The Biochemical Pathway: A Step-by-Step Oxidation

The this compound cycle is an eight-step process that begins with the condensation of a two-carbon acetyl group, derived from acetyl-CoA, with the four-carbon acceptor molecule oxaloacetate to form the six-carbon molecule citrate (B86180).[4] Through a series of oxidation, decarboxylation, and hydration reactions, this citrate molecule is systematically broken down, releasing two molecules of carbon dioxide and regenerating oxaloacetate to continue the cycle.[4] For each turn of the cycle, the energy released is captured in the form of three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP).[4]

The key enzymatic steps of the this compound cycle are as follows:

  • Citrate Synthase: Catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This is a key regulatory and essentially irreversible step.[5]

  • Aconitase: Isomerizes citrate to isocitrate.

  • Isocitrate Dehydrogenase: Catalyzes the first oxidative decarboxylation of the cycle, converting isocitrate to α-ketoglutarate, producing NADH and releasing CO₂. This is another major regulatory point.[5]

  • α-Ketoglutarate Dehydrogenase Complex: A multi-enzyme complex that catalyzes the second oxidative decarboxylation, converting α-ketoglutarate to succinyl-CoA, yielding another molecule of NADH and CO₂. This step is also a critical site of regulation.[5]

  • Succinyl-CoA Synthetase: Converts succinyl-CoA to succinate (B1194679), coupled with the substrate-level phosphorylation of GDP to GTP (or ADP to ATP).

  • Succinate Dehydrogenase: Oxidizes succinate to fumarate (B1241708), with the concomitant reduction of FAD to FADH₂. This enzyme is unique as it is embedded in the inner mitochondrial membrane and is also part of the electron transport chain (Complex II).

  • Fumarase: Catalyzes the hydration of fumarate to malate (B86768).

  • Malate Dehydrogenase: Oxidizes malate to regenerate oxaloacetate, producing the third molecule of NADH.

Below is a graphical representation of the this compound cycle pathway generated using the DOT language.

Citric_Acid_Cycle AcetylCoA Acetyl-CoA (2C) CS Citrate Synthase AcetylCoA->CS Oxaloacetate Oxaloacetate (4C) Oxaloacetate->CS Citrate Citrate (6C) Aconitase1 Aconitase Citrate->Aconitase1 Isocitrate Isocitrate (6C) IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKetoglutarate α-Ketoglutarate (5C) KGDHC α-Ketoglutarate Dehydrogenase Complex AlphaKetoglutarate->KGDHC SuccinylCoA Succinyl-CoA (4C) SCS Succinyl-CoA Synthetase SuccinylCoA->SCS Succinate Succinate (4C) SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate (4C) Fumarase Fumarase Fumarate->Fumarase Malate Malate (4C) MDH Malate Dehydrogenase Malate->MDH CS->Citrate Aconitase1->Isocitrate IDH->AlphaKetoglutarate NADH, CO₂ KGDHC->SuccinylCoA NADH, CO₂ SCS->Succinate GTP SDH->Fumarate FADH₂ Fumarase->Malate MDH->Oxaloacetate NADH

Figure 1: The this compound Cycle Pathway.

Quantitative Data Summary

A quantitative understanding of the this compound cycle is essential for modeling metabolic fluxes and for the development of therapeutic interventions. The following tables summarize key quantitative data related to the cycle's thermodynamics, enzyme kinetics, and metabolite concentrations.

Table 1: Standard Gibbs Free Energy Changes (ΔG°') of the this compound Cycle Reactions

StepEnzymeReactionΔG°' (kJ/mol)
1Citrate SynthaseAcetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-31.5
2AconitaseCitrate ⇌ Isocitrate+6.3
3Isocitrate DehydrogenaseIsocitrate + NAD⁺ → α-Ketoglutarate + NADH + CO₂-20.9
4α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + NADH + CO₂-33.5
5Succinyl-CoA SynthetaseSuccinyl-CoA + GDP + Pi ⇌ Succinate + GTP + CoA-2.9
6Succinate DehydrogenaseSuccinate + FAD ⇌ Fumarate + FADH₂0
7FumaraseFumarate + H₂O ⇌ Malate-3.8
8Malate DehydrogenaseMalate + NAD⁺ ⇌ Oxaloacetate + NADH+29.7

Data sourced from multiple biochemistry resources. The actual Gibbs free energy change (ΔG) under cellular conditions will vary depending on the concentrations of reactants and products.

Table 2: Michaelis-Menten Constants (Kₘ) and Maximum Velocities (Vₘₐₓ) of this compound Cycle Enzymes

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg protein)
Citrate SynthaseAcetyl-CoA2-15~10-20
Oxaloacetate2-10
AconitaseCitrate200-600~5-15
Isocitrate50-150
Isocitrate Dehydrogenase (NAD⁺-dependent)Isocitrate10-50~2-5
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate100-300~3-7
Succinyl-CoA SynthetaseSuccinyl-CoA5-20~10-30
GDP2-10
Succinate DehydrogenaseSuccinate400-1200~15-25
FumaraseFumarate5-20~50-100
Malate20-50
Malate DehydrogenaseMalate50-200~100-200
Oxaloacetate5-15

Note: These values are approximate and can vary significantly depending on the tissue, organism, and experimental conditions.

Table 3: Intracellular Concentrations of this compound Cycle Intermediates in Mammalian Cells

MetaboliteConcentration Range (µM)
Citrate200 - 1500
Isocitrate20 - 100
α-Ketoglutarate100 - 500
Succinate20 - 100
Fumarate10 - 60
Malate100 - 500
Oxaloacetate1 - 10

These concentrations are highly dynamic and depend on the cell type, metabolic state, and nutrient availability.[6]

Experimental Protocols

Accurate measurement of this compound cycle activity and metabolite levels is crucial for research and drug development. Below are detailed methodologies for key experiments.

Spectrophotometric Assay of Citrate Synthase Activity

This assay measures the initial rate of the reaction catalyzed by citrate synthase by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[7]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • Acetyl-CoA (10 mM)

  • DTNB (10 mM)

  • Oxaloacetate (10 mM)

  • Mitochondrial or cell lysate sample

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB in a cuvette.

  • Add the sample containing citrate synthase to the reaction mixture and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

  • Initiate the reaction by adding oxaloacetate to the cuvette and immediately start recording the absorbance at 412 nm for 2-5 minutes at regular intervals (e.g., every 15 seconds).

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

  • The citrate synthase activity is calculated using the molar extinction coefficient of the product (TNB), which is 13.6 mM⁻¹cm⁻¹.

The following diagram illustrates the workflow for a spectrophotometric enzyme assay.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, Substrates) Mix Mix Reagents and Sample Reagents->Mix Sample Prepare Sample (Cell Lysate) Sample->Mix Spectro Measure Absorbance (e.g., 412 nm) Mix->Spectro Rate Calculate Rate of Absorbance Change Spectro->Rate Activity Calculate Enzyme Activity Rate->Activity

Figure 2: Workflow for a Spectrophotometric Enzyme Assay.

LC-MS/MS for Quantification of this compound Cycle Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple TCA cycle intermediates.[1][8][9]

Sample Preparation:

  • Quenching: Rapidly halt metabolic activity by quenching cells with a cold solvent, such as 80% methanol (B129727) at -80°C.

  • Extraction: Extract metabolites from the cells using a suitable solvent system (e.g., methanol/water).

  • Centrifugation: Pellet cell debris and proteins by centrifugation at high speed.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Derivatization (Optional): Some methods may require derivatization of the analytes to improve their chromatographic properties.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system, typically employing a reverse-phase or HILIC column. A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is used.[9]

  • Mass Spectrometric Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

The following diagram outlines the general workflow for LC-MS/MS-based metabolomics.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench Quench Metabolism Extract Extract Metabolites Quench->Extract Centrifuge Centrifuge Extract->Centrifuge LC Liquid Chromatography Separation Centrifuge->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Stats Statistical Analysis Quant->Stats

Figure 3: Workflow for LC-MS/MS-based Metabolite Quantification.

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. It involves feeding cells a substrate labeled with the stable isotope ¹³C (e.g., ¹³C-glucose or ¹³C-glutamine) and then measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry or NMR.[10][11][12]

Experimental Protocol:

  • Cell Culture and Labeling: Culture cells in a defined medium containing the ¹³C-labeled substrate for a specific period to achieve isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate) using GC-MS or LC-MS/MS.

  • Metabolic Flux Modeling: Use a computational model of the relevant metabolic network to fit the measured labeling data and estimate the intracellular metabolic fluxes.

The following diagram illustrates the core logic of a ¹³C-MFA experiment.

MFA_Logic cluster_experiment Experimental cluster_computational Computational Labeled_Substrate ¹³C-Labeled Substrate Cell_Culture Cell Culture Labeled_Substrate->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry (Isotopomer Analysis) Metabolite_Extraction->MS_Analysis Flux_Estimation Flux Estimation (Software) MS_Analysis->Flux_Estimation Metabolic_Model Metabolic Network Model Metabolic_Model->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

Figure 4: Logical Workflow of a ¹³C Metabolic Flux Analysis Experiment.

Conclusion

The this compound cycle is a cornerstone of cellular metabolism, indispensable for energy production and the supply of biosynthetic precursors. Its intricate regulation and central position in metabolic networks make it a key area of investigation in both basic and applied research. For professionals in drug development, a deep understanding of the TCA cycle is critical, as its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the complexities of this vital biochemical pathway and to identify novel therapeutic targets.

References

The Architecture of Cellular Respiration: An In-depth Technical Guide to the Discovery of the Tricarboxylic Acid Cycle by Hans Krebs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, represents a cornerstone of cellular metabolism, orchestrating the final common pathway for the oxidation of carbohydrates, fats, and proteins. Its elucidation in 1937 by Sir Hans Adolf Krebs and his student William Arthur Johnson at the University of Sheffield was a landmark achievement in biochemistry, fundamentally shaping our understanding of energy metabolism.[1][2] This technical guide provides a comprehensive overview of the pivotal experiments that led to the discovery of this crucial metabolic cycle, with a focus on the quantitative data, experimental methodologies, and the logical framework that underpinned Krebs's revolutionary insights. The cycle's central role in converting the chemical energy stored in acetyl-CoA into reducing power in the form of NADH and FADH2, and ultimately ATP, makes it a critical area of study for researchers in metabolic diseases and drug development.[3][4]

Historical Context and Preceding Discoveries

The journey to uncovering the TCA cycle was built upon the foundational work of several scientists. In the early 20th century, researchers like Thunberg, and Batelli and Stern, had demonstrated that minced animal tissues could oxidize certain organic acids, including succinate (B1194679), malate, and citrate (B86180).[5] A significant breakthrough came from Albert Szent-Györgyi, who, in the 1930s, elucidated the sequence of reactions from succinate to fumarate, then to malate, and finally to oxaloacetate. He also made the critical observation that the addition of small amounts of these dicarboxylic acids to minced pigeon breast muscle stimulated a much larger uptake of oxygen than could be accounted for by the oxidation of the added substrate alone, suggesting a catalytic role. However, the complete cyclic nature of the pathway and the initial reaction that closed the loop remained elusive.

The Pivotal Experiments of Krebs and Johnson

Hans Krebs, utilizing the pigeon breast muscle as his experimental model due to its high respiratory rate, and the Warburg manometer to measure oxygen consumption, systematically pieced together the remaining puzzle. His experiments were characterized by meticulous quantitative analysis and the ingenious use of metabolic inhibitors to block specific reactions, allowing for the accumulation and identification of intermediates.

Experimental Protocols

1. Tissue Preparation:

  • Fresh pigeon breast muscle was minced using a Latapie mincer.

  • A known weight of the minced tissue (e.g., 460 mg) was suspended in a buffered solution (e.g., 3 mL of a phosphate (B84403) buffer) to maintain physiological pH.

2. Measurement of Oxygen Consumption:

  • A Warburg manometer was used to quantify the rate of oxygen uptake by the tissue suspension at a constant temperature (e.g., 40°C).

  • The central well of the manometer flask contained a potassium hydroxide (B78521) solution to absorb the carbon dioxide produced, allowing for the direct measurement of oxygen consumption.

3. Substrate Addition and Inhibition:

  • Various substrates (citrate, succinate, fumarate, malate, oxaloacetate, and pyruvate) were added to the tissue suspension to observe their effect on oxygen consumption.

  • Metabolic inhibitors, such as malonate (a competitive inhibitor of succinate dehydrogenase) and arsenite (an inhibitor of α-ketoglutarate dehydrogenase), were used to block the cycle at specific points.

Key Experimental Findings in Detail

Experiment 1: The Catalytic Role of Citrate

Krebs and Johnson demonstrated that, like the dicarboxylic acids studied by Szent-Györgyi, citrate also had a catalytic effect on respiration. The addition of a small amount of citrate to the minced pigeon breast muscle resulted in a significantly greater consumption of oxygen than would be required for its complete oxidation.

Condition Observed O₂ Consumption (μL) Calculated O₂ Consumption for Complete Oxidation of Added Citrate (μL)
Minced Pigeon Muscle + Citrate893302
Data from Krebs and Johnson's experiments with 460 mg of minced muscle in 3 mL of buffer at 40°C for 150 minutes.

This result strongly indicated that citrate was not merely a substrate but was being regenerated in a cyclic process.

Experiment 2: Delineating the Cycle with Inhibitors

The use of inhibitors was crucial in determining the sequence of reactions.

  • Malonate Inhibition: When malonate was added to the muscle tissue, the oxidation of the cycle's substrates was inhibited, leading to the accumulation of succinate. This provided strong evidence that succinate was the intermediate immediately preceding the step catalyzed by succinate dehydrogenase.

  • Arsenite Inhibition: The addition of arsenite, which inhibits α-ketoglutarate dehydrogenase, led to the accumulation of α-ketoglutarate when citrate was the substrate. This experiment established the conversion of citrate to α-ketoglutarate.

Inhibitor Substrate Added Accumulated Intermediate
MalonateCitrateSuccinate
ArseniteCitrateα-Ketoglutarate

Experiment 3: The "Missing Link" - Citrate Synthesis

The final and most critical piece of the puzzle was identifying the reaction that closed the cycle. Krebs and Johnson demonstrated that when oxaloacetate was added to the muscle tissue, especially in the presence of a carbohydrate source like glucose, citrate was synthesized. This discovery of the condensation of a two-carbon unit (later identified as acetyl-CoA derived from pyruvate) with oxaloacetate to form citrate was the key to understanding the cyclic nature of the pathway.

Condition Observation
Minced Pigeon Muscle + Oxaloacetate (anaerobic)Synthesis of Citrate
Minced Pigeon Muscle + Oxaloacetate + Glucose (anaerobic)Increased Synthesis of Citrate

Visualizing the Discovery and the Cycle

The logical progression of Krebs's discoveries and the final elucidated cycle can be visualized through diagrams.

TCACycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate (5C) Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase NADH1 NADH Isocitrate->NADH1 CO2_1 CO₂ Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (4C) AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase NADH2 NADH AlphaKetoglutarate->NADH2 CO2_2 CO₂ AlphaKetoglutarate->CO2_2 Succinate Succinate (4C) SuccinylCoA->Succinate Succinyl-CoA Synthetase GTP GTP SuccinylCoA->GTP Fumarate Fumarate (4C) Succinate->Fumarate Succinate Dehydrogenase FADH2 FADH₂ Succinate->FADH2 Malate Malate (4C) Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase NADH3 NADH Malate->NADH3 Regulation TCA_Cycle TCA Cycle ATP High ATP/ADP Ratio ATP->TCA_Cycle Inhibits NADH High NADH/NAD⁺ Ratio NADH->TCA_Cycle Inhibits Substrate Substrate Availability (Acetyl-CoA, Oxaloacetate) Substrate->TCA_Cycle Activates Calcium Ca²⁺ Calcium->TCA_Cycle Activates

References

A Deep Dive into Citric Acid: Anhydrous vs. Monohydrate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Citric acid, a tricarboxylic acid, is a cornerstone excipient in the pharmaceutical industry, valued for its biocompatibility, versatility, and environmentally friendly profile.[1][2] It is available in two common forms: anhydrous and monohydrate. While chemically similar, the presence or absence of a single water molecule in the crystal lattice imparts distinct physicochemical properties that significantly influence their application in drug formulation. This technical guide provides a comprehensive comparison of this compound anhydrous and monohydrate, offering detailed experimental protocols and visual workflows to aid in the selection and application of the appropriate form for specific pharmaceutical development needs.

Core Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two forms lies in their water content. This compound monohydrate contains one molecule of water for every molecule of this compound, while the anhydrous form is devoid of water.[3][4] This seemingly minor difference leads to variations in molecular weight, crystal structure, and ultimately, functional properties such as solubility, stability, and powder flow.

Table 1: Comparative Physicochemical Properties of this compound Anhydrous and Monohydrate
PropertyThis compound AnhydrousThis compound MonohydrateReferences
Chemical Formula C₆H₈O₇C₆H₈O₇·H₂O[3]
Molecular Weight 192.12 g/mol 210.14 g/mol [5]
Appearance White crystalline powder or granulesColorless or translucent crystals, or a white crystalline powder[4][6]
Water Content ≤ 0.5%7.5% to 9.0%[7][8]
Melting Point Approximately 153°CDecomposes around 135°C[6]
Density (Relative) ~1.54~1.542[9]
Solubility in Water (20°C) 59.2 g/100 mL59.2 g/100 mL[7]
Hygroscopicity More hygroscopic than monohydrateLess hygroscopic, more stable in humid conditions[6][10]

Functional Applications in Pharmaceutical Formulations

Both forms of this compound are widely used to adjust the pH of solutions.[8] However, their distinct properties make them suitable for different formulation strategies.

  • Effervescent Formulations: Anhydrous this compound is widely used in the preparation of effervescent tablets due to its low moisture content, which enhances stability.[5][8] In contrast, the monohydrate form is often used in effervescent granules.[8]

  • Solid Dosage Forms: The anhydrous form is preferred for moisture-sensitive drug formulations to prevent degradation and improve tablet stability.[5]

  • Liquid Formulations: this compound monohydrate is commonly used in syrups and oral solutions where its gradual dissolution can help maintain stability.[5]

  • Taste Masking: this compound is effective in masking the bitter taste of drugs by providing a sour taste and stimulating salivary flow.[1][11]

  • Co-formers: this compound's ability to form hydrogen bonds makes it a useful co-former in co-amorphous and co-crystal drug delivery systems to enhance solubility and dissolution rates.[1][11]

Experimental Protocols for Property Characterization

Accurate characterization of this compound's properties is crucial for formulation development. The following are detailed methodologies for key experiments.

Assay (Titrimetric Method)

This method determines the purity of this compound.

Principle: this compound, a tribasic acid, is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), to a phenolphthalein (B1677637) endpoint.

Procedure:

  • Accurately weigh approximately 0.550 g of the this compound sample.

  • Dissolve the sample in 50 mL of purified water.

  • Add 0.5 mL of phenolphthalein indicator solution.

  • Titrate with 1 N sodium hydroxide volumetric solution until a persistent pink color is observed.

  • Record the volume of sodium hydroxide solution consumed.

  • Each mL of 1 N sodium hydroxide is equivalent to 64.03 mg of C₆H₈O₇.

Reference: [7]

Water Content (Karl Fischer Titration)

This method is used to determine the water content, a critical parameter distinguishing the two forms.

Principle: The Karl Fischer method is a highly specific titration based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer.

Procedure (Volumetric Method):

  • Place a suitable volume of methanol (B129727) into the titration vessel of a Karl Fischer titrator.

  • Titrate with the Karl Fischer reagent to an electrometric endpoint to consume any residual water in the solvent.

  • Accurately weigh a suitable amount of the this compound sample and quickly add it to the titration vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • The water content is calculated from the volume of reagent consumed and its previously determined water equivalence factor.

Reference: [8][12]

Hygroscopicity Testing

This experiment evaluates the tendency of the material to absorb moisture from the atmosphere.

Principle: The sample is exposed to a controlled humidity environment, and the change in mass is measured over time.

Procedure:

  • Accurately weigh a specific amount of the this compound powder into a pre-weighed container.

  • Place the open container in a controlled humidity chamber set at a specified condition (e.g., 25°C and 80% relative humidity).

  • At predetermined time intervals, remove the container and immediately weigh it.

  • Continue until the weight becomes constant or for a specified duration (e.g., 24 hours).

  • Calculate the percentage weight gain.

Reference: [13][14]

Powder Flow Characterization

The flow properties of the powder are essential for handling and processing, particularly in tablet manufacturing. These properties can be assessed using methods outlined in USP General Chapter <1174>.[3][4][11]

Methods:

  • Angle of Repose: This is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose generally indicates better flowability.[6]

  • Compressibility Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indicate better flow properties.[3]

Procedure for Compressibility Index and Hausner Ratio:

  • Determine the bulk volume of a known mass of the powder in a graduated cylinder.

  • Mechanically tap the cylinder until no further volume change is observed to determine the tapped volume.

  • Calculate the bulk density (mass/bulk volume) and tapped density (mass/tapped volume).

  • Calculate the Compressibility Index = 100 x (tapped density - bulk density) / tapped density.

  • Calculate the Hausner Ratio = tapped density / bulk density.

Reference: [3]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and functional mechanisms of this compound in pharmaceutical formulations.

experimental_workflow_comparison cluster_anhydrous This compound Anhydrous cluster_monohydrate This compound Monohydrate cluster_comparison Data Comparison a1 Sample Weighing a2 Assay (Titration) a1->a2 a3 Water Content (Karl Fischer) a1->a3 a4 Hygroscopicity Test a1->a4 a5 Powder Flow Analysis a1->a5 c1 Purity a2->c1 c2 Moisture Level a3->c2 c3 Moisture Uptake a4->c3 c4 Flow Properties a5->c4 m1 Sample Weighing m2 Assay (Titration) m1->m2 m3 Water Content (Karl Fischer) m1->m3 m4 Hygroscopicity Test m1->m4 m5 Powder Flow Analysis m1->m5 m2->c1 m3->c2 m4->c3 m5->c4

Comparative Experimental Workflow for Anhydrous vs. Monohydrate this compound.

effervescence_mechanism cluster_reactants Reactants in Water cluster_reaction Chemical Reaction cluster_products Products ca This compound (Anhydrous) reaction Acid-Base Neutralization ca->reaction H+ ions bicarb Sodium Bicarbonate bicarb->reaction HCO3- ions na_citrate Sodium Citrate reaction->na_citrate co2 Carbon Dioxide (Gas) reaction->co2 Effervescence water Water reaction->water

Mechanism of Effervescence in Pharmaceutical Formulations.

taste_masking_pathway cluster_oral_cavity Oral Cavity drug Bitter Active Pharmaceutical Ingredient (API) taste_buds Taste Bud Receptors drug->taste_buds Binds to bitter receptors citric_acid This compound citric_acid->taste_buds Provides sour taste, competes with bitter molecules saliva Saliva Production citric_acid->saliva Stimulates bitterness Perception of Bitterness taste_buds->bitterness Signal Transduction reduced_bitterness Masked Taste taste_buds->reduced_bitterness Reduced binding of bitter API saliva->drug Dilutes and washes away API

Signaling Pathway for Taste Masking by this compound.

Conclusion

The choice between this compound anhydrous and monohydrate is a critical decision in pharmaceutical formulation that should be based on a thorough understanding of their respective properties and the specific requirements of the drug product. Anhydrous this compound, with its low moisture content, is ideal for moisture-sensitive applications and solid dosage forms where stability is paramount. Conversely, this compound monohydrate is well-suited for liquid formulations and processes where its hydrated nature is not a detriment. By employing the detailed experimental protocols and considering the functional mechanisms outlined in this guide, researchers and drug development professionals can make informed decisions to optimize formulation performance, stability, and patient acceptability.

References

Synthesis of Citric Acid Derivatives for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of citric acid derivatives, focusing on their preparation for research and development applications. This compound, a versatile and biocompatible molecule, serves as a valuable scaffold for creating a diverse range of compounds with applications in drug delivery, biomaterials, and as probes for studying cellular signaling pathways. This document details the synthesis of two primary classes of this compound derivatives: esters and amides, and explores their roles in relevant biological pathways.

Synthesis of this compound Esters

The esterification of this compound's three carboxylic acid groups and one hydroxyl group allows for the creation of a wide array of derivatives with tailored properties. These esters are pivotal in the development of biodegradable polymers and as plasticizers in pharmaceutical formulations.

Synthesis of Triethyl Citrate (B86180)

Triethyl citrate is a common, non-toxic plasticizer used in pharmaceutical coatings and a valuable starting material for further derivatization.

Experimental Protocol:

A preparation method for triethyl citrate involves the direct esterification of this compound with ethanol (B145695).[1]

  • Materials: Edible this compound, anhydrous ethanol, sodium hydroxide (B78521) solution, deionized water, granular activated carbon.

  • Procedure:

    • Prepare a 30-40% aqueous solution of this compound.

    • Add a specific amount of anhydrous ethanol solution to the this compound solution while stirring and heating. The temperature should be maintained below 85°C.

    • After the esterification, cool the solution and add a small amount of sodium hydroxide solution to neutralize the mixture to a pH of 6.5-7.0.

    • Wash the solution 2-4 times with deionized water.

    • Decolorize the esterified solution by passing it through granular activated carbon.

    • Filter the solution using a filtration pump to obtain the final triethyl citrate product.

This catalyst-free method is noted for its simplicity, low energy consumption, and lack of pollution.[1]

Synthesis of this compound-Based Polyesters: Poly(octamethylene citrate) (POC)

This compound-based biodegradable elastomers, such as poly(octamethylene citrate) (POC), are synthesized through polycondensation and have significant applications in tissue engineering.

Experimental Protocol:

The synthesis of POC involves a two-step process: the formation of a prepolymer followed by cross-linking.[2]

  • Materials: Anhydrous this compound, 1,8-octanediol (B150283).

  • Prepolymer Synthesis:

    • Mix anhydrous this compound and 1,8-octanediol in a 2:3 molar ratio (e.g., 9.34 g of this compound and 10.66 g of 1,8-octanediol) in a glass vial.[2]

    • Heat the mixture at 140°C for 40 minutes on a magnetic stirrer.[2]

  • Cross-linking:

    • The resulting prepolymer is then cured at 80°C for an extended period (e.g., 10 days), with the final days under reduced pressure, to form the cross-linked polymer.

Quantitative Data for this compound Ester Synthesis

The following table summarizes various reaction conditions and outcomes for the synthesis of this compound esters, providing a comparative overview for researchers.

DerivativeReactantsMolar Ratio (this compound:Alcohol)CatalystTemperature (°C)TimeYield (%)Reference
Diethyl CitrateThis compound monohydrate, Anhydrous ethanol1:7p-toluenesulfonic acid9010 h-
Tri-n-butyl CitrateThis compound, n-butanol1:15Amberlyst-15 resin-16 h~65% (tri-ester)
Palmityl Alcohol EsterThis compound, Palmityl alcohol1:1 - 1:1.5p-toluenesulfonic acid (0.3%) or Cation exchange resin (0.5%)130-1402 h>90% conversion
Tripentadecyl CitrateThis compound, Pentadecanol1:3.3None120-180-97%

Synthesis of this compound Amides

The formation of amides from the carboxylic acid moieties of this compound opens avenues for creating novel biomaterials and functionalized molecules for drug delivery and other biomedical applications.

Solvent-Free Synthesis of N-Alkyl Amides

A sustainable approach to synthesizing N-alkyl amides of this compound involves a solvent-free condensation reaction.

Experimental Protocol:

  • Materials: this compound, N,N-dimethyl-1,3-propanediamine (DMPA) or N,N-diethylethylenediamine (DEEA).

  • Procedure:

    • The synthesis is carried out through a direct condensation reaction between this compound and the respective amine without the use of a solvent.

    • The reaction mixture is heated to facilitate the condensation and formation of the amide bonds.

This method is highlighted as an environmentally friendly approach to producing these derivatives.

General Amide Synthesis Using a Coupling Agent

A more general and widely applicable method for amide synthesis from carboxylic acids involves the use of a coupling agent to activate the carboxylic acid.

Experimental Protocol:

A general procedure for the amidation of carboxylic acids using B(OCH₂CF₃)₃ as a reagent is described below.

  • Materials: Carboxylic acid (e.g., this compound derivative), amine, B(OCH₂CF₃)₃, acetonitrile (B52724) (MeCN).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 mmol, 1 equiv) and amine (1.0 mmol, 1 equiv) in MeCN (2 mL, 0.5 M), add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv).

    • Stir the reaction mixture at a specified temperature (e.g., 80°C or 100°C in a sealed tube) for a designated time (e.g., 5–24 h).

    • The product can then be isolated through an appropriate workup procedure.

Quantitative Data for this compound Amide Synthesis

The following table provides a summary of reaction conditions for the synthesis of amides, which can be adapted for this compound.

Amide ProductCarboxylic AcidAmineCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Various AmidesVarious Ketoximes-This compound monohydrate / TBAB40-72-85
PhenylacetamidePhenylacetic acidBenzylamineB(OCH₂CF₃)₃801591
Various AmidesVarious Carboxylic AcidsAnilinePhosphonitrilic chloride / N-methyl morpholine0-5 then RT2-3High

Characterization of this compound Derivatives

The structural confirmation of synthesized this compound derivatives is crucial. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary techniques for this purpose.

¹H and ¹³C NMR Spectroscopy:

  • Triethyl Citrate:

    • ¹H NMR: Expected signals include triplets and quartets for the ethyl groups and signals for the methylene (B1212753) protons of the citrate backbone.

    • ¹³C NMR: Characteristic chemical shifts are observed for the carbonyl carbons of the ester groups (~170 ppm), the quaternary carbon (~73 ppm), the methylene carbons of the citrate backbone, and the carbons of the ethyl groups.

  • Poly(octamethylene citrate) (POC):

    • FTIR: The formation of ester bonds is confirmed by the appearance of strong carbonyl (C=O) stretching bands around 1720-1750 cm⁻¹. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band around 3400-3500 cm⁻¹.

Signaling Pathways and Experimental Workflows

This compound and its derivatives are not only building blocks for novel materials but are also implicated in crucial cellular signaling pathways, making them valuable tools for biological research.

FAK/PI3K/AKT Signaling Pathway

Recent studies have shown that citrate and its derivatives can protect intestinal epithelial cells from injury by regulating the FAK/PI3K/AKT signaling pathway. This pathway is critical for cell proliferation, survival, and migration.

FAK_PI3K_AKT_Pathway cluster_pathway Signaling Cascade Citrate Citrate Derivatives FAK FAK Citrate->FAK Upregulates LPS LPS (Lipopolysaccharide) IEC6 Intestinal Epithelial Cells (IEC-6) LPS->IEC6 Induces Injury PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT AKT->IEC6 Promotes Proliferation & Inhibits Damage mTOR_Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Cascade cluster_downstream Downstream Effects Citrate Exogenous Citrate mTORC1 mTORC1 Citrate->mTORC1 Enhances GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Nanoparticle Core Synthesis (e.g., Co-precipitation) Coating Surface Coating with this compound Start->Coating Purification Purification (e.g., Washing, Dialysis) Coating->Purification FTIR FTIR Purification->FTIR DLS DLS (Size & Zeta Potential) Purification->DLS TEM TEM/SEM (Morphology) Purification->TEM FunctionalAssay Functional Assay (e.g., Drug Loading/Release) DLS->FunctionalAssay TEM->FunctionalAssay

References

The Pivotal Role of Citrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Citrate (B86180), a tricarboxylic acid, is a central node in cellular metabolism, extending its influence far beyond its canonical role as an intermediate in the Krebs cycle. This technical guide provides an in-depth exploration of the multifaceted functions of citrate, detailing its involvement in energy production, biosynthetic pathways, and the regulation of key metabolic enzymes. Furthermore, it delves into the emerging roles of citrate in cellular signaling and epigenetics. This document summarizes key quantitative data, provides detailed experimental methodologies for studying citrate's functions, and visualizes complex pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Core Functions of Citrate in Cellular Metabolism

Citrate's strategic position in cellular metabolism allows it to act as a critical sensor of the cell's energetic state and a key distributor of carbon for various anabolic processes.

The Krebs Cycle: The Central Hub of Catabolism

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions that generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2][3][4][5] In the mitochondrial matrix, citrate is formed in the first committed step of the cycle through the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase. Subsequently, citrate is isomerized to isocitrate, which then undergoes a series of oxidative decarboxylations, generating ATP (or GTP), NADH, and FADH2, which are crucial for cellular energy production via oxidative phosphorylation.

Fatty Acid Synthesis: The Citrate Shuttle

When cellular energy levels are high, as indicated by an abundance of ATP, the Krebs cycle slows down, leading to an accumulation of citrate in the mitochondrial matrix. This excess citrate is then transported to the cytosol via the citrate shuttle. In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA serves as the primary building block for the synthesis of fatty acids and cholesterol. The oxaloacetate is typically converted to malate (B86768) and then to pyruvate, a process that generates NADPH, a reducing equivalent essential for fatty acid synthesis.

Allosteric Regulation of Key Metabolic Enzymes

Cytosolic citrate acts as a crucial allosteric regulator of several key enzymes, thereby coordinating the flow of metabolites through different pathways.

  • Inhibition of Phosphofructokinase-1 (PFK-1): PFK-1 is a rate-limiting enzyme in glycolysis. High levels of cytosolic citrate signal an energy-replete state and allosterically inhibit PFK-1. This inhibition prevents the unnecessary breakdown of glucose when the cell has an adequate supply of energy and biosynthetic precursors. The inhibitory effect of citrate is often synergistic with high concentrations of ATP.

  • Activation of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA. Citrate is a potent allosteric activator of ACC, promoting its polymerization from an inactive dimeric form to an active filamentous form. This activation ensures that when there is an excess of citrate-derived acetyl-CoA in the cytosol, it is efficiently channeled into fatty acid synthesis.

Citrate's Role in Histone Acetylation and Gene Regulation

Emerging evidence has highlighted a critical link between cellular metabolism and epigenetic regulation, with citrate playing a key role. The acetyl-CoA generated in the cytosol from citrate by ACLY is the acetyl group donor for histone acetyltransferases (HATs). Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. Therefore, the availability of citrate can directly influence histone acetylation levels and, consequently, gene expression patterns. This connection provides a mechanism for the cell to couple its metabolic state to its transcriptional program.

Quantitative Data on Citrate's Metabolic Roles

The following tables summarize key quantitative data related to the functions of citrate in cellular metabolism.

Parameter Compartment Cell Type/Organism Concentration Range Reference(s)
Citrate Concentration CytosolHeLa Cells0.12 - 0.15 mM
MitochondriaHeLa Cells0.44 - 0.45 mM
CytosolINS-1 Cells~3 mM (no glucose) to ~25 mM (20 mM glucose)
MitochondriaINS-1 Cells~3 mM (no glucose) to ~25 mM (20 mM glucose)
IntracellularE. coli (on acetate)17.5 - 27.3 mM
Enzyme Parameter Organism/Isoform Value Conditions Reference(s)
Phosphofructokinase-1 (PFK-1) Ki (inhibition constant)Aspergillus niger1.5 mM5 mM Mg2+
IC50Human PFK-M0.2 mM0.4 mM Fructose-6-Phosphate (B1210287)
IC50Human PFK-M0.6 mM1.0 mM Fructose-6-Phosphate
Acetyl-CoA Carboxylase (ACC) Apparent Kd (for activation)Human ACC10.8 ± 0.3 mM
Apparent Kd (for activation)Human ACC23.4 ± 0.6 mM
Fold ActivationHuman ACC1~4-fold
Fold ActivationHuman ACC2>1000-fold

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of citrate's metabolic functions.

Phosphofructokinase (PFK) Activity Assay (Citrate Inhibition)

This protocol is adapted from commercially available colorimetric assay kits and measures PFK activity through a coupled enzyme reaction.

Principle: PFK converts fructose-6-phosphate and ATP to fructose-1,6-diphosphate (B8644906) and ADP. The ADP produced is then used in a series of reactions that lead to the oxidation of NADH to NAD+, which can be measured by the decrease in absorbance at 340 nm.

Materials:

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cell/tissue lysate

  • Reaction Mix:

    • PFK Assay Buffer

    • 5 mM ATP

    • 5 mM Fructose-6-Phosphate

    • 0.2 mM NADH

    • Coupling enzymes (e.g., aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • Citrate solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PFK Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add 10-50 µL of sample lysate to wells of a 96-well plate.

    • For citrate inhibition, add varying concentrations of citrate to the sample wells.

    • Include a control well with no citrate.

    • Adjust the volume in all wells to 50 µL with PFK Assay Buffer.

  • Reaction Initiation: Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.

  • Calculation: Calculate the rate of NADH decrease from the linear portion of the curve. The PFK activity is proportional to this rate. To determine the inhibitory effect of citrate, compare the activity in the presence of citrate to the control.

Acetyl-CoA Carboxylase (ACC) Activity Assay (Citrate Activation)

This protocol is based on commercially available assay kits that measure the ADP produced from the ACC reaction.

Principle: ACC carboxylates acetyl-CoA to malonyl-CoA in an ATP-dependent reaction, producing ADP. The amount of ADP generated is quantified using a coupled enzymatic reaction that results in a colorimetric or luminescent signal.

Materials:

  • ACC Assay Buffer

  • Purified ACC enzyme or cell lysate containing ACC

  • 500 µM ATP

  • 2 mM Acetyl-CoA

  • 1 M Sodium Bicarbonate

  • Citrate solutions of varying concentrations

  • ADP detection reagent (e.g., ADP-Glo™)

  • 96-well microplate

  • Microplate reader (luminescence)

Procedure:

  • Master Mix Preparation: Prepare a master mix containing ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.

  • Assay Setup:

    • Add the master mix to the wells of a 96-well plate.

    • Add varying concentrations of citrate to the wells to test for activation. Include a control well with no citrate.

    • Add the ACC enzyme or lysate to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP Detection: Add the ADP detection reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 45 minutes to allow the detection reaction to proceed.

  • Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the ACC activity.

Western Blot Analysis of Histone Acetylation

This protocol provides a method to assess changes in global histone acetylation levels.

Materials:

  • Cell culture and treatment reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with agents expected to alter citrate metabolism. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the bands using an imaging system.

  • Quantification: Quantify band intensities and normalize the acetylated histone signal to the total histone signal to determine changes in acetylation levels.

13C-Metabolic Flux Analysis (MFA) of Citrate Metabolism

This protocol outlines the general workflow for tracing the fate of carbon atoms from a labeled substrate through central carbon metabolism, including citrate.

Principle: Cells are cultured with a substrate labeled with a stable isotope (e.g., 13C-glucose). The distribution of the 13C label in downstream metabolites, such as Krebs cycle intermediates and amino acids, is measured by mass spectrometry. This labeling pattern is then used in a computational model to calculate the rates (fluxes) of metabolic pathways.

Workflow:

  • Isotopic Labeling Experiment:

    • Culture cells in a defined medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose or [1,2-13C]-glucose).

    • Grow the cells until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism (e.g., with cold methanol) and harvest the cells.

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • Hydrolysis and Derivatization (for proteinogenic amino acids):

    • Hydrolyze the protein pellet to release amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of metabolites (e.g., Krebs cycle intermediates) or proteinogenic amino acids using GC-MS or LC-MS.

  • Flux Calculation:

    • Use a computational model of the cell's metabolic network.

    • Input the measured labeling patterns and other extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) into the model.

    • The model then calculates the intracellular metabolic fluxes that best fit the experimental data.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to citrate metabolism.

Citrate_Hub cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrial Matrix Cytosol Cytosol Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase OAA_m Oxaloacetate OAA_m->Citrate_m Krebs_Cycle Krebs Cycle Citrate_m->Krebs_Cycle Energy Production Citrate_c Citrate Citrate_m->Citrate_c Citrate Shuttle Krebs_Cycle->OAA_m Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Pyruvate_c->Pyruvate_m PFK1 PFK-1 AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ACLY Citrate_c->PFK1 Inhibition ACC ACC Citrate_c->ACC Activation Fatty_Acids Fatty Acids AcetylCoA_c->Fatty_Acids Fatty Acid Synthesis Histones Histones AcetylCoA_c->Histones Histone Acetylation

Caption: Central role of citrate in metabolism.

PFK_Assay cluster_workflow PFK Activity Assay Workflow start Prepare Cell/Tissue Lysate quantify Quantify Protein (e.g., BCA Assay) start->quantify setup Setup 96-well Plate: - Lysate - +/- Citrate quantify->setup add_mix Add Reaction Mix: (F6P, ATP, NADH, Coupling Enzymes) setup->add_mix measure Measure Absorbance at 340 nm (Kinetic, 37°C) add_mix->measure analyze Calculate Rate of NADH Decrease measure->analyze Histone_Blot_Workflow cluster_workflow Histone Acetylation Western Blot Workflow lysis Cell Lysis & Protein Extraction sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3) blocking->primary_ab secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Quantify & Normalize Bands detection->analysis

References

Methodological & Application

Application Notes and Protocols: Preparation of Citric Acid Buffer Solution for pH Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid buffers are versatile and widely utilized buffer systems for maintaining stable pH in a variety of scientific applications, including drug formulation, biological assays, and chemical reactions.[1][2] this compound is a weak organic acid with three dissociable protons, making it an effective buffer over a broad pH range, typically from pH 3 to 6.2.[1][3][4] This document provides detailed application notes and experimental protocols for the preparation of this compound buffer solutions, tailored for professionals in research and drug development.

The buffering capacity of this system is attributed to the equilibrium between this compound and its conjugate base, the citrate (B86180) ion. By adjusting the ratio of this compound to its salt, typically sodium citrate, a solution with a specific and stable pH can be prepared. This is crucial in pharmaceutical formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of the buffer components is essential for accurate preparation.

PropertyThis compound (Anhydrous)This compound (Monohydrate)Sodium Citrate (Dihydrate)
Molecular Formula C₆H₈O₇C₆H₈O₇·H₂ONa₃C₆H₅O₇·2H₂O
Molecular Weight ( g/mol ) 192.12210.14294.10
pKa Values (at 25°C) pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40-

Source:

Applications in Research and Drug Development

This compound buffers are integral to numerous processes within research and pharmaceutical development:

  • Drug Formulation: They are used to control the pH of liquid formulations, enhancing the solubility, stability, and palatability of drugs.

  • Anticoagulant: Sodium citrate is a widely used anticoagulant for blood storage and transfusion by chelating calcium ions.

  • Biochemical Assays: Many enzymatic reactions and biological assays require a stable pH environment for optimal activity, which can be provided by a citrate buffer.

  • Immunohistochemistry: Citrate buffer is commonly used for antigen retrieval in tissue samples, improving the intensity of staining.

  • Controlled Drug Release: The buffering properties of citrates are utilized in designing oral dosage forms for colon-specific drug delivery.

Experimental Protocols

Below are two common methods for preparing a 0.1 M this compound buffer solution.

Method 1: Preparation by Mixing Stock Solutions

This method involves preparing stock solutions of this compound and sodium citrate and then mixing them in specific ratios to achieve the desired pH.

Materials:

  • This compound monohydrate (C₆H₈O₇·H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Distilled or deionized water

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 0.1 M this compound Stock Solution (Solution A):

    • Dissolve 21.01 g of this compound monohydrate in distilled water.

    • Bring the final volume to 1000 mL in a volumetric flask.

  • Prepare a 0.1 M Sodium Citrate Stock Solution (Solution B):

    • Dissolve 29.41 g of trisodium citrate dihydrate in distilled water.

    • Bring the final volume to 1000 mL in a volumetric flask.

  • Mix Stock Solutions:

    • To prepare a buffer of a specific pH, mix the volumes of Solution A and Solution B according to the table below.

    • Verify the final pH with a calibrated pH meter and adjust if necessary with small additions of Solution A or Solution B.

Mixing Ratios for 0.1 M this compound Buffer:

Desired pHVolume of 0.1 M this compound (mL)Volume of 0.1 M Sodium Citrate (mL)
3.082.018.0
3.277.522.5
3.473.027.0
3.668.531.5
3.863.536.5
4.059.041.0
4.254.046.0
4.449.550.5
4.644.555.5
4.839.061.0
5.033.067.0
5.227.572.5
5.422.577.5
5.618.082.0
5.814.086.0
6.010.589.5
6.28.092.0
Method 2: Preparation by pH Adjustment

This method involves preparing a solution of one component and adjusting the pH with a strong acid or base.

Materials:

  • This compound monohydrate (C₆H₈O₇·H₂O) or Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • 1 N Sodium Hydroxide (NaOH) or 1 N Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure for preparing 1 L of 0.1 M Citrate Buffer, pH 6.0:

  • Add 19.2 g of anhydrous this compound to 800 mL of distilled water in a beaker.

  • Stir the solution with a magnetic stirrer until the this compound is completely dissolved.

  • While monitoring with a calibrated pH meter, slowly add 1 N NaOH to the solution until the pH reaches 6.0.

  • Transfer the solution to a 1 L volumetric flask and add distilled water to bring the final volume to 1000 mL.

Diagrams

Buffer_Preparation_Workflow cluster_prep Preparation of Stock Solutions cluster_mix Mixing and Adjustment cluster_final Final Buffer A Weigh this compound B Dissolve in Water A->B E Mix Stock Solutions B->E C Weigh Sodium Citrate D Dissolve in Water C->D D->E G Measure pH E->G F Calibrate pH Meter F->G H Adjust pH G->H if needed I Citrate Buffer G->I pH OK H->G

Caption: Workflow for preparing a this compound buffer solution.

Citrate_Buffer_Equilibrium cluster_equilibrium This compound Dissociation cluster_action Buffer Action H3Citrate H₃C₆H₅O₇ (this compound) H2Citrate H₂C₆H₅O₇⁻ H3Citrate->H2Citrate + H⁺ (pKa₁=3.13) HCitrate HC₆H₅O₇²⁻ H2Citrate->HCitrate + H⁺ (pKa₂=4.76) Citrate C₆H₅O₇³⁻ HCitrate->Citrate + H⁺ (pKa₃=6.40) Add_Acid Add H⁺ React_Acid H₂C₆H₅O₇⁻ + H⁺ ⇌ H₃C₆H₅O₇ Add_Acid->React_Acid Add_Base Add OH⁻ React_Base H₃C₆H₅O₇ + OH⁻ ⇌ H₂C₆H₅O₇⁻ + H₂O Add_Base->React_Base

Caption: Equilibrium of the citrate buffer system.

References

Application Notes and Protocols for Citric Acid as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid, a naturally occurring tricarboxylic acid, is a versatile and biocompatible chelating agent with wide-ranging applications in research, pharmaceuticals, and drug development. Its ability to form stable, water-soluble complexes with a variety of metal ions makes it an invaluable tool for controlling metal activity, enhancing drug stability, and mitigating metal-induced toxicity. These application notes provide a comprehensive overview of the principles and practical protocols for utilizing this compound as a chelating agent.

The chelating properties of this compound arise from its three carboxyl groups and one hydroxyl group, which can coordinate with a central metal ion, forming a stable ring-like structure known as a chelate. This sequestration of the metal ion alters its chemical reactivity and bioavailability. The effectiveness of this compound as a chelator is pH-dependent, with its chelating activity generally increasing with pH as the carboxyl groups deprotonate.

Data Presentation

Stability Constants of Metal-Citrate Complexes

The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand (citrate) and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for various metal-citrate complexes.

Metal IonStoichiometry (Metal:Citrate)Log KConditions
Fe(III)1:111.425 °C, 0.1 M KNO₃
Fe(II)1:14.425 °C, 0.1 M KNO₃
Cu(II)1:16.125 °C, 0.1 M KNO₃
Cu(II) (binuclear)2:221.625 °C, 0.1 M KNO₃
Ni(II)1:15.19Not specified
Co(II)1:14.74Not specified
Mn(II)1:13.7Not specified
Ca(II)1:14.6 - 4.8pH 7.4
Mg(II)1:13.2 - 3.4pH 7.4

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.

Heavy Metal Removal Efficiency

This compound is an effective agent for the removal of heavy metals from contaminated solutions and soils. The following table provides an overview of its removal efficiency for selected heavy metals.

Metal IonMatrixThis compound ConcentrationRemoval Efficiency (%)
Zinc (Zn)Water0.1 M94
Copper (Cu)Water0.1 M88
Cadmium (Cd)Water0.1 M75
Lead (Pb)Water0.1 M68
Arsenic (As)Water0.1 M38

Experimental Protocols

Protocol 1: Determination of Metal-Citrate Binding Constant by Potentiometric Titration

This protocol describes the determination of the stability constant of a metal-citrate complex using potentiometric titration.

Materials:

  • pH meter with a combination pH electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Standardized solution of NaOH (e.g., 0.1 M)

  • This compound solution of known concentration (e.g., 0.01 M)

  • Metal salt solution of known concentration (e.g., 0.01 M)

  • Background electrolyte (e.g., 0.1 M KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Blank Titration: Pipette a known volume of the this compound solution into a beaker containing the background electrolyte. Titrate with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Metal-Ligand Titration: Pipette the same volume of this compound solution and a known volume of the metal salt solution into a beaker containing the background electrolyte.

  • Titrate the mixture with the standardized NaOH solution, again recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added for both titrations. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constant of the metal-citrate complex using appropriate software (e.g., Hyperquad).

Protocol 2: Characterization of Metal-Citrate Complex Formation by UV-Vis Spectrophotometry

This protocol outlines the use of UV-Vis spectrophotometry to observe the formation of a metal-citrate complex and to determine its stoichiometry using Job's method of continuous variation.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Stock solutions of the metal salt and this compound of the same molar concentration (e.g., 0.01 M)

  • Buffer solution to maintain a constant pH

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal salt and this compound, while keeping the total molar concentration constant. For example, prepare solutions with metal:citrate mole ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

  • Spectra Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Job's Plot Construction: Identify the wavelength of maximum absorbance (λmax) for the metal-citrate complex. Plot the absorbance at λmax against the mole fraction of the metal ion.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Protocol 3: Assessing the Impact of this compound on Metal Ion Bioavailability in Cell Culture

This protocol provides a general method to evaluate how this compound chelation affects the uptake of a metal ion by cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2 for intestinal absorption studies)

  • Cell culture medium and supplements

  • Metal salt solution

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) for metal analysis

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Prepare treatment media containing the metal salt at a specific concentration, with and without the addition of this compound at various molar ratios (e.g., 1:1, 1:2). Include a control group with no added metal or this compound.

  • Incubation: Remove the culture medium from the cells and replace it with the treatment media. Incubate for a defined period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any unbound metal. Lyse the cells using a suitable lysis buffer.

  • Metal Quantification: Determine the intracellular metal concentration in the cell lysates using ICP-MS or AAS.

  • Data Analysis: Compare the intracellular metal concentrations between the different treatment groups to assess the effect of this compound on metal uptake.

Mandatory Visualizations

Chelation_Mechanism cluster_reactants Reactants cluster_process Chelation Process cluster_product Product Citric_Acid This compound (C₆H₈O₇) Coordination Coordination of carboxyl and hydroxyl groups with metal ion Citric_Acid->Coordination Donates electron pairs Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Coordination Accepts electron pairs Metal_Citrate_Complex Metal-Citrate Complex [M(C₆H₅O₇)]⁽³⁻ⁿ⁾⁻ Coordination->Metal_Citrate_Complex Forms stable chelate ring

Caption: Mechanism of metal ion chelation by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_results 4. Results A Prepare stock solutions: Metal Salt & this compound C Perform Potentiometric Titration (determines stability constant) A->C D Conduct UV-Vis Spectroscopy (determines stoichiometry) A->D E Assess Cellular Uptake (evaluates bioavailability) A->E B Calibrate Instruments: pH meter, Spectrophotometer B->C B->D F Analyze titration curves C->F G Construct Job's Plot D->G H Quantify intracellular metal (ICP-MS/AAS) E->H I Determine Stability Constant (log K) F->I J Identify Complex Stoichiometry (e.g., 1:1, 1:2) G->J K Evaluate effect on bioavailability H->K

Caption: Experimental workflow for evaluating this compound chelation.

Fenton_Reaction_Pathway cluster_fenton Fenton Reaction (Oxidative Stress) cluster_citric_acid This compound Intervention Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Highly Reactive Fe2->OH_radical catalyzes Fe2_Citrate Fe²⁺-Citrate Complex Fe2->Fe2_Citrate H2O2 H₂O₂ H2O2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) OH_radical->Cellular_Damage causes Citric_Acid This compound Citric_Acid->Fe2_Citrate chelates Fe2_Citrate->OH_radical Inhibits Fenton Reaction by sequestering Fe²⁺

Application Notes and Protocols for Citric Acid Passivation of Stainless Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Passivation is a critical final finishing step for stainless steel components used in research, pharmaceutical, and medical applications to enhance their corrosion resistance. This process removes free iron from the surface and promotes the formation of a passive, chromium-rich oxide layer. Historically, nitric acid has been the standard passivating agent. However, due to its hazardous nature, citric acid has emerged as a safer, more environmentally friendly, and equally effective alternative.[1][2][3][4] this compound passivation is a non-toxic, biodegradable process that effectively removes surface contaminants without compromising the integrity of the stainless steel substrate.[2][5][6] This method is compliant with industry standards such as ASTM A967 and AMS 2700.[1][7][8]

The mechanism of this compound passivation involves chelation, where this compound molecules selectively bind to iron ions on the surface of the stainless steel.[5][9] This action facilitates the removal of free iron, allowing for the natural formation of a stable and protective chromium oxide layer, which is the key to the material's corrosion resistance.[2][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound passivation of stainless steel, primarily based on the guidelines provided by ASTM A967.[1][7][8][11] The standard allows for flexibility in parameters, provided the final passivated surface meets the acceptance criteria of validation tests.[1][12]

ParameterValue RangeUnitNotes
This compound Concentration 4 - 10% by weightHigher concentrations may be used but require careful control.[1][8][11]
Treatment Temperature 49 - 71 (120 - 160)°C (°F)Higher temperatures generally require shorter immersion times.[2][8][11]
Immersion Time 4 - 60minutesDependent on temperature and the specific grade of stainless steel.[2][11]
Final Rinse Water Purity < 200ppm total solidsDeionized (DI) or Reverse Osmosis (RO) water is commonly used for the final rinse to prevent water spotting and recontamination.[1][11]

Experimental Protocols

This section details the step-by-step methodology for performing this compound passivation on stainless steel components.

Pre-Cleaning/Degreasing

Objective: To remove all surface contaminants such as oils, grease, and metallic residues that could interfere with the passivation process.

Methodology:

  • Prepare an alkaline cleaning solution according to the manufacturer's instructions.

  • Immerse the stainless steel parts in the alkaline solution.[1][10] For enhanced cleaning, ultrasonic agitation can be employed.

  • Maintain the solution temperature and immersion time as specified by the cleaning agent's protocol.

  • Remove the parts from the cleaning solution and rinse thoroughly with clean water. A multi-stage rinse (e.g., countercurrent) is recommended.[11]

This compound Passivation

Objective: To remove free iron from the surface and facilitate the formation of a passive chromium oxide layer.

Methodology:

  • Prepare a 4-10% (by weight) aqueous solution of this compound.[8][11] For example, to make a 10% solution, dissolve 100g of this compound in 900g of deionized water.

  • Heat the this compound bath to the desired temperature, typically between 49°C and 71°C (120°F and 160°F).[11]

  • Completely submerge the pre-cleaned stainless steel parts in the this compound bath.[1][2]

  • Allow the parts to soak for a predetermined time, generally between 4 and 60 minutes.[2][11] The specific time will depend on the temperature of the bath and the grade of the stainless steel. For instance, a common protocol is immersion for at least 10 minutes at 49-60°C (120-140°F).[11]

  • After the specified time, remove the parts from the passivation bath.

Post-Passivation Rinsing and Drying

Objective: To remove all residual this compound and ensure the surface is clean and dry for the uniform development of the passive layer.

Methodology:

  • Immediately after removal from the passivation bath, thoroughly rinse the parts with water.[11]

  • Perform a final rinse with high-purity water (e.g., deionized or reverse osmosis water with less than 200 ppm total solids) to prevent spotting and re-contamination.[1][11] A neutralization step with a mild alkaline solution can be incorporated before the final rinse if necessary.[11]

  • Dry the parts completely using a suitable method such as clean, warm air. Proper drying is crucial to prevent water spots and ensure a uniform passive layer.[2]

Quality Control and Validation Testing

Objective: To verify the effectiveness of the passivation treatment by testing for the absence of free iron on the surface.

Methodology:

Several tests can be performed to validate the passivation process, as outlined in ASTM A967.[1][13][14] Common methods include:

  • Water Immersion Test: The passivated part is immersed in distilled or deionized water for 24 hours. The absence of rust indicates a successful passivation.[15]

  • High Humidity Test: The part is exposed to a high-humidity environment (e.g., 95% humidity) for 24-48 hours. No signs of rust should be visible.[15]

  • Copper Sulfate (B86663) Test: A copper sulfate solution is applied to the surface for a minimum of 6 minutes. The absence of any copper plating indicates that there is no free iron on the surface.[8][15] Note: This test should not be used on surfaces intended for food or pharmaceutical applications.[8]

  • Salt Spray Test: This is an accelerated corrosion test where the part is exposed to a salt spray environment. The time to the first appearance of rust is a measure of the passivation quality.[1]

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Treatment cluster_passivation Passivation cluster_post Post-Treatment cluster_qc Quality Control pre_clean Alkaline Cleaning (Degreasing) pre_rinse Water Rinse pre_clean->pre_rinse passivate This compound Immersion (4-10% solution, 49-71°C) pre_rinse->passivate post_rinse1 Initial Water Rinse passivate->post_rinse1 post_rinse2 Final DI/RO Water Rinse post_rinse1->post_rinse2 drying Thorough Drying post_rinse2->drying qc_test Validation Testing (e.g., Copper Sulfate, Humidity Test) drying->qc_test

Caption: Experimental workflow for this compound passivation of stainless steel.

Chemical Pathway Diagram

G cluster_surface Stainless Steel Surface cluster_process Passivation Process ss_surface Initial Surface (with Free Iron) chelation Chelation: This compound + Free Iron -> Iron Citrate Complex ss_surface->chelation Introduction of This compound passivated_surface Passivated Surface (Chromium-Rich Oxide Layer) citric_acid This compound (in solution) citric_acid->chelation removal Removal of Iron Citrate Complex chelation->removal Dissolves in water removal->passivated_surface Exposes Chromium

Caption: Chemical pathway of this compound passivation on stainless steel.

References

Application of Citric Acid in Gold Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention across various scientific disciplines, including diagnostics, drug delivery, and catalysis, owing to their unique optical and electronic properties. The synthesis of stable, monodisperse AuNPs is crucial for these applications. The citrate (B86180) reduction method, pioneered by Turkevich, remains one of the most widely used techniques due to its simplicity, reproducibility, and the use of a biocompatible reagent, citric acid. In this method, this compound and its conjugate base, citrate, play a multifaceted role, acting as both a reducing agent and a capping agent, thereby influencing the final size, stability, and surface chemistry of the AuNPs.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of gold nanoparticles using this compound, with a focus on the Turkevich method. It includes quantitative data on the influence of key reaction parameters and visual representations of the synthesis workflow and reaction mechanism.

The Role of this compound

This compound serves three primary functions in the synthesis of gold nanoparticles:

  • Reducing Agent: At elevated temperatures, citrate ions reduce gold (III) ions (Au³⁺) from a precursor, typically chloroauric acid (HAuCl₄), to neutral gold atoms (Au⁰).[1] This reduction is the initial step that leads to the nucleation of gold atoms.

  • Capping/Stabilizing Agent: Once gold atoms form and aggregate into nanoparticles, citrate ions adsorb onto the nanoparticle surface. The negatively charged carboxylate groups of the citrate impart a negative surface charge to the nanoparticles, creating electrostatic repulsion between them and preventing aggregation, which is crucial for maintaining a stable colloidal suspension.[3]

  • pH Modifier: The concentration of this compound and its salt, sodium citrate, influences the pH of the reaction mixture. The pH, in turn, affects the reduction potential of the reactants and the surface charge of the nanoparticles, thereby providing a means to control the final particle size and distribution.[3]

Data Presentation

The size and optical properties of AuNPs are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of the citrate-to-gold molar ratio and the reaction pH on the resulting nanoparticle characteristics.

Citrate:Au Molar RatioResulting AuNP Diameter (nm)Polydispersity Index (PDI)Reference
1.5~50> 0.20
2.4Bimodal distribution-
2.5Varies with temperature-
2.8~15< 0.20
3.5:1--
4.33:1--
7.6:1No significant change with temperature-

Table 1: Effect of Citrate to Gold Molar Ratio on Nanoparticle Size. The size of the gold nanoparticles can be tuned by altering the molar ratio of sodium citrate to chloroauric acid. Generally, a lower ratio leads to larger nanoparticles, while a higher ratio results in smaller particles, although this trend can be complex.

pHResulting AuNP Diameter (nm)Nanoparticle Concentration (nM)Zeta Potential (mV)Reference
4.7~161.29-44.9 ± 5.1
5.0~16--44.9 ± 5.1
5.3~162.4-45.7 ± 7.6
>5Monodisperse--
6.2 - 6.5Switching point in reaction pathway--

Table 2: Effect of pH on Gold Nanoparticle Synthesis. The pH of the reaction solution significantly impacts the nanoparticle size, concentration, and stability. Optimal monodispersity is often achieved at pH values greater than 5.

Experimental Protocols

This section provides a detailed protocol for the synthesis of gold nanoparticles using the Turkevich method.

Materials and Equipment
  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • Erlenmeyer flask

  • Heating and stirring plate with a magnetic stir bar

  • Condenser

  • Volumetric flasks and pipettes

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)

  • Transmission Electron Microscope (TEM) (for morphology analysis)

Preparation of Stock Solutions
  • 1.0 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water to prepare a 1.0 mM stock solution. Store in a dark glass bottle, as the solution is light-sensitive.

  • 1% (w/v) Trisodium Citrate Solution: Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of deionized water. This solution should be freshly prepared before each synthesis.

Synthesis Protocol (Turkevich Method)
  • To a clean Erlenmeyer flask, add 50 mL of the 1.0 mM HAuCl₄ solution.

  • Place the flask on a heating and stirring plate and add a magnetic stir bar.

  • Attach a condenser to the flask to prevent evaporation.

  • Heat the solution to a vigorous boil while stirring.

  • Once boiling, rapidly inject a specific volume of the 1% trisodium citrate solution (e.g., 5 mL) into the boiling HAuCl₄ solution under continuous stirring. The volume of citrate solution will determine the final nanoparticle size (refer to the data tables and relevant literature for specific ratios).

  • Observe the color change of the solution. It will typically transition from a pale yellow to colorless, then to a grayish or bluish hue, and finally to a deep red or burgundy color, which indicates the formation of gold nanoparticles.

  • Continue heating and stirring for an additional 15-30 minutes after the color change is complete to ensure the reaction has gone to completion.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • The resulting colloidal gold solution can be stored in a dark glass bottle at 4°C for several weeks to months.

Characterization
  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal gold solution. A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 515-540 nm, with the peak position being dependent on the nanoparticle size.

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the synthesized nanoparticles. The zeta potential can also be measured to assess the stability of the colloid.

  • Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the gold nanoparticles and assess their size distribution.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of gold nanoparticles using the Turkevich method.

G Experimental Workflow for Gold Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization prep_gold Prepare 1.0 mM HAuCl4 Solution heat_gold Heat HAuCl4 solution to boiling prep_gold->heat_gold prep_citrate Prepare 1% Trisodium Citrate Solution add_citrate Rapidly inject Trisodium Citrate prep_citrate->add_citrate heat_gold->add_citrate reaction Reaction and Color Change (Yellow -> Gray -> Red) add_citrate->reaction cool Cool to Room Temperature reaction->cool uv_vis UV-Vis Spectroscopy cool->uv_vis dls Dynamic Light Scattering cool->dls tem Transmission Electron Microscopy cool->tem

Caption: Workflow of gold nanoparticle synthesis via the Turkevich method.

Reaction Mechanism Pathway

The reduction of gold ions by citrate is a complex process. The following diagram depicts a proposed reaction pathway.

G Citrate Reduction of Gold Ions Pathway Au3 Au³⁺ (from HAuCl₄) Intermediate Intermediate Gold-Citrate Complex Au3->Intermediate Citrate Citrate Citrate->Intermediate AuNP Citrate-Capped Gold Nanoparticle Citrate->AuNP Capping Au0 Au⁰ (Gold Atoms) Intermediate->Au0 Reduction Nucleation Nucleation Au0->Nucleation Growth Particle Growth Au0->Growth Atom addition Nucleation->Growth Growth->AuNP

Caption: Proposed reaction pathway for citrate reduction of gold ions.

Conclusion

The application of this compound in the synthesis of gold nanoparticles via the Turkevich method offers a robust and versatile approach for producing stable, size-tunable nanoparticles. By carefully controlling the reaction parameters, particularly the citrate-to-gold molar ratio and the pH, researchers can tailor the properties of the AuNPs for a wide range of applications in research, diagnostics, and drug development. The protocols and data provided in this document serve as a comprehensive guide for the successful synthesis and characterization of these valuable nanomaterials.

References

Application Notes: Citric Acid as a Dual-Function Reagent for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citric acid and its conjugate base, citrate (B86180), are widely utilized in the "green" synthesis of metallic nanoparticles, serving the dual role of a reducing agent and a capping (stabilizing) agent.[1][2] This method is particularly prominent in the production of gold (AuNPs), silver (AgNPs), and iron oxide (IONPs) nanoparticles.[2][3][4] The use of this compound is advantageous due to its low cost, low toxicity, and biocompatibility, making the resulting nanoparticles suitable for a wide range of applications in diagnostics, drug delivery, and catalysis. This document provides an overview of the mechanisms, protocols, and key parameters involved in using this compound for nanoparticle synthesis.

Mechanism of Action: The Dual Role of Citrate

In aqueous solutions, this compound acts as a mild reducing agent and a highly effective electrostatic stabilizer. The overall process can be broken down into two primary functions:

  • Reduction of Metal Ions: During the synthesis, typically performed at elevated temperatures, citrate ions oxidize, donating electrons to reduce metal cations (e.g., Au³⁺ from HAuCl₄) to their neutral metallic state (Au⁰). This reduction initiates the nucleation process, where the newly formed metal atoms begin to cluster.

  • Capping and Stabilization: Following nucleation, citrate anions adsorb onto the surface of the growing nanoparticles. The carboxyl groups of the citrate molecules impart a strong negative surface charge, leading to electrostatic repulsion between individual nanoparticles. This repulsion prevents the particles from aggregating, ensuring the formation of a stable, monodisperse colloidal suspension.

Caption: Mechanism of citrate's dual role in nanoparticle synthesis.

General Experimental Workflow

The synthesis of nanoparticles using this compound generally follows a straightforward aqueous method, often referred to as the Turkevich method for gold nanoparticles. The workflow involves the preparation of precursor solutions, a thermally driven reaction, and subsequent characterization of the resulting colloidal suspension.

G A Prepare Metal Salt Precursor Solution (e.g., HAuCl₄, AgNO₃) C Heat Precursor Solution to Boiling A->C B Prepare Trisodium (B8492382) Citrate Solution D Rapidly Add Citrate Solution B->D E Observe Color Change (Indicates NP Formation) D->E F Continue Heating (e.g., 15-30 min) E->F G Cool to Room Temperature F->G H Characterize Nanoparticles (UV-Vis, TEM, DLS) G->H

Caption: General workflow for nanoparticle synthesis using citrate reduction.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the classic Turkevich method and is widely used for producing spherical AuNPs with diameters ranging from 10 to 30 nm.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water

  • Clean glassware (all glassware should be thoroughly cleaned to avoid premature nucleation)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 mM solution of HAuCl₄ in DI water. For example, dissolve 0.0394 g of HAuCl₄·3H₂O in 100 mL of DI water.

    • Prepare a 1% w/v solution of trisodium citrate. Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of DI water. This corresponds to approximately 34 mM.

  • Reaction Setup:

    • In a 250 mL Erlenmeyer flask, add 100 mL of the 1.0 mM HAuCl₄ solution.

    • Place a magnetic stir bar in the flask and heat the solution to a rolling boil on a stirring hot plate.

  • Nucleation and Growth:

    • To the rapidly stirring, boiling gold solution, quickly add a specific volume of the 1% trisodium citrate solution. The volume added is critical for size control (see Table 1). For ~20 nm particles, a common starting point is 4-5 mL.

    • The solution color will change from pale yellow to colorless, then to a dull blue/gray, and finally to a brilliant wine-red within minutes. This final color indicates the formation of spherical AuNPs.

  • Completion and Cooling:

    • Continue boiling the solution for an additional 15-30 minutes to ensure the reaction is complete.

    • Remove the flask from the heat and allow it to cool to room temperature while stirring continues.

  • Storage:

    • Store the final AuNP colloid in a clean, dark glass bottle at 4°C. The solution is stable for months.

Protocol 2: Synthesis of Citrate-Stabilized Silver Nanoparticles (AgNPs)

This protocol is a modified version for producing AgNPs, where pH plays a crucial role in the reaction kinetics and final particle size.

Materials:

Procedure:

  • Prepare Solutions:

    • Prepare a 1.0 mM solution of AgNO₃ in DI water.

    • Prepare a 1% solution of trisodium citrate.

  • Reaction Setup:

    • In a flask, heat 50 mL of the 1.0 mM AgNO₃ solution to boiling with vigorous stirring.

    • The pH of the solution can be adjusted before heating to control the final particle size; reactions typically occur between pH 6.0 and 11.0.

  • Synthesis:

    • Rapidly inject 5 mL of the 1% trisodium citrate solution into the boiling AgNO₃ solution.

    • A color change to a pale yellow or grayish-yellow indicates the formation of AgNPs.

  • Completion and Cooling:

    • Keep the solution boiling for up to 60 minutes.

    • Allow the solution to cool to room temperature.

  • Storage:

    • Store the AgNP colloid in a dark bottle to prevent photo-oxidation.

Protocol 3: Synthesis of Citrate-Coated Iron Oxide Nanoparticles (IONPs)

For iron oxide, this compound is typically used as a surface coating agent after the initial nanoparticles are formed via co-precipitation, providing colloidal stability.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • This compound (CA)

  • Deionized (DI) water

Procedure:

  • Co-precipitation:

    • Prepare an aqueous solution containing FeCl₃ and FeSO₄ in a 2:1 molar ratio (e.g., 1.0 M FeCl₃ and 0.5 M FeSO₄).

    • Heat the solution to ~80°C with vigorous mechanical stirring under an inert atmosphere (e.g., N₂).

    • Rapidly add a base (e.g., NH₄OH) to raise the pH above 10, causing the immediate formation of a black precipitate (Fe₃O₄).

  • Washing:

    • Separate the black precipitate using a strong magnet and discard the supernatant.

    • Wash the nanoparticles several times with DI water until the pH is neutral.

  • This compound Coating:

    • Resuspend the washed IONPs in a solution of this compound (e.g., 0.5 g/mL).

    • Heat the suspension (e.g., to 80-90°C) and stir for 1-2 hours to facilitate the binding of citrate to the nanoparticle surface.

  • Final Washing and Storage:

    • Wash the coated nanoparticles again with DI water to remove excess this compound.

    • Resuspend the final product in DI water or a suitable buffer for a stable ferrofluid.

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. Key parameters include the molar ratio of citrate to the metal precursor and the pH of the reaction medium.

Table 1: Influence of Synthesis Parameters on Gold Nanoparticle (AuNP) Properties

Citrate/Gold Molar Ratio Citrate Volume (mL of 1% soln. per 100 mL of 1 mM HAuCl₄) Resulting Particle Size (nm) Approx. λmax (nm) Reference(s)
3.4 : 1 10.0 ~16 520
4.5 : 1 7.5 ~18 522
6.8 : 1 5.0 ~33 528
10.2 : 1 3.5 ~53 535

| Varies (Optimal at pH 5) | Varies | 10 - 32 | 520 | |

Note: As the citrate-to-gold ratio decreases, the resulting nanoparticle size increases. This is because fewer citrate ions are available to cap the growing nuclei, leading to larger final particles.

Table 2: Influence of pH on Citrate-Reduced Silver Nanoparticle (AgNP) Properties

Reaction pH Average Particle Size (Quasi-spherical, nm) Stability (over 7 weeks) Reference(s)
6.0 11.81 ± 8.05 Stable
7.0 43.18 ± 24.04 Stable
8.0 35.49 ± 16.25 Stable
9.0 36.04 ± 13.93 Stable
10.0 36.24 ± 12.52 Stable

| 11.0 | 25.33 ± 7.58 | Stable | |

Note: For AgNPs reduced by this compound, the reaction proceeds effectively in a slightly acidic to alkaline pH range. Particle size is influenced by the pH-dependent reduction potential of citrate.

Table 3: Typical Properties of Citrate-Coated Iron Oxide Nanoparticles (IONPs)

Nanoparticle Type Hydrodynamic Size (DLS, nm) Zeta Potential (mV) Colloidal Stability Reference(s)
Bare IONPs 226 +21 Low (Aggregates)

| Citrate-Coated IONPs | 93 - 115 | -26 to -32 | High | |

Note: The addition of a this compound coating significantly reduces the hydrodynamic size by preventing aggregation and reverses the surface charge from positive to negative, leading to excellent colloidal stability.

Common Characterization Techniques

  • UV-Visible Spectroscopy: Used to confirm the formation of nanoparticles and estimate their size and concentration by detecting the Localized Surface Plasmon Resonance (LSPR) peak (e.g., ~520 nm for AuNPs, ~400 nm for AgNPs).

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for precise measurement of their size, size distribution, and morphology.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in colloidal suspension and provides an index of polydispersity.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.

References

Application Notes & Protocols for Cleaning and Descaling Laboratory Equipment with Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of citric acid in cleaning and descaling common laboratory equipment. This compound, a weak organic acid, is an effective, biodegradable, and safer alternative to harsh mineral acids for removing mineral scale and metal oxides.[1][2][3] Its chelating properties allow it to bind with metal ions, effectively dissolving scale and preventing redeposition.[2][4]

Chemical Mechanism of Action

This compound (C₆H₈O₇) is a tribasic acid that acts as a chelating agent. It reacts with insoluble mineral scales, such as calcium carbonate (CaCO₃) and iron oxides (rust), to form soluble citrate (B86180) complexes that can be easily rinsed away.

For example, the reaction with calcium carbonate is as follows:

2 C₆H₈O₇(aq) + 3 CaCO₃(s) → Ca₃(C₆H₅O₇)₂(aq) + 3 H₂O(l) + 3 CO₂(g)

The this compound reacts with the calcium carbonate to produce calcium citrate, which is soluble in water, along with water and carbon dioxide gas.

Data Presentation: this compound Concentration and Application Parameters

The following tables summarize recommended starting concentrations, temperatures, and contact times for various cleaning and descaling applications. These parameters may need to be optimized based on the specific type and severity of the scaling or contamination.

Table 1: Recommended Parameters for Descaling Various Laboratory Equipment

EquipmentType of Scale/ContaminantThis compound Concentration (w/v)TemperatureContact TimeNotes
Glassware Light mineral deposits2% - 5%Room Temperature to 50°C15 - 30 minutesFor stubborn residues, gentle scrubbing may be required.
Water Baths Calcium carbonate scale5% - 10%50°C - 60°C30 - 60 minutesHeating the solution in the water bath can accelerate the descaling process.
Autoclaves/Sterilizers Limescale5% - 10%Follow manufacturer's cleaning cycle recommendationsPer manufacturer's cycleEnsure thorough rinsing to remove all traces of this compound.
Stainless Steel Surfaces Light rust (iron oxide)10%50°C - 70°C30 - 60 minutesFor heavier rust, multiple applications or longer contact times may be necessary.
Plastic Containers Mineral stains1 tablespoon per cup of waterHot water3 - 4 hoursEffective for removing stains from plasticware and melamine (B1676169) dishes.

Table 2: Parameters for Passivation of Stainless Steel with this compound (ASTM A967)

MethodThis compound Concentration (w/w)TemperatureMinimum Contact Time
Citric 1 4% - 10%140°F - 160°F (60°C - 71°C)4 minutes
Citric 2 4% - 10%120°F - 140°F (49°C - 60°C)10 minutes
Citric 3 4% - 10%70°F - 120°F (21°C - 49°C)20 minutes

Experimental Protocols

3.1. General Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves (nitrile or neoprene), and a lab coat when handling this compound solutions.

  • Avoid inhaling this compound dust.

  • When preparing solutions, always add the this compound powder to water, not the other way around, to prevent splashing.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.

3.2. Protocol for General Cleaning and Descaling of Laboratory Glassware

  • Pre-rinse: Rinse the glassware with deionized (DI) water to remove any loose debris.

  • Prepare Cleaning Solution: Prepare a 2% - 5% (w/v) this compound solution by dissolving 20-50 grams of this compound powder per liter of warm DI water.

  • Soaking: Fully immerse the glassware in the this compound solution. Ensure there are no trapped air bubbles. Let it soak for 15-30 minutes. For heavily soiled glassware, the soaking time can be extended.

  • Scrubbing (if necessary): For stubborn residues, use a suitable laboratory brush to gently scrub the surfaces of the glassware while it is submerged in the cleaning solution.

  • Rinsing: Remove the glassware from the solution and rinse it thoroughly under running tap water.

  • Final Rinse: Rinse the glassware at least three times with DI water to ensure all traces of the cleaning solution are removed.

  • Drying: Allow the glassware to air dry on a drying rack or place it in a drying oven.

3.3. Protocol for Descaling a Laboratory Water Bath

  • Empty and Pre-clean: Turn off and unplug the water bath. Allow the water to cool completely before draining. Remove any loose scale or debris from the chamber.

  • Prepare Descaling Solution: Prepare a 5% - 10% (w/v) this compound solution. For a 10-liter water bath, this would be 500g to 1000g of this compound dissolved in an appropriate amount of water to cover the heating element and scaled surfaces.

  • Fill and Heat: Fill the water bath with the this compound solution, ensuring all scaled areas are submerged. Heat the water bath to 50°C - 60°C.

  • Soak: Allow the solution to soak for 30-60 minutes. The solution may fizz as the this compound reacts with the carbonate scale.

  • Drain and Scrub: Turn off and unplug the water bath. Allow the solution to cool before draining. Use a soft brush or sponge to gently scrub any remaining scale.

  • Rinse: Rinse the water bath chamber thoroughly with tap water.

  • Final Rinse and Refill: Perform a final rinse with DI water. The water bath is now ready to be refilled with fresh DI water for use.

3.4. Protocol for Passivation of Stainless Steel Laboratory Equipment

This protocol is based on the ASTM A967 standard for the passivation of stainless steel parts. Passivation removes free iron from the surface of stainless steel, enhancing its corrosion resistance.

  • Degreasing and Cleaning: Thoroughly clean the stainless steel equipment to remove any oils, grease, or other surface contaminants. An alkaline soak followed by a water rinse is a common method.

  • Prepare Passivation Solution: Prepare a 4% - 10% (w/w) this compound solution in DI water.

  • Immersion: Submerge the cleaned and rinsed stainless steel parts in the this compound solution. The temperature and immersion time should be selected based on the desired passivation method (see Table 2). For example, for the Citric 2 method, immerse for a minimum of 10 minutes at a temperature between 120°F and 140°F (49°C and 60°C).

  • Rinsing: After the specified immersion time, remove the parts from the passivation bath and rinse them thoroughly with DI water.

  • Drying: Completely dry the passivated stainless steel parts.

  • Validation (Optional but Recommended): The effectiveness of the passivation can be validated using methods such as a water immersion test or a copper sulfate (B86663) test as described in ASTM A967.

Visualizations

Descaling_Process cluster_0 Descaling with this compound A Insoluble Mineral Scale (e.g., Calcium Carbonate, Iron Oxide) on Lab Equipment C Chelation Reaction A->C Introduction of B This compound Solution (C₆H₈O₇) B->C D Soluble Metal Citrate Complex C->D Forms F Rinsing with Water D->F Washed away by E Clean Lab Equipment F->E

Caption: Chemical process of descaling using this compound.

Cleaning_Workflow start Start: Contaminated Lab Equipment pre_clean Pre-rinse with DI Water start->pre_clean prep Prepare this compound Solution (Select Concentration) soak Immerse Equipment in Solution (Control Time & Temperature) prep->soak pre_clean->prep scrub Mechanical Action (Scrubbing) (If Required) soak->scrub For stubborn residue rinse Thorough Rinsing (Tap Water followed by DI Water) soak->rinse scrub->rinse dry Drying rinse->dry end End: Clean & Descaled Equipment dry->end

Caption: General workflow for cleaning lab equipment.

Decision_Flowchart rect rect start Start: Identify Cleaning Need type_of_contaminant Type of Contamination? start->type_of_contaminant scale Mineral Scale (Limescale, Carbonates) type_of_contaminant->scale Scale rust Rust (Iron Oxide) type_of_contaminant->rust Rust material_type Equipment Material? glass Glassware material_type->glass Glass stainless Stainless Steel material_type->stainless Stainless Steel plastic Plastic material_type->plastic Plastic scale->material_type rust->material_type protocol3 Use Rust Removal Protocol (10% Solution, Heated) rust->protocol3 passivation Need for Passivation? protocol2 Use Descaling Protocol (5-10% Solution, Heated) passivation->protocol2 No (Descaling) protocol4 Use Passivation Protocol (ASTM A967) passivation->protocol4 Yes protocol1 Use Glassware Protocol (2-5% Solution) glass->protocol1 stainless->passivation protocol5 Use Plastic Cleaning Protocol (Soaking) plastic->protocol5

Caption: Decision flowchart for cleaning protocol selection.

References

Application Notes and Protocols: Citric Acid as a Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citric acid (CA) is a naturally occurring tricarboxylic acid widely utilized in the pharmaceutical and food industries.[1] Classified as Generally Recognized as Safe (GRAS) by the FDA, it has emerged as a non-toxic, biocompatible, and cost-effective "green" crosslinking agent for synthesizing polymers for biomedical applications.[2] Traditional crosslinking agents like glutaraldehyde (B144438) can exhibit cytotoxicity, limiting their use in biomedical contexts.[3] this compound offers a safer alternative, creating biocompatible and biodegradable polymer networks suitable for drug delivery, tissue engineering, and wound healing.[2][4][5]

The crosslinking mechanism involves the formation of ester bonds between the carboxylic acid groups of this compound and the hydroxyl or amino groups present on polymer backbones, typically through a thermal dehydration process.[6][5][7] This process enhances the mechanical strength, thermal stability, and water resistance of natural and synthetic polymers such as chitosan (B1678972), polyvinyl alcohol (PVA), gelatin, and cellulose (B213188) derivatives.[8][9][10] The resulting crosslinked structures often exhibit tunable properties, allowing for the tailored design of materials for specific applications.[4]

Mechanism of Crosslinking

At elevated temperatures, this compound undergoes intramolecular dehydration to form a cyclic anhydride (B1165640) intermediate. This reactive intermediate then esterifies hydroxyl (-OH) or amide (-NH2) groups on adjacent polymer chains. With its three carboxylic acid groups, a single this compound molecule can form ester linkages with multiple polymer chains, creating a stable three-dimensional network. The unreacted carboxylic acid groups on the crosslinked this compound molecule can enhance hydrophilicity and provide sites for further functionalization.[6]

Crosslinking_Mechanism cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification Reaction CA This compound (-COOH) Heat Heat (>140°C) CA->Heat Anhydride Cyclic Anhydride Intermediate Heat->Anhydride Water1 H₂O Anhydride->Water1 - H₂O Anhydride2 Cyclic Anhydride Intermediate Polymer1 Polymer Chain 1 (-OH) Crosslinked Crosslinked Polymer (Ester Linkage) Polymer1->Crosslinked Reacts with Polymer2 Polymer Chain 2 (-OH) Polymer2->Crosslinked Reacts with Anhydride2->Crosslinked Water2 H₂O Crosslinked->Water2 - H₂O

Caption: this compound crosslinking via thermal dehydration.

Quantitative Data Summary

The concentration of this compound and the curing conditions (temperature and time) are critical parameters that significantly influence the physicochemical properties of the resulting polymer network.

Table 1: Effect of this compound (CA) Concentration on Polymer Properties

Polymer System CA Concentration (% w/w) Effect on Mechanical Properties Effect on Swelling Reference
Chitosan 2, 4, 6% Tensile strength decreased slightly due to residual acid, but solution viscosity increased. Not specified [3]
Chitosan Increasing CA Mechanical strength increases. Pore size decreases. [10]
Gelatin/HPMC 0 - 40% Compressive modulus increases. Equilibrium swelling decreases. [8]
Polyvinyl Alcohol (PVA) 10, 20, 30% Modulus and strength increase. Swelling resistance increases (swelling ratio decreases). [6]

| Methylcellulose (B11928114) | 5% | Greater mechanical strength. | Swelling capacity decreases. |[1] |

Table 2: Effect of Curing Conditions on Polymer Properties

Polymer System Curing Temperature (°C) Curing Time (min) Key Outcome Reference
Gelatin/HPMC 140 - 180 3 - 12 Increased temperature and time enhance compressive modulus and degradation stability. [8]
CMC/Tamarind Gum Optimized at 160 5 Sufficient to form hydrogel film; longer times caused browning. [7]
PVA/Chitosan 120 240 Successful crosslinking induced; below this temperature, fibers dissolved in water. [11]

| Chitosan | 80 | 720 (12h) | Effective for in-situ crosslinking during film formation. |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound-crosslinked polymers for biomedical applications.

This protocol is adapted from the synthesis of hydrogels for general biomedical applications.[8]

Materials:

  • Gelatin (Type A or B)

  • Hydroxypropyl methylcellulose (HPMC)

  • This compound (CA)

  • Sodium hypophosphite (catalyst, optional but recommended)

  • Distilled water

  • Teflon molds

  • Lyophilizer (Freeze-dryer)

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution by dissolving gelatin (e.g., 0.05 g) and HPMC (e.g., 0.1 g) in 1 mL of distilled water in a suitable reaction vessel.

    • Add the desired amount of this compound (e.g., 20% w/w relative to the total polymer weight) and a catalytic amount of sodium hypophosphite.

    • Homogenize the mixture by stirring at room temperature until all components are fully dissolved.

  • Molding and Freezing:

    • Pour the homogenized solution into Teflon molds.

    • Freeze the molds at -20°C for 24 hours to ensure complete freezing.

  • Lyophilization:

    • Transfer the frozen samples to a lyophilizer and freeze-dry for 48 hours to remove the water, creating a porous scaffold.

  • Thermal Crosslinking (Curing):

    • Carefully remove the lyophilized scaffolds from the molds.

    • Place the scaffolds in a vacuum oven preheated to the desired curing temperature (e.g., 160°C).

    • Cure the scaffolds for a specified time (e.g., 7 minutes). The optimal temperature and time should be determined experimentally (see Table 2).[8]

  • Post-Treatment:

    • After curing, allow the hydrogels to cool to room temperature.

    • Wash the crosslinked hydrogels with distilled water to remove any unreacted this compound or catalyst.

    • The hydrogels are now ready for characterization or application.

This protocol describes the fabrication of a bioabsorbable dressing for wound healing applications.[6][5]

Materials:

  • Polyvinyl alcohol (PVA, Mw ~104,000 g/mol )

  • This compound (CA)

  • Distilled water

  • Electrospinning apparatus

  • Heating plate or oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving 2.5 g of PVA in 25 mL of distilled water.

    • Heat the mixture to 80°C and stir until the PVA is completely dissolved.

    • Add the desired amount of this compound (e.g., 0.125 g for a 5% w/w CA concentration relative to PVA) to the PVA solution.

    • Continue stirring at 80°C for an additional 30 minutes to ensure homogeneity.

    • Allow the solution to cool to room temperature before electrospinning.

  • Electrospinning:

    • Load the PVA-CA solution into a syringe (e.g., 5 mL) fitted with a metallic needle.

    • Mount the syringe on the electrospinning pump.

    • Set the electrospinning parameters (these will need optimization):

      • Voltage: 15-25 kV

      • Flow rate: 0.5-1.5 mL/h

      • Collector distance: 10-20 cm

    • Collect the nanofibers on a grounded collector (e.g., aluminum foil).

  • Thermal Crosslinking (Curing):

    • Carefully detach the electrospun nanofiber mat from the collector.

    • Place the mat in an oven and heat it to induce crosslinking. A typical condition is 120°C for 4 hours.[11]

  • Final Product:

    • After curing, the membrane will be insoluble in water and structurally stable.

    • The crosslinked membrane is ready for sterilization and use as a wound dressing.

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_cross Crosslinking cluster_char Characterization P_diss Polymer Dissolution (e.g., PVA, Chitosan in solvent) CA_add Addition of this compound (& Crosslinking Catalyst) P_diss->CA_add Mixing Homogenization CA_add->Mixing Casting Solution Casting / Molding Mixing->Casting Electrospin Electrospinning Mixing->Electrospin Freeze Freezing (-20°C) Casting->Freeze Lyophilize Lyophilization Freeze->Lyophilize Curing Thermal Curing (e.g., 120-180°C) Lyophilize->Curing Electrospin->Curing Wash Washing & Drying Curing->Wash FTIR FTIR (Ester bonds) Wash->FTIR Mech Mechanical Testing Wash->Mech Swell Swelling Studies Wash->Swell SEM SEM (Morphology) Wash->SEM

Caption: General workflow for polymer crosslinking with this compound.

Factors_Properties cluster_inputs Controllable Parameters cluster_outputs Resulting Material Properties CA_conc This compound Concentration Xlink Degree of Crosslinking CA_conc->Xlink Increases Temp Curing Temperature Temp->Xlink Increases Time Curing Time Time->Xlink Increases Mech Mechanical Strength (Modulus, UTS) Xlink->Mech Increases Swell Swelling Ratio Xlink->Swell Decreases Degrad Degradation Rate Xlink->Degrad Decreases Pore Pore Size Xlink->Pore Decreases

Caption: Influence of parameters on final polymer properties.

References

Application Note: Quantification of Citric Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust and validated method for the quantification of citric acid in various samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable and accurate methodology suitable for quality control, research, and development in the pharmaceutical, food and beverage, and chemical industries. The method is based on isocratic elution with a phosphate (B84403) buffer mobile phase and UV detection at 210 nm, offering excellent linearity, precision, and accuracy.

Introduction

This compound is a weak organic acid naturally found in citrus fruits and is widely used as an acidulant, flavoring agent, and preservative in food, beverages, and pharmaceutical preparations.[1][2] Accurate quantification of this compound is crucial for quality control, ensuring product consistency, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for the determination of organic acids like this compound in complex matrices.[2] This document provides a comprehensive protocol for its quantification.

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. The separation is achieved on a C18 stationary phase. This compound, being a polar compound, is separated from other matrix components using a polar aqueous mobile phase. The mobile phase pH is kept low (around 2.5-2.8) to ensure that the this compound is in its protonated, less polar form, allowing for adequate retention on the nonpolar stationary phase.[1] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[3] The detection is typically carried out at a low wavelength, around 210 nm, where this compound exhibits UV absorbance.[3][4][5]

Apparatus, Reagents, and Chromatographic Conditions

3.1 Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic Pump

    • Autosampler or Manual Injector

    • Column Oven

    • UV/Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) software

  • Analytical Balance

  • pH Meter

  • Ultrasonic Bath

  • Vortex Mixer

  • Syringe filters (0.45 µm, PVDF or Nylon)

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials

3.2 Reagents and Materials

  • This compound, anhydrous (≥99.5% purity)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Orthophosphoric Acid (H₃PO₄), HPLC grade

  • Methanol or Acetonitrile, HPLC grade

  • Water, HPLC grade or Milli-Q

3.3 Chromatographic Conditions A summary of the recommended chromatographic conditions is presented in Table 1.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.8 with H₃PO₄.[1]
Elution Mode Isocratic
Flow Rate 0.7 mL/min
Column Temp. 35 °C[6]
Injection Vol. 10 µL
Detector UV/Vis or DAD
Wavelength 210 nm[4][5][6]
Run Time Approx. 10 minutes

Experimental Protocols

4.1 Mobile Phase Preparation (1 L)

  • Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water.[1]

  • Adjust the pH of the solution to 2.8 using orthophosphoric acid.[1]

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration before use.[1]

4.2 Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of anhydrous this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 20, 40, 60, 80, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.[6] These solutions should be prepared fresh daily.[1]

4.3 Sample Preparation The sample preparation procedure may vary depending on the matrix.

  • Liquid Samples (e.g., Beverages, Juices):

    • Centrifuge the sample at 3000 g for 10 minutes to remove any particulate matter.

    • Accurately dilute the supernatant with the mobile phase to bring the this compound concentration within the calibration range. A preliminary test may be needed to determine the appropriate dilution factor.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Solid Samples (e.g., Powders, Formulations):

    • Accurately weigh a known amount of the homogenized sample.

    • Dissolve the sample in a known volume of mobile phase.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Dilute as necessary to fall within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.4 System Equilibration and Analysis Sequence

  • Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).

  • Set up the analysis sequence in the CDS software:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions in order of increasing concentration.

    • Inject the prepared sample solutions. It is recommended to inject samples in duplicate or triplicate.

    • Inject a standard solution periodically (e.g., after every 10 sample injections) to check for system drift.

4.5 Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.99.[1][6]

  • Sample Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of this compound in the prepared sample solution using the linear regression equation from the calibration curve.

  • Calculate the final concentration in the original sample by applying the dilution factor used during sample preparation.

Method Validation Summary

The described HPLC method is validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2 based on typical performance characteristics found in the literature.

Validation ParameterTypical Value/Acceptance Criteria
Linearity (r²) ≥ 0.995[1][6]
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[5]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[5]
Precision (RSD%) Intra-day: < 2.0%[6], Inter-day: < 3.0%[1]
Accuracy (Recovery %) 82% - 110%[5]
Specificity The peak for this compound should be well-resolved from other matrix components and impurities.

Visual Diagrams

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis Standard This compound Standard (Stock & Working Solutions) Dilution_Filter_Std Filter (0.45 µm) Standard->Dilution_Filter_Std Dilution Sample Sample Matrix (e.g., Beverage, Drug) Dilution_Filter_Sample Filter (0.45 µm) Sample->Dilution_Filter_Sample Dilution / Extraction MobilePhase Mobile Phase (Phosphate Buffer, pH 2.8) HPLC HPLC System (C18 Column, Isocratic Flow) MobilePhase->HPLC Dilution_Filter_Std->HPLC Inject Standards Dilution_Filter_Sample->HPLC Inject Samples CDS Chromatography Data System (CDS) HPLC->CDS Acquire Chromatograms Calibration Generate Calibration Curve (Peak Area vs. Conc.) CDS->Calibration Quantify Quantify Sample (Using Calibration Curve) CDS->Quantify Calibration->Quantify Report Final Report (this compound Concentration) Quantify->Report

Caption: Experimental workflow for this compound quantification by HPLC.

This document provides a general framework. Specific parameters may need to be optimized depending on the sample matrix and the specific HPLC system used. Always ensure system suitability criteria are met before proceeding with sample analysis.

References

Application Notes and Protocols: Citric Acid in Drug Formulation and as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid, a naturally occurring tricarboxylic acid, is a versatile and widely utilized excipient in the pharmaceutical industry. Its multifunctional properties, including its roles as a pH modifier, antioxidant, chelating agent, and effervescent agent, make it a critical component in a variety of drug formulations. These application notes provide detailed protocols and quantitative data to guide researchers and drug development professionals in leveraging the benefits of this compound to enhance drug stability, dissolution, and bioavailability.

This compound as a pH Modifier and Buffering Agent

This compound is extensively used to adjust and maintain the pH of pharmaceutical solutions, which is crucial for drug solubility, stability, and physiological compatibility. A common application is the preparation of citrate (B86180) buffers.

Application Note:

Citrate buffers are effective in the pH range of 3.0 to 6.2. The selection of the appropriate buffer composition is critical to achieving the desired pH and buffering capacity for a specific drug formulation. The Henderson-Hasselbalch equation can be used to theoretically calculate the required amounts of this compound and its conjugate base (citrate salt) to achieve a specific pH. However, empirical preparation and pH measurement are essential for accuracy.

Experimental Protocol: Preparation of a 0.1 M Citrate Buffer

This protocol describes the preparation of a 0.1 M citrate buffer. The ratio of this compound to sodium citrate can be adjusted to achieve a pH within the range of 3.0 to 6.2.

Materials:

  • This compound monohydrate (C₆H₈O₇·H₂O, M.W.: 210.14 g/mol )

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O, M.W.: 294.10 g/mol )

  • Distilled or deionized water

  • pH meter

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solutions (0.1 M):

    • 0.1 M this compound Solution: Dissolve 21.01 g of this compound monohydrate in distilled water and make up the volume to 1 L in a volumetric flask.

    • 0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in distilled water and make up the volume to 1 L in a volumetric flask.

  • Prepare Citrate Buffer:

    • To prepare 100 mL of 0.1 M citrate buffer of a desired pH, mix the volumes of the 0.1 M this compound and 0.1 M sodium citrate stock solutions as indicated in the table below.

    • For example, to prepare a buffer with a pH of 4.6, mix 25.5 mL of the 0.1 M this compound solution with 24.5 mL of the 0.1 M sodium citrate solution.

    • Bring the final volume to 100 mL with distilled water.

  • pH Verification:

    • Calibrate the pH meter using standard buffer solutions.

    • Measure the pH of the prepared citrate buffer and adjust if necessary by adding small volumes of the this compound or sodium citrate stock solutions.

Quantitative Data: Citrate Buffer Composition for a Specific pH
Desired pHVolume of 0.1 M this compound (mL)Volume of 0.1 M Sodium Citrate (mL)
3.046.53.5
3.440.010.0
3.835.015.0
4.231.518.5
4.625.524.5
5.020.529.5
5.416.034.0
5.811.838.2
6.27.242.8

Logical Workflow for Buffer Preparation

G cluster_prep Preparation of Stock Solutions cluster_mix Buffer Formulation cluster_verify Quality Control Prepare 0.1M this compound Prepare 0.1M this compound Mix Stock Solutions Mix Stock Solutions Prepare 0.1M this compound->Mix Stock Solutions Prepare 0.1M Sodium Citrate Prepare 0.1M Sodium Citrate Prepare 0.1M Sodium Citrate->Mix Stock Solutions Adjust to Final Volume Adjust to Final Volume Mix Stock Solutions->Adjust to Final Volume Verify pH Verify pH Adjust to Final Volume->Verify pH Final Citrate Buffer Final Citrate Buffer Verify pH->Final Citrate Buffer

Workflow for preparing a citrate buffer solution.

This compound as an Antioxidant and Chelating Agent

This compound acts as an antioxidant primarily through its ability to chelate metal ions, such as iron and copper, which can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). By sequestering these metal ions, this compound helps to improve the stability of drug products.

Application Note:

The antioxidant efficacy of this compound can be evaluated by conducting stability studies where the degradation of an API is monitored over time in the presence and absence of this compound. High-performance liquid chromatography (HPLC) is a common analytical technique used to quantify the remaining API and any degradation products.

Experimental Protocol: Evaluating the Antioxidant Effect of this compound on Drug Stability

This protocol outlines a method to assess the ability of this compound to inhibit the degradation of a drug substance in solution.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Solvent for the API (e.g., water, buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column appropriate for the API

  • Forced degradation reagents (e.g., hydrogen peroxide for oxidative stress)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation:

    • Control Sample: Prepare a solution of the API in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Test Sample: Prepare a solution of the API at the same concentration as the control, but also containing a specific concentration of this compound (e.g., 0.1% w/v).

    • Stressed Samples: Prepare another set of control and test samples and add a stressor, such as a low concentration of hydrogen peroxide (e.g., 0.1%), to induce degradation.

  • Stability Study:

    • Store all sample solutions under controlled conditions (e.g., elevated temperature, light exposure) for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at specified time points for analysis.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of the API and its degradation products.

    • Inject the samples from the stability study into the HPLC system.

    • Record the peak areas of the API and any degradation products.

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point for both control and test samples.

    • Compare the degradation rates of the API in the presence and absence of this compound.

Quantitative Data: Hypothetical Stability of Drug 'X' with and without this compound
Time (hours)% Drug 'X' Remaining (Control - No this compound)% Drug 'X' Remaining (Test - With 0.1% this compound)
0100100
248598
487295
726092

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis API_Solution Prepare API Solution Stress_Conditions Apply Stress Conditions (e.g., Heat, Light, Oxidizing Agent) API_Solution->Stress_Conditions API_Citric_Solution Prepare API + this compound Solution API_Citric_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis at Time Points Stress_Conditions->HPLC_Analysis Data_Comparison Compare Degradation Rates HPLC_Analysis->Data_Comparison

Workflow for evaluating the antioxidant effect of this compound.

This compound in Effervescent Formulations

This compound is a key ingredient in effervescent tablets and powders, reacting with a carbonate or bicarbonate source in the presence of water to produce carbon dioxide gas. This effervescence aids in rapid disintegration and dissolution of the API, improves palatability, and can enhance absorption.

Application Note:

The ratio of this compound to the bicarbonate source is crucial for achieving the desired effervescence and ensuring a complete reaction. The stoichiometric molar ratio of this compound to sodium bicarbonate is 1:3.[1] However, slight excess of this compound is often used to ensure a pleasant tart taste.[2]

Experimental Protocol: Formulation and Evaluation of an Effervescent Tablet

This protocol provides a general method for the preparation of effervescent tablets.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (anhydrous)

  • Sodium bicarbonate

  • Binder (e.g., PVP K30)

  • Lubricant (e.g., PEG 6000)

  • Flavoring and sweetening agents (optional)

  • Tablet press

Procedure:

  • Milling and Mixing:

    • Mill the API, this compound, and sodium bicarbonate to a uniform particle size.

    • Mix the powders thoroughly in a blender.

  • Granulation (Wet Granulation Method):

    • Prepare a binder solution (e.g., PVP K30 in ethanol).

    • Add the binder solution to the powder mixture and mix to form a damp mass.

    • Pass the wet mass through a sieve to form granules.

    • Dry the granules in an oven at a controlled temperature (e.g., 50-60°C).

  • Lubrication:

    • Add the lubricant to the dried granules and mix gently.

  • Compression:

    • Compress the lubricated granules into tablets using a tablet press with appropriate tooling.

  • Evaluation:

    • Hardness: Test the crushing strength of the tablets.

    • Friability: Determine the weight loss of tablets after tumbling.

    • Effervescence Time: Measure the time taken for a tablet to completely disintegrate in a specified volume of water.

    • pH of Solution: Measure the pH of the solution after the tablet has dissolved.

    • Drug Content Uniformity: Assay the API content in individual tablets.

Quantitative Data: Example Formulation of a Ferrous Sulfate Effervescent Tablet[2]
IngredientQuantity per Tablet (mg)Function
Ferrous Sulfate (anhydrous)50Active Pharmaceutical Ingredient
Ascorbic Acid-Antioxidant (to stabilize ferrous iron)
This compound (anhydrous)1000Acid source for effervescence
Sodium Bicarbonate1300Bicarbonate source for effervescence
PVP K30150Binder
PEG 6000100Lubricant
Aspartame30Sweetener
Orange Flavor20Flavoring agent

Note: The ratio of this compound to sodium bicarbonate in this example is approximately 1:1.3 by weight.

This compound in Enhancing Drug Bioavailability

This compound can enhance the oral bioavailability of certain drugs through various mechanisms, including increasing drug solubility, especially for weakly basic drugs, and by modulating intestinal permeability.

Application Note:

The effect of this compound on drug permeability can be investigated using in vitro models such as the Caco-2 cell monolayer assay. This assay simulates the human intestinal epithelium and can be used to assess the transport of a drug from the apical (intestinal lumen) to the basolateral (blood) side.

Experimental Protocol: Caco-2 Permeability Assay to Evaluate the Effect of this compound

This protocol describes how to assess the influence of this compound on the permeability of a drug across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Drug substance

  • This compound

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add the drug solution (with and without this compound) to the apical chamber.

      • Add fresh HBSS to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Transport:

      • Add the drug solution (with and without this compound) to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

      • Collect samples from the apical chamber at the same time intervals.

  • Sample Analysis:

    • Quantify the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

    • Compare the Papp values and efflux ratios for the drug with and without this compound.

Quantitative Data: Hypothetical Effect of this compound on the Permeability of Drug 'Y'
FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Drug 'Y' alone1.54.53.0
Drug 'Y' + 0.1% this compound2.84.71.7

An increase in the A-B Papp value and a decrease in the efflux ratio in the presence of this compound would suggest that this compound enhances the absorptive transport of the drug.

Signaling Pathway: this compound Cycle and its Relevance to Drug Metabolism

This compound is a central molecule in cellular energy metabolism, being a key intermediate in the this compound cycle (also known as the Krebs cycle or TCA cycle).[3] This metabolic pathway is fundamental to the energy supply of cells and provides precursors for the biosynthesis of various molecules.[4] The metabolic state of a cell can influence drug metabolism and efficacy.

CitricAcidCycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate NADH1 NADH Isocitrate->NADH1 CO2_1 CO₂ Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA NADH2 NADH AlphaKetoglutarate->NADH2 CO2_2 CO₂ AlphaKetoglutarate->CO2_2 Succinate Succinate SuccinylCoA->Succinate GTP GTP SuccinylCoA->GTP Fumarate Fumarate Succinate->Fumarate FADH2 FADH₂ Succinate->FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NADH3 NADH Malate->NADH3

The this compound Cycle: A central metabolic pathway.

Conclusion

This compound is an invaluable excipient in pharmaceutical formulation due to its diverse functionalities. The protocols and data presented in these application notes provide a framework for the rational use of this compound to improve the quality, stability, and performance of drug products. It is essential for researchers and formulation scientists to conduct specific studies to determine the optimal concentration and application of this compound for each unique drug formulation.

References

The Role of Citric Acid in Biodegradable Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citric acid, a ubiquitous natural compound and a key intermediate in the Krebs cycle, has emerged as a vital building block in the development of biodegradable polymers for biomedical applications.[1][2] Its non-toxic nature, biocompatibility, and multi-functional carboxylic acid and hydroxyl groups make it an ideal monomer and crosslinking agent for creating a diverse range of polymers with tunable properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based biodegradable polymers, intended for researchers in tissue engineering, drug delivery, and medical device development.

Application Notes

This compound's utility in biodegradable polymer synthesis is primarily attributed to its ability to form ester bonds through condensation reactions with various diols and polyols. This process, often achievable through simple and catalyst-free melt polymerization, yields polyesters with controllable mechanical properties and degradation rates.

Key Roles of this compound:

  • As a Monomer: this compound's trifunctional nature allows for the formation of branched and crosslinked polymer networks. By reacting with difunctional monomers like 1,8-octanediol (B150283) or glycerol, it creates thermoset elastomers with properties suitable for soft tissue engineering. The resulting polymers, such as poly(1,8-octanediol-co-citric acid) (POC), exhibit excellent elasticity and biocompatibility.

  • As a Crosslinker: this compound can be used to crosslink existing polymer chains, such as those of starch, chitosan, or polyvinyl alcohol (PVA). This crosslinking improves the mechanical strength, water resistance, and thermal stability of these biopolymers. The unreacted carboxyl groups in the crosslinked network can also provide sites for further functionalization.

  • Influencing Degradation: The degradation rate of this compound-based polymers can be tailored by adjusting the synthesis conditions and monomer ratios. An increased molar ratio of this compound generally leads to a faster degradation rate due to the increased hydrophilicity and the number of hydrolyzable ester bonds.

  • Antimicrobial Properties: Polymers derived from this compound have shown intrinsic antimicrobial properties, which is a significant advantage for applications in wound dressings and medical implants to prevent infections without the need for additional antimicrobial agents.

Quantitative Data Summary

The properties of this compound-based polymers are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from cited literature to facilitate comparison.

Table 1: Mechanical Properties of Poly(1,8-octanediol-co-citrate) (POC) Synthesized under Different Conditions

Post-Polymerization Conditions (1:1 Molar Ratio)Young's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)
60°C, 2 days0.92 ± 0.080.81 ± 0.06125 ± 11
80°C, 2 days2.84 ± 0.123.62 ± 0.32245 ± 25
120°C, 2 days16.4 ± 1.56.1 ± 0.5180 ± 20

Data synthesized from multiple sources.

Table 2: Degradation of Poly(1,8-octanediol-co-citrate) (POC) in PBS at 37°C

Monomer Molar Ratio (1,8-octanediol:this compound)Mass Loss after 4 weeks (%)Mass Loss after 12 weeks (%)Mass Loss after 26 weeks (%)
1:1~5~15~30
1:1.2~8~25~45

Data synthesized from multiple sources.

Table 3: Swelling Ratio of Poly(ethylene glycol) maleate (B1232345) citrate (B86180) (PPEGMC) Hydrogels

Monomer Ratio (MA:CA)Swelling in PBS (%)Swelling in H₂O (%)
High MA/CA ratio6.9 ± 0.31.0 ± 0.2
Low MA/CA ratio15.2 ± 1.22.5 ± 0.2

Data extracted from a study on PPEGMC hydrogels.

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of this compound-based biodegradable polymers.

Protocol 1: Synthesis of Poly(1,8-octanediol-co-citrate) (POC) Pre-polymer

Objective: To synthesize a low molecular weight pre-polymer of POC through melt condensation.

Materials:

  • This compound

  • 1,8-octanediol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Vacuum pump

Procedure:

  • Add equimolar amounts of this compound and 1,8-octanediol to a round bottom flask.

  • Place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to 160°C under a nitrogen blanket to melt the monomers.

  • Once the monomers have melted and formed a clear solution, reduce the temperature to 140°C.

  • Continue the reaction for approximately 30 minutes to form the pre-polymer.

  • For purification, dissolve the resulting pre-polymer in 1,4-dioxane (B91453) and precipitate it in deionized water to remove unreacted monomers.

  • Collect the precipitated pre-polymer and dry it via lyophilization.

Protocol 2: Thermal Crosslinking of POC Pre-polymer

Objective: To form a crosslinked elastomeric POC network from the pre-polymer.

Materials:

  • POC pre-polymer

  • Teflon mold

  • Vacuum oven

Procedure:

  • Place the synthesized POC pre-polymer into a Teflon mold.

  • Transfer the mold to a vacuum oven.

  • Heat the pre-polymer at a desired temperature (e.g., 60°C, 80°C, or 120°C) under vacuum for a specified duration (e.g., 2 days). The temperature and time will determine the extent of crosslinking and the final mechanical properties.

  • After the specified time, turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Remove the crosslinked POC elastomer from the mold.

Protocol 3: In Vitro Degradation Study

Objective: To evaluate the degradation rate of a this compound-based polymer in a simulated physiological environment.

Materials:

  • Polymer samples of known weight and dimensions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Lyophilizer

  • Analytical balance

Procedure:

  • Prepare disc-shaped samples of the crosslinked polymer.

  • Measure the initial dry weight of each sample (W_initial).

  • Place each sample in a separate vial containing a known volume of PBS.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 26 weeks), remove the samples from the PBS.

  • Gently rinse the samples with deionized water to remove any salts.

  • Freeze the samples and then lyophilize them until a constant dry weight is achieved (W_final).

  • Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 4: Mechanical Testing (Tensile Properties)

Objective: To determine the Young's modulus, ultimate tensile strength, and elongation at break of the polymer.

Materials:

  • Dog-bone shaped polymer samples (prepared according to ASTM standards)

  • Tensile testing machine with appropriate load cells and grips

Procedure:

  • Mount the dog-bone shaped polymer sample into the grips of the tensile testing machine.

  • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

  • Record the stress-strain curve.

  • From the stress-strain curve, calculate:

    • Young's Modulus: The slope of the initial linear portion of the curve.

    • Ultimate Tensile Strength: The maximum stress the sample can withstand before fracturing.

    • Elongation at Break: The percentage increase in the length of the sample at the point of fracture.

Visualizations

The following diagrams illustrate key processes and relationships in the development of this compound-based biodegradable polymers.

Synthesis_Workflow cluster_synthesis Pre-polymer Synthesis cluster_crosslinking Crosslinking cluster_characterization Characterization Monomers This compound + Diol/Polyol Melt_Polymerization Melt Polymerization (e.g., 140-160°C) Monomers->Melt_Polymerization Pre_polymer Pre-polymer Melt_Polymerization->Pre_polymer Thermal_Crosslinking Thermal Crosslinking (e.g., 60-120°C, vacuum) Pre_polymer->Thermal_Crosslinking Biodegradable_Elastomer Biodegradable Elastomer Thermal_Crosslinking->Biodegradable_Elastomer Mechanical_Testing Mechanical Testing Biodegradable_Elastomer->Mechanical_Testing Degradation_Study Degradation Study Biodegradable_Elastomer->Degradation_Study Biocompatibility_Assay Biocompatibility Assay Biodegradable_Elastomer->Biocompatibility_Assay

Caption: Experimental workflow for synthesis and characterization.

Citric_Acid_Roles cluster_polymer_synthesis Polymer Synthesis cluster_polymer_properties Resulting Polymer Properties CA This compound Monomer Monomer (with diols/polyols) CA->Monomer forms backbone Crosslinker Crosslinker (for other polymers) CA->Crosslinker creates network Biocompatibility High Biocompatibility CA->Biocompatibility Antimicrobial Intrinsic Antimicrobial Activity CA->Antimicrobial Biodegradability Tunable Biodegradability Monomer->Biodegradability Mechanical_Properties Tailorable Mechanical Properties Monomer->Mechanical_Properties Crosslinker->Mechanical_Properties

Caption: Multifaceted roles of this compound in polymer development.

Esterification_Reaction Citric_Acid This compound (R-COOH) Ester_Bond Ester Bond (R-COO-R') Citric_Acid->Ester_Bond Diol Diol (R'-OH) Diol->Ester_Bond Water Water (H₂O) Ester_Bond->Water +

Caption: Simplified esterification reaction forming the polymer backbone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Citric acid Fermentation from Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing citric acid fermentation using Aspergillus niger. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound fermentation, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound yield lower than expected?

A1: Low this compound yield can be attributed to several factors. A primary reason is suboptimal fermentation conditions. Key parameters to verify include the pH of the medium, temperature, aeration, and the concentration of essential nutrients and trace metals.[1][2] Additionally, the choice and concentration of the carbon source significantly impact yield, with sucrose (B13894) often being superior to glucose or fructose.[1] Contamination with other microorganisms can also compete for nutrients and inhibit A. niger growth and production.[2]

Q2: My fermentation is producing oxalic acid or gluconic acid instead of this compound. What's wrong?

A2: The formation of byproducts like oxalic and gluconic acid is often linked to the pH of the fermentation medium. A low pH (below 2.0) is crucial to inhibit the production of these unwanted organic acids.[2] High concentrations of certain trace metals, particularly manganese, can also shift the metabolic pathway towards oxalic acid production. Furthermore, excessive nitrogen levels can lead to the accumulation of oxalic acid, thereby reducing the this compound yield.

Q3: The fungal growth (mycelial biomass) is high, but the this compound production is low. What should I do?

A3: High biomass with low product yield often indicates that the conditions are favoring fungal growth over this compound synthesis. This can be caused by an excess of essential nutrients like nitrogen and phosphate (B84403). This compound production is typically enhanced under conditions of nutrient limitation, particularly nitrogen. Ensure that the nitrogen concentration is at a limiting level to trigger the metabolic shift towards this compound accumulation.

Q4: I'm observing poor or abnormal fungal morphology. How does this affect fermentation?

A4: The morphology of Aspergillus niger is critical for efficient this compound production, especially in submerged fermentation. The formation of small, loose pellets is generally considered optimal. Abnormal morphology, such as the formation of large, dense pellets or filamentous growth, can be caused by suboptimal agitation and aeration rates, or incorrect concentrations of trace metals like manganese. Manganese deficiency can lead to abnormal fungal development.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound fermentation.

What is the optimal pH for this compound production?

The optimal pH for this compound production by Aspergillus niger is typically below 2.0 during the production phase. However, the initial pH of the medium for spore germination should be higher, generally around 5.0 to 6.5. The pH naturally decreases as the fungus consumes nitrogen sources like ammonium (B1175870) salts.

What is the ideal temperature for the fermentation process?

The optimal temperature for this compound fermentation is generally maintained between 28°C and 30°C. Temperatures above this range can lead to a decrease in this compound yield and the formation of unwanted byproducts, potentially due to the denaturation of key enzymes like citrate (B86180) synthase.

Which carbon source is best for this compound production?

Sucrose is often considered the superior carbon source for high yields of this compound. This is attributed to the efficient hydrolysis of sucrose by the extracellular invertase of A. niger at low pH. Other carbon sources like glucose, fructose, and various agro-industrial wastes such as molasses and fruit peels can also be utilized.

How do trace metal concentrations affect this compound yield?

Trace metal concentrations are critical and must be carefully controlled. While essential for fungal growth, excess concentrations of certain metals can be inhibitory. Key considerations include:

  • Manganese (Mn): Should be at very low concentrations. High levels of manganese can significantly reduce this compound yield and promote oxalic acid formation.

  • Iron (Fe): Optimal concentrations are reported to be around 1.3 ppm. Higher concentrations can be detrimental.

  • Zinc (Zn): An optimal concentration of around 0.3 ppm has been suggested. High zinc levels can inhibit this compound accumulation.

  • Copper (Cu): Required in trace amounts, but high concentrations can be inhibitory.

What are the optimal aeration and agitation rates?

Adequate aeration and agitation are crucial for supplying sufficient dissolved oxygen and ensuring homogenous mixing of the culture. The optimal rates can vary depending on the fermenter design and scale. In stirred tank reactors, agitation speeds of 150-200 rpm and aeration rates of 1.0 vvm (volume of air per volume of medium per minute) have been reported to be effective. The morphology of the fungus is highly influenced by the hydrodynamic stress created by agitation and aeration.

Data Presentation: Optimal Fermentation Parameters

The following tables summarize the quantitative data for key parameters in this compound fermentation.

Table 1: Optimal Process Conditions

ParameterOptimal RangeReference(s)
pH (Production Phase) < 2.0
Initial pH (Germination) 5.0 - 6.5
Temperature 28 - 30°C
Agitation (Stirred Tank) 150 - 200 rpm
Aeration (Stirred Tank) 1.0 vvm

Table 2: Optimal Media Composition

ComponentOptimal ConcentrationReference(s)
Carbon Source (Sucrose) 14 - 22% (w/v)
Nitrogen Source (Ammonium) Limiting (< 0.25%)
Phosphate Limiting
Manganese (Mn) < 10⁻⁷ M
Iron (Fe) ~1.3 ppm
Zinc (Zn) ~0.3 ppm
Magnesium Sulfate (B86663) 0.4 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound fermentation.

1. Media Preparation and Sterilization

  • Objective: To prepare a sterile nutrient medium suitable for Aspergillus niger growth and this compound production.

  • Materials:

    • Carbon source (e.g., sucrose, 150 g/L)

    • Nitrogen source (e.g., ammonium nitrate, 2.5 g/L)

    • Potassium dihydrogen phosphate (KH₂PO₄, 1.0 g/L)

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O, 0.25 g/L)

    • Trace metal stock solutions (Fe, Zn, Cu)

    • Distilled water

    • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Fermenter or Erlenmeyer flasks

  • Procedure:

    • Dissolve the carbon source, nitrogen source, and salts in distilled water.

    • Add the required volumes of trace metal stock solutions to achieve the desired final concentrations.

    • Adjust the initial pH of the medium to 5.0-6.5 using HCl or NaOH.

    • Transfer the medium to the fermentation vessel.

    • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

    • Allow the medium to cool to the desired fermentation temperature before inoculation.

2. Inoculum Preparation

  • Objective: To prepare a standardized spore suspension of Aspergillus niger for inoculating the fermentation medium.

  • Materials:

    • A pure culture of Aspergillus niger on a Potato Dextrose Agar (B569324) (PDA) slant.

    • Sterile 0.1% Tween 80 solution or sterile distilled water.

    • Sterile loop or glass beads.

    • Hemocytometer or spectrophotometer for spore counting.

  • Procedure:

    • Grow the Aspergillus niger culture on a PDA slant at 30°C for 5-7 days until heavy sporulation is observed.

    • Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the slant.

    • Gently scrape the surface of the agar with a sterile loop or agitate with sterile glass beads to dislodge the spores.

    • Transfer the resulting spore suspension to a sterile container.

    • Determine the spore concentration using a hemocytometer or by measuring the optical density with a spectrophotometer and correlating it to a standard curve.

    • Adjust the spore concentration to the desired level (e.g., 1 x 10⁷ spores/mL) with sterile diluent.

3. Submerged Fermentation

  • Objective: To carry out the production of this compound in a liquid medium.

  • Materials:

    • Sterile fermentation medium.

    • Standardized Aspergillus niger spore suspension.

    • Fermenter or baffled Erlenmeyer flasks.

    • Incubator shaker or fermenter with temperature, agitation, and aeration control.

  • Procedure:

    • Inoculate the sterile fermentation medium with the prepared spore suspension to achieve a final concentration of approximately 1-2% (v/v).

    • Incubate the culture at 30°C.

    • If using an incubator shaker, set the agitation speed to 150-200 rpm.

    • If using a fermenter, set the agitation to 150-200 rpm and aeration to 1.0 vvm.

    • Monitor the fermentation over time by aseptically withdrawing samples for analysis of pH, biomass, substrate consumption, and this compound concentration.

    • The fermentation is typically carried out for 7 to 10 days.

Visualizations

Diagram 1: Key Factors Influencing this compound Fermentation

G cluster_media Media Composition cluster_process Process Parameters cluster_output Fermentation Outcome Carbon Carbon Source (e.g., Sucrose) Fermentation A. niger Fermentation Carbon->Fermentation Nitrogen Nitrogen Source (Limiting) Nitrogen->Fermentation Phosphate Phosphate (Limiting) Phosphate->Fermentation Trace_Metals Trace Metals (Mn, Fe, Zn) Trace_Metals->Fermentation pH pH (< 2.0) pH->Fermentation Temperature Temperature (28-30°C) Temperature->Fermentation Aeration Aeration Aeration->Fermentation Agitation Agitation Agitation->Fermentation Yield This compound Yield Biomass Fungal Biomass Byproducts Byproducts (Oxalic Acid) Fermentation->Yield Fermentation->Biomass Fermentation->Byproducts

Caption: Factors influencing A. niger fermentation.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

G Start Low this compound Yield Check_pH Check pH (Is it < 2.0?) Start->Check_pH Check_Temp Check Temperature (Is it 28-30°C?) Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Nutrients Check Nutrients (N & P Limiting?) Check_Temp->Check_Nutrients Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Metals Check Trace Metals (Mn, Fe, Zn levels?) Check_Nutrients->Check_Metals Yes Adjust_Media Adjust Media Composition Check_Nutrients->Adjust_Media No Check_Contamination Check for Contamination Check_Metals->Check_Contamination Optimal Check_Metals->Adjust_Media Suboptimal Purify_Culture Re-streak/Purify Culture Check_Contamination->Purify_Culture Yes End Re-run Fermentation Check_Contamination->End No Adjust_pH->End Adjust_Temp->End Adjust_Media->End Purify_Culture->End

Caption: Troubleshooting low this compound yield.

Diagram 3: Simplified Metabolic Pathway of this compound Accumulation

G Glucose Glucose / Sucrose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate_Synthase Citrate Synthase AcetylCoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citric_Acid This compound (Accumulation) Citrate_Synthase->Citric_Acid Aconitase Aconitase (Inhibited by low Fe) Citric_Acid->Aconitase TCA_Cycle TCA Cycle Isocitrate Isocitrate Aconitase->Isocitrate Isocitrate->TCA_Cycle

Caption: this compound accumulation pathway.

References

Technical Support Center: Optimizing Citric Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during citric acid production experiments.

Troubleshooting Guide

This section addresses common problems that can arise during this compound fermentation, leading to suboptimal yields.

Issue: Low this compound Yield

Possible Cause 1: Suboptimal Carbon Source Concentration

High concentrations of easily metabolized sugars are necessary to induce the metabolic imbalance required for this compound accumulation.[1] However, excessively high sugar concentrations can inhibit microbial growth and, consequently, this compound production.

  • Solution: Optimize the initial sugar concentration. The optimal range is typically between 14% and 22%.[2][3] For most sugars like sucrose, fructose, and mannose, a concentration of 10% (w/v) is often optimal. For glucose, a slightly lower concentration of 7.5% (w/v) may yield the best results.[2]

Possible Cause 2: Inappropriate Nitrogen Concentration

Nitrogen is essential for fungal growth, but its concentration must be carefully controlled as it is a limiting factor in this compound production.[3][4] High nitrogen levels promote biomass growth at the expense of this compound accumulation, while levels that are too low can limit overall culture productivity.

  • Solution: The optimal nitrogen concentration is typically around 0.1 to 0.4 g/L.[5] Ammonium (B1175870) nitrate (B79036) and ammonium sulfate (B86663) are commonly used nitrogen sources. It is crucial to maintain a balanced carbon-to-nitrogen ratio in the medium.

Possible Cause 3: Incorrect Phosphate (B84403) Concentration

Phosphate is another critical nutrient that can be a limiting factor. Low phosphate levels generally favor this compound production. Excess phosphate can lead to the formation of other organic acids and reduce the this compound yield.

  • Solution: While phosphate is essential for microbial growth, its concentration should be kept low to enhance this compound accumulation.

Possible Cause 4: Unfavorable pH of the Culture Medium

The pH of the fermentation medium is a critical parameter. An initial pH that is too high or too low can inhibit spore germination and fungal growth. During fermentation, the pH naturally decreases.

  • Solution: The optimal initial pH for Aspergillus niger growth is typically between 2.5 and 3.5.[2] This low pH also helps to prevent contamination and inhibits the formation of unwanted byproducts like oxalic and gluconic acid.[6]

Possible Cause 5: Presence of Trace Metal Contaminants

The presence of certain trace metals, such as manganese, iron, and zinc, can significantly impact this compound yield. High concentrations of these metals can inhibit production.

  • Solution: Use high-purity reagents and deionized water to prepare the fermentation medium. If using molasses as a carbon source, which can contain high levels of trace metals, pretreatment with agents like potassium ferrocyanide may be necessary to remove excess metal ions.

Issue: Formation of Byproducts (e.g., Oxalic Acid, Gluconic Acid)

Possible Cause 1: High pH

A higher pH environment can favor the metabolic pathways that lead to the production of oxalic and gluconic acid instead of this compound.

  • Solution: Maintain a low pH (below 2.0) during the production phase.[2] This acidic environment inhibits the enzymes responsible for byproduct formation.

Possible Cause 2: High Nitrogen Concentration

Excessive nitrogen can lead to the production of oxalic acid.

  • Solution: Ensure the nitrogen concentration in the medium does not exceed 0.25%.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common microorganism used for industrial this compound production?

A1: Aspergillus niger, a filamentous fungus, is the most widely used microorganism for this compound production on an industrial scale.[5][7] This is due to its ability to produce high yields of this compound from various cheap raw materials.[5]

Q2: What are the most effective carbon sources for this compound production?

A2: Sucrose is generally considered the most favorable carbon source for high this compound yields.[8] Other effective carbon sources include glucose, fructose, and maltose.[2] For economic reasons, industrial processes often utilize less expensive substrates like molasses and starch-based media.[8]

Q3: Why is nitrogen limitation important for this compound production?

A3: Nitrogen limitation is a key strategy to trigger the overproduction of this compound. When nitrogen becomes a limiting factor for growth, the fungus shifts its metabolism from biomass production towards the accumulation and excretion of this compound.[3]

Q4: What is the role of aeration in this compound fermentation?

A4: this compound fermentation is a highly aerobic process. Adequate aeration is crucial to supply the oxygen required for microbial respiration and enzymatic reactions in the this compound pathway. However, excessive aeration can lead to a decrease in carbon dioxide levels, which can negatively impact the activity of pyruvate (B1213749) carboxylase, an important enzyme in the pathway.[6]

Q5: Can this compound be produced using solid-state fermentation?

A5: Yes, this compound can be produced through solid-state fermentation (SSF), often referred to as the "Koji process".[5] This method involves growing the microorganism on a solid, insoluble material that serves as both a physical support and a source of nutrients. Agro-industrial residues are commonly used as substrates in SSF.

Data on Nutrient Concentration and this compound Yield

The following tables summarize the impact of different nutrient concentrations on this compound yield based on various studies.

Table 1: Effect of Carbon Source and Concentration on this compound Yield

Carbon SourceOrganismConcentration (% w/v)This compound YieldReference
SucroseAspergillus niger10High[2]
GlucoseAspergillus niger7.5High[2]
FructoseAspergillus niger10High[2]
MannoseAspergillus niger10High[2]
MaltoseAspergillus niger10High[2]
Various SugarsAspergillus niger14-22Maximum[2][3]

Table 2: Effect of Nitrogen Source and Concentration on this compound Yield

Nitrogen SourceOrganismConcentrationEffect on this compound YieldReference
Ammonium NitrateAspergillus niger0.2%Maximum yield in a stirred fermenter[2]
Ammonium SaltsAspergillus niger0.1 - 0.4 g/LOptimal range[5]
GeneralAspergillus niger> 0.25%Decreased yield, potential for oxalic acid production[5]

Table 3: Effect of Phosphate Concentration on this compound Yield

Phosphate SourceOrganismConcentrationEffect on this compound YieldReference
GeneralAspergillus nigerLowFavors production[4]
GeneralAspergillus nigerExcessLeads to formation of other sugar acids[4]

Experimental Protocols

Protocol 1: Optimization of Nutrient Concentration for this compound Production

This protocol outlines a general procedure for determining the optimal concentrations of carbon, nitrogen, and phosphate for this compound production using Aspergillus niger in submerged fermentation.

  • Microorganism and Inoculum Preparation:

    • Use a high-yielding strain of Aspergillus niger.

    • Prepare a spore suspension from a 5-7 day old culture grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • The spore concentration should be adjusted to approximately 10^7 - 10^8 spores/mL.

  • Fermentation Medium Preparation:

    • Prepare a basal fermentation medium containing a fixed concentration of all essential nutrients except for the one being optimized. A typical basal medium might include (g/L): MgSO₄·7H₂O (0.2), KH₂PO₄ (0.1), and trace elements.

    • To optimize the carbon source concentration, prepare a series of flasks with varying concentrations of the chosen sugar (e.g., 5%, 10%, 15%, 20%, 25% w/v).

    • To optimize the nitrogen source concentration, use the optimal carbon concentration determined previously and prepare a series of flasks with varying concentrations of the nitrogen source (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/L of NH₄NO₃).

    • To optimize the phosphate concentration, use the optimal carbon and nitrogen concentrations and prepare a series of flasks with varying concentrations of the phosphate source (e.g., 0.05, 0.1, 0.15, 0.2, 0.25 g/L of KH₂PO₄).

    • Adjust the initial pH of the medium to 3.0-3.5 using HCl.

    • Sterilize the medium by autoclaving.

  • Fermentation:

    • Inoculate each flask with the prepared spore suspension.

    • Incubate the flasks in a rotary shaker at 30°C and 200 rpm for 7-10 days.

  • Analysis:

    • At regular intervals (e.g., every 24 hours), withdraw samples aseptically.

    • Determine the this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or titration.

    • Measure the residual sugar concentration to calculate the yield.

    • Determine the dry cell weight to assess biomass production.

  • Data Interpretation:

    • Plot the this compound concentration, yield, and biomass against the varying nutrient concentrations to determine the optimal level for each.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_results Results Inoculum Inoculum Preparation Fermentation Submerged Fermentation (Controlled Conditions) Inoculum->Fermentation Medium Medium Preparation (Varying Nutrient Concentrations) Medium->Fermentation Sampling Aseptic Sampling Fermentation->Sampling Analysis This compound & Sugar Analysis (e.g., HPLC) Sampling->Analysis Biomass Biomass Determination Sampling->Biomass Optimization Determination of Optimal Concentration Analysis->Optimization Biomass->Optimization

Caption: Experimental workflow for optimizing nutrient concentration.

Citric_Acid_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_accumulation This compound Accumulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Citrate->Isocitrate Citrate_Out Citrate (extracellular) Citrate->Citrate_Out Transport AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase (Inhibited by high Citrate)

Caption: Simplified this compound metabolic pathway.

References

preventing citrate precipitation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent and resolve citrate (B86180) precipitation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my citrate solution cloudy or has a precipitate?

A precipitate, often appearing as cloudiness or solid particles, typically forms when the citrate salt's concentration exceeds its solubility limit under the current solution conditions. The most common factors influencing this are pH, temperature, high concentrations of divalent cations (like Ca²⁺ or Mg²⁺), and the overall concentration of the citrate salt itself.

Q2: What is the most common type of citrate precipitate?

Calcium citrate is a frequently encountered precipitate because it is sparingly soluble in water.[1] This issue often arises when preparing citrate buffers or solutions that are inadvertently contaminated with calcium ions, or when working with calcium-rich media like cell culture fluids.

Q3: How does pH affect citrate solubility and lead to precipitation?

The pH of the solution is a critical factor.

  • For sparingly soluble salts like calcium citrate, solubility increases significantly in acidic conditions (lower pH).[2] Adding an acid can often redissolve the precipitate.

  • For solutions containing metal-citrate complexes (e.g., with magnesium or copper), the pH must be maintained within a specific range to keep the complex stable and soluble. Deviating from this range can cause the complex to break down and the less soluble salt to precipitate. For example, some magnesium citrate solutions require a pH below 3.4 to remain clear.

Q4: Can temperature changes cause my citrate solution to precipitate?

Yes, temperature can have a significant effect, which varies by the specific citrate salt:

  • Sodium and Potassium Citrate: These salts are highly soluble in water, and their solubility increases as the temperature rises.[3][4] Cooling a concentrated solution of these salts can cause them to crystallize out.

  • Calcium Citrate Hydrates: The relationship is more complex. The solubility of calcium citrate tetrahydrate decreases as temperature increases, while the solubility of the hexahydrate form increases with temperature.[5] This means heating a saturated calcium citrate solution can sometimes cause precipitation.

Q5: How can I prevent citrate precipitation in my experiments?

Proactive prevention is key:

  • Control pH: Ensure the pH of your solution is appropriate for the specific citrate salt and its concentration. For buffers, prepare them carefully and verify the pH after all components are dissolved.

  • Manage Divalent Cations: When working with solutions containing calcium or magnesium, be aware of the low solubility of their citrate salts. Consider using a chelating agent like EDTA if the presence of free divalent cations is not essential for your experiment.

  • Control Concentration and Temperature: Do not exceed the solubility limits for the given temperature of your experiment. Prepare solutions at the temperature of use if possible.

  • Order of Reagents: When preparing a solution, dissolve the citrate salt completely in deionized water before adding other components, especially solutions containing divalent cations.

Data Presentation: Solubility of Common Citrate Salts

The following table summarizes the aqueous solubility of common citrate salts. Note that solubility can be significantly influenced by pH and the presence of other substances.

Citrate SaltFormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL H₂O)Reference
Trisodium (B8492382) Citrate (anhydrous) Na₃C₆H₅O₇258.072557[6]
Trisodium Citrate (dihydrate) Na₃C₆H₅O₇·2H₂O294.10Ambient77[7]
Trisodium Citrate (pentahydrate) Na₃C₆H₅O₇·5.5H₂O357.162592[6]
Tripotassium Citrate K₃C₆H₅O₇306.39Ambient~154 (Very Soluble)[8][9]
Calcium Citrate (tetrahydrate) Ca₃(C₆H₅O₇)₂·4H₂O570.49180.085[1]
250.095[1]
Magnesium Citrate Mg₃(C₆H₅O₇)₂451.1120~20[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1 M Citrate Buffer (pH 6.0)

This protocol is commonly used for applications like antigen retrieval in immunohistochemistry.[5]

Materials:

  • Trisodium citrate dihydrate (M.W. 294.10 g/mol )

  • Citric acid, anhydrous (M.W. 192.12 g/mol )

  • Deionized (DI) water

  • 1 N HCl and 1 N NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

Methodology:

  • Add approximately 800 mL of DI water to a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Weigh and add 2.94 grams of trisodium citrate dihydrate to the water and stir until fully dissolved.[5]

  • Optionally, for a buffer system starting from both acid and salt, add this compound. The precise amount will depend on the desired starting pH before final adjustment.

  • Allow the solution to cool to room temperature if any heat was generated during dissolution.

  • Calibrate the pH meter and place the electrode in the solution.

  • Slowly add 1 N HCl to lower the pH to 6.0. If you overshoot, use 1 N NaOH to adjust back.[5]

  • Once the pH is stable at 6.0, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of DI water and add the rinse to the volumetric flask.

  • Bring the final volume to 1.0 L with DI water, cap, and invert several times to mix thoroughly.

  • Store at room temperature for up to 3 months.

Protocol 2: Troubleshooting - Redissolving Precipitated Calcium Citrate

This protocol provides a method for redissolving calcium citrate that has precipitated out of an aqueous solution by leveraging its acid-soluble properties.

Materials:

  • Solution containing the calcium citrate precipitate

  • 1 N Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Protective equipment (gloves, safety glasses)

Methodology:

  • Place the beaker containing the precipitated solution on a stir plate and begin gentle stirring.

  • Calibrate a pH meter and measure the current pH of the solution. For calcium citrate, this is likely to be neutral or slightly alkaline.

  • While stirring, add 1 N HCl dropwise to the solution. Monitor the pH continuously.

  • As the pH decreases (becomes more acidic), the calcium citrate precipitate will begin to dissolve.

  • Continue adding acid slowly until the precipitate is fully dissolved. A target pH between 3.0 and 4.0 is often effective.

  • Caution: Be mindful that drastically lowering the pH may affect other components in your solution or the intended application. This method is intended for recovery and cleanup or for situations where a low pH is acceptable for the next experimental step.

  • For applications like cleaning equipment, the solution can be heated to at least 65-70°C to increase the rate of dissolution.[12]

Visual Guides

Troubleshooting_Flowchart start Precipitate Observed in Citrate Solution check_ph Is pH within the expected solubility range? start->check_ph check_ions Are divalent cations (e.g., Ca²⁺, Mg²⁺) present? check_ph->check_ions  Yes adjust_ph Adjust pH. For Ca-Citrate, lower pH. For complexes, check optimal range. check_ph->adjust_ph No check_conc Is the concentration too high for the current temperature? check_ions->check_conc No add_chelator Add a chelating agent (e.g., EDTA) to sequester ions. check_ions->add_chelator  Yes dilute_heat Dilute the solution or gently warm to increase solubility (for Na/K citrate). check_conc->dilute_heat  Yes end_node Solution Clear check_conc->end_node No (Other issue) adjust_ph->end_node add_chelator->end_node dilute_heat->end_node

Caption: Troubleshooting flowchart for citrate precipitation.

Citric_Acid_Cycle Simplified this compound Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKeto α-Ketoglutarate (5C) Isocitrate->AlphaKeto NADH CO₂ SuccinylCoA Succinyl-CoA (4C) AlphaKeto->SuccinylCoA NADH CO₂ Succinate Succinate (4C) SuccinylCoA->Succinate ATP Fumarate Fumarate (4C) Succinate->Fumarate FADH₂ Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate NADH

Caption: Simplified diagram of the this compound (Krebs) Cycle.

References

citric acid interference in Bradford protein assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the Bradford protein assay. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot issues and find answers to frequently asked questions.

Troubleshooting Guide: Citric Acid Interference

This compound is a known interfering substance in the Bradford protein assay. Its presence in protein samples can lead to inaccurate protein concentration measurements. This guide provides a step-by-step approach to identifying and mitigating this compound interference.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with the Bradford protein assay?

A1: The precise chemical mechanism of this compound's interference in the Bradford assay is not extensively documented in readily available literature. However, based on the principles of the assay, the interference likely stems from a few key interactions:

  • pH Alteration: The Bradford assay is highly dependent on the acidic environment of the Coomassie dye reagent, which is typically prepared with phosphoric acid. The Coomassie dye exists in different ionic states at different pH levels, with the blue, anionic form that binds to proteins being predominant under specific acidic conditions. This compound, being a weak acid, can alter the pH of the sample and the final assay mixture. This shift in pH can disrupt the equilibrium of the dye's ionic forms, leading to a decrease in the binding of the blue form to proteins and resulting in a lower absorbance reading.

  • Interaction with Coomassie Dye: It is also possible that citrate (B86180) ions directly interact with the Coomassie dye molecules. This interaction could potentially stabilize the dye in a form that is less available to bind with proteins, thus leading to an underestimation of the protein concentration.

Q2: My protein samples are in a citrate buffer. Will this affect my Bradford assay results?

A2: Yes, it is highly likely that the citrate in your buffer will interfere with the assay, leading to an underestimation of your protein concentration. The extent of this interference will depend on the concentration of citrate in your samples.

Q3: How can I determine the extent of this compound interference in my samples?

A3: To quantify the effect of this compound on your Bradford assay, you can perform a simple experiment by running parallel standard curves. One standard curve should be prepared with your protein standard (e.g., BSA) in a non-interfering buffer (like a low concentration phosphate (B84403) or Tris buffer), and another standard curve should be prepared in the same buffer but with the addition of this compound at the same concentration present in your samples. A comparison of the two curves will reveal the degree of interference.

Q4: What are the primary methods to remove this compound from my protein samples before performing the Bradford assay?

A4: The most common and effective methods to remove small molecule interferents like this compound from protein samples are protein precipitation and dialysis.

  • Protein Precipitation: This method involves precipitating the protein out of the solution, leaving the interfering this compound in the supernatant. The protein pellet is then washed and resolubilized in a buffer compatible with the Bradford assay. Acetone (B3395972) or trichloroacetic acid (TCA) are commonly used for this purpose.

  • Dialysis: This technique involves placing the protein sample in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzing it against a large volume of a compatible buffer. The small this compound molecules will pass through the membrane into the dialysis buffer, while the larger protein molecules are retained within the bag.

Q5: Are there alternative protein assays that are less susceptible to this compound interference?

A5: While the Bradford assay is popular, other protein quantification methods may be more compatible with samples containing citrate. The Bicinchoninic Acid (BCA) assay is a copper-based method that is generally more tolerant to a wider range of buffer components, although it is susceptible to reducing agents. It is advisable to consult the manufacturer's instructions for any protein assay kit regarding its compatibility with specific substances.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address potential this compound interference.

Bradford_Troubleshooting start Start: Inaccurate protein concentration reading check_buffer Is this compound present in the sample buffer? start->check_buffer quantify_interference Quantify Interference: Run standard curve with and without this compound. check_buffer->quantify_interference Yes no_citric_acid Troubleshoot other potential issues (e.g., reagent quality, instrument calibration). check_buffer->no_citric_acid No interference_significant Is interference significant? quantify_interference->interference_significant remove_citric_acid Choose a method to remove this compound: Protein Precipitation or Dialysis. interference_significant->remove_citric_acid Yes no_significant_interference Proceed with assay, but note potential for minor inaccuracy. interference_significant->no_significant_interference No precipitation Protein Precipitation (e.g., Acetone or TCA) remove_citric_acid->precipitation dialysis Dialysis remove_citric_acid->dialysis validate_removal Validate removal of this compound. precipitation->validate_removal dialysis->validate_removal perform_assay Perform Bradford Assay on cleaned sample. validate_removal->perform_assay end End: Accurate protein concentration perform_assay->end

Caption: Troubleshooting workflow for this compound interference in the Bradford protein assay.

Quantitative Data Summary

Table 1: Hypothetical Effect of this compound on Bradford Assay Absorbance

BSA Concentration (µg/mL)Absorbance at 595 nm (No this compound)Absorbance at 595 nm (with 50 mM this compound)% Decrease in Absorbance
00.0500.048-
1250.2500.20020.0%
2500.4500.36020.0%
5000.8000.64020.0%
7501.1000.88020.0%
10001.3501.08020.0%
15001.6001.28020.0%

Note: This data is illustrative. The actual percentage of decrease may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Standard Bradford Protein Assay

This protocol outlines the standard procedure for determining protein concentration.

Materials:

  • Bradford Reagent (e.g., Bio-Rad Protein Assay Dye Reagent Concentrate)

  • Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

  • Buffer for dilution (compatible with the Bradford assay, e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer and cuvettes (or microplate reader and microplates)

  • Micropipettes and tips

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the compatible buffer. A typical concentration range is 0 to 1500 µg/mL.

  • Prepare Samples: Dilute your unknown protein samples with the same compatible buffer to ensure their concentrations fall within the range of the standard curve.

  • Assay Procedure (Test Tube Format):

    • Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

    • Add 5.0 mL of diluted Bradford reagent to each tube.

    • Vortex each tube to ensure thorough mixing.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance of each sample at 595 nm using the spectrophotometer. Use a blank containing 100 µL of the buffer and 5.0 mL of the Bradford reagent to zero the instrument.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the protein concentration of the unknown samples by interpolating their net absorbance values on the standard curve.

Protocol 2: Acetone Precipitation for this compound Removal

This protocol provides a method for precipitating proteins to remove interfering substances like this compound.

Materials:

  • Ice-cold acetone

  • Microcentrifuge

  • Compatible buffer for resolubilization (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Precipitation:

    • To your protein sample (e.g., 100 µL), add four volumes of ice-cold acetone (400 µL).

    • Vortex the mixture thoroughly.

    • Incubate the sample at -20°C for at least 60 minutes to allow for complete protein precipitation.

  • Pelleting the Protein:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing the Pellet:

    • Carefully decant the supernatant, which contains the this compound.

    • Gently wash the protein pellet with a small volume of ice-cold acetone to remove any residual this compound.

    • Centrifuge again for 5 minutes at 4°C and carefully decant the acetone.

  • Drying the Pellet:

    • Allow the protein pellet to air-dry for a few minutes to remove any remaining acetone. Do not over-dry the pellet, as this can make it difficult to resolubilize.

  • Resolubilization:

    • Resuspend the protein pellet in a known volume of a buffer that is compatible with the Bradford assay. The volume of the resuspension buffer can be adjusted to achieve a protein concentration within the optimal range of the assay.

  • Quantification:

    • Proceed with the Standard Bradford Protein Assay (Protocol 1) to determine the protein concentration of the resolubilized sample.

Validation of this compound Removal

To ensure that the precipitation method has effectively removed the interfering this compound, you can perform a spike-and-recovery experiment.

  • Take a portion of your protein sample that has been cleaned using the acetone precipitation protocol.

  • Spike this cleaned sample with a known concentration of this compound (the same concentration that was in your original sample).

  • Measure the protein concentration of both the cleaned, un-spiked sample and the cleaned, spiked sample using the Bradford assay.

  • If the this compound has been effectively removed, the protein concentration of the un-spiked sample should be accurate, and the spiked sample should show the characteristic interference (i.e., a lower apparent protein concentration). A significant difference between the two readings will confirm that the precipitation method was successful in removing the interfering substance.

Navigating the Challenges of Scaling Up Citric Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions encountered during the scaling up of citric acid production. The information is tailored for professionals in research, scientific, and drug development fields to address specific experimental and production challenges.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and downstream processing in a question-and-answer format.

Fermentation Stage

ProblemQuestionPossible Causes & Solutions
Low this compound Yield Why is my this compound yield lower than expected? 1. Suboptimal Medium Composition: - Carbon Source: Ensure the carbon source concentration is optimal, typically between 14-22% for sucrose (B13894).[1][2] Using substrates like banana peel, sugarcane bagasse, or orange peel can also yield good results, with banana peel showing up to 0.51% this compound production.[3] - Nitrogen & Phosphate (B84403) Limitation: Nitrogen and phosphate levels must be limiting. High nitrogen concentrations can increase biomass at the expense of this compound production.[2] Phosphate limitation can also promote this compound accumulation.[2] - Trace Elements: The concentration of trace metals is critical. High concentrations of manganese, iron, and zinc can inhibit production. Pre-treatment of raw materials like molasses with potassium ferrocyanide can help precipitate excess cations. The optimal concentration for some trace elements are: FeSO₄ (0.15 to 0.75 mg/liter), ZnSO₄ (0.10 mg/liter), and CuSO₄ (0.01 mg/liter).2. Inadequate Inoculum: - Verify the spore concentration of the Aspergillus niger inoculum. A typical starting concentration is 10⁶ spores/mL. - Ensure the inoculum is from a fresh, healthy culture (e.g., 4-day-old culture).3. Unfavorable Fermentation Conditions: - pH: The pH of the medium should be low, ideally below 2.0, to inhibit the formation of unwanted byproducts like oxalic and gluconic acid and reduce contamination risk. An initial pH of around 2.0 has been shown to be optimal in some studies. - Aeration: Insufficient aeration can limit the highly aerobic fermentation process. Conversely, excessive aeration can lead to foaming and CO₂ stripping, which can also inhibit production. - Temperature: Maintain the optimal temperature for your Aspergillus niger strain, typically between 25-30°C.
High Oxalic Acid Contamination What is causing the high levels of oxalic acid in my fermentation broth? 1. High pH: A pH above 2.0 can favor the production of oxalic acid. Maintaining a low pH is crucial for minimizing its formation.2. High Iron Concentration: Elevated levels of iron in the fermentation medium can lead to the accumulation of oxalic acid.3. Inappropriate Nitrogen Source: The choice of nitrogen source can influence byproduct formation.
Foaming in the Bioreactor How can I control excessive foaming during submerged fermentation? 1. Mechanical Methods: Utilize mechanical foam breakers, but be mindful of potential shear stress on the microorganisms.2. Chemical Antifoaming Agents: Add antifoaming agents like vegetable or animal fats. However, be aware that these can sometimes interfere with downstream processing.3. Process Parameter Adjustment: Reducing agitation speed or aeration rate can help, but this must be balanced with the oxygen requirements of the culture.
Microbial Contamination My fermentation is contaminated with other microorganisms. What can I do? 1. Maintain Low pH: A key advantage of this compound fermentation with Aspergillus niger is its tolerance to low pH, which inhibits many common contaminants like yeasts, penicillia, and lactic acid bacteria. Ensure the initial pH is low and monitor it throughout the process.2. Sterile Procedures: Implement strict aseptic techniques during inoculum preparation, media sterilization, and throughout the fermentation process.3. Air Filtration: Use bacteriological filters for the air supplied to the fermenter to prevent airborne contamination.

Downstream Processing

ProblemQuestionPossible Causes & Solutions
Difficulty in Product Recovery I am facing challenges in recovering this compound from the fermentation broth. 1. Inefficient Precipitation: If using the traditional precipitation method, ensure the correct amount of calcium hydroxide (B78521) (lime) is added to achieve the optimal pH for calcium citrate (B86180) precipitation.2. Byproduct Interference: The presence of other organic acids, like oxalic acid, can interfere with the crystallization of this compound. Optimizing fermentation conditions to minimize byproduct formation is crucial.3. Alternative Recovery Methods: Consider alternative downstream processing techniques such as adsorption, extraction, or membrane separation, which can be more environmentally friendly and easier to operate than precipitation.
Product Purity Issues The final this compound product does not meet the required purity standards. 1. Incomplete Removal of Impurities: The initial recovery steps may not be effectively removing all impurities from the fermentation broth. Multiple purification steps, including treatment with sulfuric acid to release this compound from calcium citrate, are necessary.2. Residual Contaminants: Ensure thorough removal of microbial cells and other solid particles through filtration or centrifugation before proceeding to precipitation or other purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the ideal carbon source for large-scale this compound production?

A1: While pure sucrose and glucose can be used, they are often not economically viable for industrial-scale production. Low-cost carbon sources such as beet molasses and cane molasses are commonly used. Other agro-industrial wastes like fruit peels and rice straw are also effective substrates.

Q2: How does the morphology of Aspergillus niger affect this compound production?

A2: The morphology of Aspergillus niger, whether it grows as dispersed mycelia or in pellet form, significantly impacts this compound yield. Pellet formation is often associated with higher productivity in submerged fermentation. The iron-to-copper ratio in the medium is a key factor that can influence mycelial growth and induce the desired pellet form.

Q3: What are the key quality control parameters for the final this compound product?

A3: Key quality control checks for this compound include assessing its chemical purity (assay), levels of heavy metals, and sulphated ash. Physical properties like appearance and solubility are also important. For applications in the food and pharmaceutical industries, microbiological safety, ensuring the absence of harmful bacteria like E. coli and Salmonella, is critical.

Q4: Can I use yeast for this compound production?

A4: Yes, some yeast species like Yarrowia lipolytica can produce this compound. They offer advantages such as tolerance to high substrate concentrations and lower sensitivity to heavy metal ions. However, a significant challenge with yeast is the co-production of isothis compound, an undesirable byproduct that can complicate purification.

Experimental Protocols

1. Inoculum Preparation for Aspergillus niger

This protocol describes the preparation of a spore suspension for inoculating a this compound production bioreactor.

Materials:

  • A fresh (3-5 days old) culture of a high-yielding Aspergillus niger strain on a Potato Dextrose Agar (B569324) (PDA) slant.

  • Sterile distilled water.

  • Sterile saline solution (8 g/L NaCl).

  • Sterile glass beads.

  • Sterile L-shaped glass rod or loop.

  • Hemocytometer.

  • Sterile flasks or bottles.

Procedure:

  • Aseptically add 5 mL of sterile saline solution to the PDA slant containing the mature Aspergillus niger culture.

  • Gently scrape the surface of the agar with a sterile L-shaped glass rod to dislodge the spores.

  • Add sterile glass beads to the tube and shake vigorously to break up any clumps of conidia.

  • Transfer the spore suspension to a sterile flask.

  • Wash the slant with additional sterile saline solution to recover any remaining spores and add this to the flask.

  • Filter the spore suspension through a sterile double-layered cotton gauze to remove any mycelial fragments.

  • Using a hemocytometer, count the number of spores per milliliter.

  • Dilute the spore suspension with sterile distilled water to achieve the desired final concentration, typically 10⁶ spores/mL.

2. HPLC Method for Quantification of Citric and Oxalic Acid

This method allows for the simultaneous determination of citric and oxalic acid in fermentation broth.

Instrumentation & Conditions:

  • HPLC System: A high-resolution liquid chromatograph with a Diode Array Detector (DAD).

  • Column: IC-Pak Ion-Exclusion 7µm (7.8 x 300 mm).

  • Mobile Phase: 0.001N H₂SO₄ with isocratic elution.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample to remove microbial cells and other solids.

  • Filter the supernatant through a 0.2 µm syringe filter.

  • If necessary, perform solid-phase extraction (SPE) to remove interferences. The acidic compounds can be eluted with 1N HCl.

  • Dilute the prepared sample with the mobile phase to a suitable concentration for analysis.

Quantification:

  • Prepare standard solutions of this compound and oxalic acid of known concentrations.

  • Generate a calibration curve by injecting the standards and plotting peak area against concentration.

  • Inject the prepared sample and determine the concentrations of citric and oxalic acid by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Effect of Different Carbon Sources on this compound Production by Aspergillus niger

Carbon SourceConcentrationThis compound YieldReference
Sucrose140 g/L2.02 g/L
Glucose-Lower than sucrose
Lactose-Lower than sucrose
Banana Peel-0.51%
Sugarcane Bagasse-0.46%
Orange Peel-0.44%
Rice Straw-0.28%

Table 2: Influence of Key Trace Elements on this compound Production

Trace ElementOptimal ConcentrationEffect of ExcessReference
Iron (Fe²⁺)~1 mg/LIncreased oxalic acid production
Zinc (Zn²⁺)0.10 mg/L (as ZnSO₄)Inhibits mycelial growth and this compound extraction
Copper (Cu²⁺)0.01 mg/L (as CuSO₄)Can mitigate the negative effects of excess iron
Manganese (Mn²⁺)-Inhibits this compound production
Magnesium (Mg²⁺)0.4 g/L (as MgSO₄·7H₂O)Essential for enzymatic reactions

Visualizations

CitricAcidPathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate (this compound) AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase TCA_Cycle TCA Cycle AlphaKetoglutarate->TCA_Cycle TCA_Cycle->Oxaloacetate

Caption: Simplified metabolic pathway for this compound production in Aspergillus niger.

ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Recovery Strain Strain Selection (e.g., A. niger) Media Media Preparation (Carbon, N, P, Trace Elements) Strain->Media Inoculum Inoculum Preparation Media->Inoculum Fermentation Submerged Fermentation (Bioreactor) Inoculum->Fermentation Monitoring Process Monitoring (pH, Temp, DO) Fermentation->Monitoring Recovery Downstream Processing (Precipitation/Extraction) Fermentation->Recovery Sampling Sampling Monitoring->Sampling Analysis HPLC Analysis (Citric & Oxalic Acid) Sampling->Analysis Purification Purification Recovery->Purification FinalProduct Final Product (Quality Control) Purification->FinalProduct

Caption: General experimental workflow for scaling up this compound production.

TroubleshootingTree cluster_media Medium Composition cluster_conditions Fermentation Conditions cluster_inoculum Inoculum LowYield Low this compound Yield CheckMedia Check Medium Composition LowYield->CheckMedia CheckConditions Check Fermentation Conditions LowYield->CheckConditions CheckInoculum Check Inoculum LowYield->CheckInoculum Carbon Optimize Carbon Source (14-22%) CheckMedia->Carbon Nutrients Ensure N & P Limitation CheckMedia->Nutrients TraceMetals Verify Trace Metal Concentrations CheckMedia->TraceMetals pH Maintain Low pH (< 2.0) CheckConditions->pH Aeration Optimize Aeration CheckConditions->Aeration Temp Control Temperature (25-30°C) CheckConditions->Temp SporeCount Verify Spore Count (10^6 spores/mL) CheckInoculum->SporeCount CultureAge Use Fresh Culture CheckInoculum->CultureAge

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Citric Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of citric acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for this compound degradation in an aqueous solution?

A1: this compound in solution can degrade through three primary pathways:

  • Microbial Degradation: Various microorganisms can utilize this compound as a carbon and energy source, leading to its breakdown. This is a common pathway in non-sterile solutions.

  • Thermal Degradation: At elevated temperatures, this compound can decompose into various byproducts. This is a key consideration in applications involving heat treatment.[1][2][3][4][5]

  • Chemical Degradation: This can be initiated by factors such as light (photodegradation), strong oxidizing agents, or extreme pH conditions.

Q2: What are the common products of this compound degradation?

A2: The degradation products depend on the pathway:

  • Microbial Degradation: Under anaerobic conditions, fermentation can produce acetate (B1210297) and formate. With specific electron acceptors like nitrate (B79036), it can be completely oxidized to CO2.

  • Thermal Degradation: Heating this compound can lead to the formation of aconitic acid, itaconic acid, and citraconic anhydride (B1165640). At higher temperatures (above 175°C), it decomposes with the loss of carbon dioxide.

  • Chemical/Photocatalytic Degradation: Advanced oxidation processes can mineralize this compound into CO2. Intermediates such as acetic acid and oxalic acid can also be formed.

Q3: How stable is a this compound solution under standard laboratory conditions?

A3: this compound solutions are generally stable. A 0.8 M this compound solution stored at 4°C showed negligible degradation over 28 days. Similarly, a pH 1 this compound solution was found to be stable for 5 months when protected from microbial contamination. However, dilute, non-sterile solutions at room temperature are susceptible to microbial fermentation.

Q4: What factors can influence the rate of this compound degradation?

A4: Several factors can affect the degradation rate:

  • Temperature: Higher temperatures accelerate thermal degradation.

  • pH: The pH of the solution can influence both microbial and chemical degradation pathways. Microbial degradation has been observed at a wide range of pH values, from acidic to highly alkaline (pH 10-11).

  • Presence of Microorganisms: Microbial contamination can lead to rapid degradation, especially in non-sterile solutions.

  • Presence of Metals and Other Ions: Metal ions can act as catalysts in chemical degradation pathways. For example, Fe(III) can promote photocatalytic degradation. The presence of nitrate or sulfate (B86663) can serve as electron acceptors for microbial respiration, enhancing degradation.

  • Light Exposure: UV light, especially in the presence of a photocatalyst like TiO2, can induce degradation.

Troubleshooting Guides

Issue 1: Unexpected decrease in this compound concentration in my solution.

Possible Cause Troubleshooting Step
Microbial Contamination Check the sterility of your solution. If possible, filter-sterilize the solution and store it at 4°C. For long-term storage, consider preparing fresh solutions or using single-use aliquots.
Elevated Storage Temperature Ensure the solution is stored at the recommended temperature (typically 2-8°C for non-sterile solutions). Avoid storing solutions near heat sources.
Chemical Reaction with Container or Other Components Verify the compatibility of the storage container with acidic solutions. Ensure no reactive species are present in your formulation that could degrade this compound.
Inaccurate Initial Measurement Re-prepare the solution, carefully verifying all measurements. Use calibrated equipment for weighing and volume measurements.

Issue 2: My HPLC analysis of this compound shows unstable retention times.

Possible Cause Troubleshooting Step
Inappropriate Column Choice This compound is highly polar and may not be well-retained on a standard C18 column, leading to instability. Consider using a column specifically designed for organic acids or employing techniques like ion-exchange or HILIC chromatography.
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and at the correct pH. For C18 columns, adding a small percentage of organic modifier can prevent stationary phase collapse.
Sample Matrix Effects If analyzing complex samples, other components might interfere with the retention of this compound. Perform a spike and recovery experiment to assess matrix effects. Consider sample cleanup steps like solid-phase extraction.

Issue 3: I observe precipitation in my this compound solution.

Possible Cause Troubleshooting Step
Formation of Calcium Citrate (B86180) If your solution contains calcium ions, insoluble calcium citrate may precipitate over time. This can be prevented by treating the solution soon after preparation if calcium is present.
Supersaturation If the solution was prepared at a high temperature and then cooled, this compound may precipitate if its concentration exceeds its solubility at the lower temperature. Ensure the concentration is within the solubility limits for the storage temperature.
Microbial Growth Large microbial colonies can sometimes be visible as a precipitate or turbidity. Check for sterility.

Quantitative Data Summary

Table 1: Microbial Degradation of this compound under Different Conditions

Condition Initial Citrate Conc. (mM) pH Time (days) Citrate Removal Reference
Nitrate-reducing~510494.4 mM
Nitrate-reducing~511494.9 mM
Fe(III)-reducing1510.21802.3 ± 0.4 mM
Fe(III)-reducing1511.71802.9 ± 0.7 mM
Sulfate-reducingNot specified10>50Complete removal

Table 2: Thermal Degradation of this compound

Temperature (°C) Time Observation Reference
150-Stable, loses water of crystallization.
> 175-Decomposes with loss of CO2.
18030 minDecomposes to citraconic anhydride via aconitic and itaconic acids.
24010 minThis compound disappears.

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may need optimization for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Organic acid analysis column (e.g., Aminex HPX-87H) or a C18 column.

  • Reagents:

    • Mobile Phase: 0.003 N H2SO4 (for organic acid columns).

    • This compound Standard: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in deionized water.

    • Sample Preparation: Dilute the sample to fall within the calibration curve range. Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Example for an Organic Acid Column):

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 0.003 N H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 50 µL.

    • Detector Wavelength: 210 nm.

    • Column Temperature: 35-65°C (as recommended by the column manufacturer).

  • Procedure:

    • Prepare a series of calibration standards by diluting the this compound stock solution.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Spectrophotometric Estimation of this compound Release from a Polymer

This method is suitable for estimating the amount of this compound released due to the degradation of a this compound-based polymer.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • Phosphate Buffered Saline (PBS) or Minimal Media.

    • Degrading microorganisms (if studying microbial degradation).

  • Procedure:

    • Incubate the this compound-based polymer in the chosen medium (e.g., PBS) with or without microorganisms.

    • At specified time intervals, take an aliquot of the supernatant.

    • Measure the absorbance of the supernatant at 340 nm.

    • The increase in absorbance corresponds to the release of this compound.

    • (Optional) Confirm the presence of this compound using paper chromatography with a mobile phase of n-butanol:acetic acid:water (10:13:10) and bromophenol blue for visualization.

Visualizations

Thermal_Degradation_Pathway citric_acid This compound aconitic_acid Aconitic Acid citric_acid->aconitic_acid Dehydration (>175°C) co2 CO2 + Other Products citric_acid->co2 Strong Heating itaconic_acid Itaconic Acid aconitic_acid->itaconic_acid citraconic_anhydride Citraconic Anhydride itaconic_acid->citraconic_anhydride

Caption: Thermal degradation pathway of this compound.

Microbial_Degradation_Pathways cluster_conditions Conditions anaerobic Anaerobic aerobic Aerobic/Specific Electron Acceptors citric_acid This compound fermentation Fermentation citric_acid->fermentation Anaerobic oxidation Complete Oxidation citric_acid->oxidation Aerobic / Presence of NO3-, Fe(III) acetate Acetate fermentation->acetate formate Formate fermentation->formate co2 CO2 + H2O oxidation->co2

Caption: Microbial degradation pathways of this compound.

HPLC_Workflow start Start: Sample/Standard Preparation dilution Dilution to working range start->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection (210 nm) chromatography->detection data_analysis Data Analysis detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for HPLC analysis of this compound.

References

managing pH fluctuations in citric acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pH fluctuations during citric acid fermentation experiments.

Troubleshooting Guides

Issue 1: Rapid pH Drop Early in Fermentation

Symptoms:

  • The pH of the fermentation medium drops below the optimal range for spore germination (typically < 5.0) within the first 24-48 hours.

  • Poor or delayed fungal growth and pellet formation.

  • Lower than expected this compound yield in the final analysis.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Rapid Consumption of Ammonium (B1175870) Ions: 1. Monitor Nitrogen Source: The absorption of ammonium ions by germinating spores leads to the release of protons, causing a pH decrease.[1][2] Ensure the initial concentration of your nitrogen source (e.g., ammonium nitrate) is not excessively high.[3][4] 2. Staggered Nitrogen Addition: Consider a fed-batch strategy where the nitrogen source is added incrementally during the initial growth phase.
Inadequate Buffering Capacity: 1. Review Media Composition: Ensure your medium has adequate buffering capacity. While not always used in production due to downstream processing complications, for research purposes, consider the addition of a biocompatible buffer like a phosphate (B84403) buffer.[5] 2. Initial pH Adjustment: Adjust the initial pH to the higher end of the optimal range for germination (around 5.0-6.0) to allow for some initial drop.
Contamination: 1. Check for Contaminants: Microbial contaminants can produce acids, leading to a rapid pH drop. Perform microscopy and plating to check for contaminating organisms. 2. Review Sterilization Protocol: Ensure all equipment and media were properly sterilized before inoculation.
Issue 2: pH Fails to Decrease to Production Phase Optimum (pH < 2.0)

Symptoms:

  • The pH of the medium remains above 2.5-3.0 during the production phase.

  • Formation of unwanted organic acids like oxalic and gluconic acid.

  • Reduced final this compound yield and purity.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficient Ammonium Uptake: 1. Evaluate Nitrogen Source: Ensure the chosen nitrogen source is readily utilized by Aspergillus niger. Ammonium salts are generally preferred as their consumption naturally lowers the pH. 2. Check Inoculum Health: A weak or insufficient inoculum may not consume enough ammonium to adequately lower the pH. Review your inoculum preparation and transfer procedures.
High Concentration of Trace Metals: 1. Analyze Raw Materials: High concentrations of certain trace metals, particularly manganese (Mn²⁺), can inhibit the metabolic shift required for high this compound accumulation and a low pH environment. Analyze your carbon source (e.g., molasses) and water for trace metal content. 2. Pre-treatment of Media: If using molasses, consider pre-treatment with agents like potassium ferrocyanide to precipitate excess heavy metals.
Poor Fungal Morphology: 1. Control Pellet Formation: The morphology of A. niger (pellets vs. filamentous) significantly impacts the fermentation process. Factors like inoculum size, agitation, and trace metal concentration influence morphology. Small, firm pellets are generally desired. Experiment with these parameters to achieve the optimal morphology that promotes acid production.
Issue 3: pH Fluctuates Uncontrollably Throughout Fermentation

Symptoms:

  • The pH of the fermentation broth shows erratic increases and decreases, making it difficult to maintain a stable production phase.

  • Inconsistent product yield and quality between batches.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Automated pH Control System Malfunction: 1. Calibrate pH Probe: Ensure your pH probe is properly calibrated before and, if necessary, during the fermentation run. 2. Check Controller Settings: Verify the settings on your pH controller, including the setpoint, deadband, and the addition rates of acid/base. 3. Inspect Tubing and Pumps: Check for clogs, leaks, or pump failures in the acid and base addition lines.
Inadequate Mixing: 1. Assess Agitation: Poor mixing can lead to localized pockets of high or low pH, causing the probe to give a non-representative reading of the bulk medium. This can lead to overcorrection by the control system. Ensure your agitation rate provides homogenous mixing without causing excessive shear stress on the fungal mycelia.
Complex Media Composition: 1. Analyze Media Interactions: Components in complex media (like molasses) can have buffering effects or be metabolized at different rates, leading to pH shifts. If possible, simplify the medium to better understand the metabolic effects on pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound fermentation?

A: The optimal pH for this compound fermentation with Aspergillus niger is biphasic. The initial phase of spore germination and fungal growth requires a pH between 5.0 and 6.5. The subsequent production phase, where this compound accumulation is maximized, requires a low pH, typically below 2.0. This low pH is crucial for inhibiting the production of unwanted byproducts like oxalic and gluconic acid and reducing the risk of contamination.

Q2: Why is my fermentation producing oxalic acid instead of this compound?

A: The formation of oxalic acid is often linked to a pH that is not sufficiently low during the production phase. If the pH remains above 2.5-3.0, the metabolic pathway can shift towards the production of oxalic or gluconic acid. High concentrations of trace metals, especially manganese, can also favor oxalic acid formation.

Q3: How can I manually control the pH during my experiment?

A: Manual pH control involves regular sampling and the addition of an acid or base.

  • Aseptic Sampling: Aseptically withdraw a small sample of the fermentation broth.

  • Measure pH: Use a calibrated pH meter to measure the pH of the sample.

  • Adjust pH: If the pH is too high, aseptically add a sterile solution of a strong base like sodium hydroxide (B78521) (NaOH). If it's too low during the initial growth phase, a sterile acid like hydrochloric acid (HCl) can be used. Add the solution slowly while the fermenter is being agitated to ensure proper mixing.

  • Re-measure: After allowing time for mixing, take another sample to confirm the pH is within the desired range.

Q4: What is the relationship between nitrogen source and pH?

A: The type and concentration of the nitrogen source significantly impact pH. When Aspergillus niger utilizes ammonium salts (e.g., ammonium nitrate, ammonium sulfate) as a nitrogen source, it takes up the ammonium ion (NH₄⁺) and releases a proton (H⁺) into the medium. This process is a primary driver for the natural decrease in pH, which is beneficial for the this compound production phase. High nitrogen concentrations can lead to increased sugar consumption and biomass growth but may decrease the overall this compound yield.

Q5: Can the carbon source affect the pH of the fermentation?

A: Yes, the carbon source can influence the pH. While the primary effect on pH is from nitrogen metabolism, the rate and efficiency of carbon source utilization can impact the overall metabolic activity and acid production rate. Polysaccharides, for instance, are hydrolyzed more slowly, which can affect the rate of pH change in the medium. Sucrose is often preferred as A. niger has an invertase that is active at low pH.

Quantitative Data Summary

Table 1: Optimal pH Ranges for this compound Fermentation Stages

Fermentation StageOrganismOptimal pH RangeReference(s)
Spore Germination & GrowthAspergillus niger5.0 - 6.5
This compound ProductionAspergillus niger< 2.0
This compound ProductionYeast (e.g., Candida)3.5 - 4.0

Table 2: Effect of Initial pH on this compound Yield (Example Data)

OrganismSubstrateInitial pHThis compound Yield (g/L)Reference(s)
A. nigerParkia biglobosa Fruit Pulp2.01.15
A. nigerParkia biglobosa Fruit Pulp8.00.86
A. nigerDecayed Onion Peels2.01.82
A. nigerDate Varieties3.036.6 - 42.25
A. nigerPap Processing Waste6.06.5

Experimental Protocols

Protocol 1: pH Measurement and Calibration for a Bioreactor

Objective: To ensure accurate pH monitoring throughout the fermentation process.

Materials:

  • Bioreactor with a pH probe port

  • Steam-sterilizable pH probe

  • pH controller/meter

  • Standard buffer solutions (pH 4.0, 7.0)

  • Sterile water

  • 70% ethanol (B145695) solution

Procedure:

  • Initial Calibration (Pre-Sterilization):

    • Connect the pH probe to the pH meter.

    • Rinse the probe with distilled water and gently blot dry.

    • Place the probe in the pH 7.0 buffer solution. Allow the reading to stabilize and adjust the meter to read 7.0 (asymmetry adjustment).

    • Rinse the probe again and place it in the pH 4.0 buffer solution. Allow the reading to stabilize and adjust the meter to read 4.0 (slope adjustment).

    • Repeat this process until both readings are stable and accurate without further adjustment.

  • Probe Installation and Sterilization:

    • Install the calibrated probe into the bioreactor headplate, ensuring a proper seal.

    • Sterilize the bioreactor with the probe in place according to your standard autoclave or steam-in-place (SIP) protocol.

  • Post-Sterilization Adjustment (In-situ):

    • After the bioreactor and medium have cooled to the operating temperature, allow the pH reading to stabilize.

    • Aseptically withdraw a sample of the sterile medium.

    • Measure the pH of the sample using a second, independently calibrated laboratory pH meter.

    • Adjust the bioreactor's pH meter reading (a one-point offset) to match the value obtained from the external meter. This corrects for any drift that occurred during sterilization.

Protocol 2: Automated pH Control Using Acid/Base Addition

Objective: To maintain the pH of the fermentation broth at a specific setpoint.

Materials:

  • Bioreactor equipped with a calibrated pH probe and controller

  • Peristaltic pumps

  • Sterile silicone tubing

  • Sterile reservoirs containing acid (e.g., 1M HCl or H₂SO₄) and base (e.g., 2M NaOH) solutions

Procedure:

  • System Setup:

    • Aseptically connect the acid and base reservoirs to the bioreactor via the peristaltic pumps and sterile tubing. Ensure the addition ports on the bioreactor are below the liquid surface to prevent splashing on the walls.

  • Controller Programming:

    • On the bioreactor controller, set the desired pH value (setpoint).

    • Define a "deadband" or neutral zone around the setpoint (e.g., ±0.1 pH units). The controller will not activate the pumps if the reading is within this zone.

    • Configure the controller to activate the base pump if the pH drops below the lower limit of the deadband.

    • Configure the controller to activate the acid pump if the pH rises above the upper limit of the deadband (this is more relevant for fermentations where pH can increase).

  • Initiate Control:

    • Once the fermentation is inoculated and running, activate the pH control function on the bioreactor.

  • Monitoring:

    • Continuously monitor the pH trend data and the total volume of acid and base added throughout the experiment. This data is valuable for process analysis and optimization.

Visualizations

Citric_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate This compound AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase (Low Activity) Accumulation This compound Accumulation Citrate->Accumulation Transport out of Mitochondria AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase (Low Activity) Krebs_Cycle Further Krebs Cycle (for biomass) AlphaKetoglutarate->Krebs_Cycle

Caption: Biochemical pathway for this compound accumulation in Aspergillus niger.

pH_Troubleshooting_Workflow Start pH Fluctuation Detected CheckPhase Which Fermentation Phase? Start->CheckPhase RapidDrop pH Dropping Too Fast? CheckPhase->RapidDrop Growth HighPH pH > 2.5? CheckPhase->HighPH Production GrowthPhase Growth Phase (First 48h) ProdPhase Production Phase CheckNitrogen Review Nitrogen Concentration RapidDrop->CheckNitrogen Yes GrowthOK Growth Phase OK RapidDrop->GrowthOK No CheckBuffer Check Media Buffering CheckNitrogen->CheckBuffer CheckContamination Check for Contamination CheckBuffer->CheckContamination CheckMetals Analyze Trace Metal Content HighPH->CheckMetals Yes ProdOK Production Phase OK HighPH->ProdOK No CheckMorphology Evaluate Fungal Morphology CheckMetals->CheckMorphology CheckNutrients Verify Nutrient Limitation CheckMorphology->CheckNutrients

Caption: Troubleshooting workflow for common pH issues in fermentation.

pH_Morphology_Relationship Initial_pH Initial pH (5.0-6.5) Spore_Germination Spore Germination Initial_pH->Spore_Germination Low_pH Production pH (< 2.0) Citric_Acid_Prod High this compound Production Low_pH->Citric_Acid_Prod Byproduct_Inhibition Inhibition of Oxalic/Gluconic Acid Low_pH->Byproduct_Inhibition Pellet_Formation Pellet Formation Spore_Germination->Pellet_Formation Pellet_Formation->Low_pH Ammonium Uptake

Caption: Logical relationship between pH, fungal morphology, and production.

References

Technical Support Center: Optimizing Temperature in Citric Acid-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in reactions involving citric acid.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in this compound-based reactions?

Temperature is a fundamental parameter that directly influences the kinetics and thermodynamics of chemical reactions. In this compound-based systems, temperature control is crucial for several reasons:

  • Reaction Rate: Higher temperatures generally increase the rate of most chemical reactions, including esterification, polymerization, and crosslinking.[1][2] This is because molecules have more kinetic energy, leading to more frequent and energetic collisions.

  • Reaction Pathway: Temperature can determine the dominant reaction pathway. For instance, at elevated temperatures, side reactions such as dehydration to aconitic acid or decarboxylation may become significant, reducing the yield of the desired product.[3][4][5] this compound begins to decompose with the loss of carbon dioxide at temperatures above approximately 175°C.

  • Crosslinking and Polymerization: In the formation of polymers and crosslinked networks, temperature controls the degree of crosslinking. Insufficient heat may result in incomplete reaction, while excessive heat can cause degradation of the polymer.

  • Material Properties: For applications like nanoparticle coating, temperature affects the adsorption of this compound onto the nanoparticle surface, which in turn influences properties like hydrodynamic size and stability.

Q2: What are the general consequences of setting the reaction temperature too low or too high?

  • Too Low: The primary consequence is a slow or incomplete reaction. This leads to low conversion of reactants and poor yields. In polymerization, it can result in insufficient crosslinking, leading to materials with poor mechanical properties.

  • Too High: This can be more detrimental than a low temperature. Potential issues include:

    • Increased Side Reactions: Undesired byproducts may form, such as di-ethyl ether during esterification with ethanol.

    • Degradation: Both reactants and products can degrade, leading to discoloration (e.g., browning or charring) and loss of desired properties.

    • Reduced Selectivity: The reaction may become less specific, targeting other functional groups. For example, polyesterification of this compound with multifunctional alcohols can lead to unwanted cross-linking at higher temperatures.

Q3: How can I determine the optimal temperature for a new this compound-based reaction?

Determining the optimal temperature typically involves a systematic approach:

  • Literature Review: Start by reviewing literature for similar reactions to find a suitable starting temperature range.

  • Stepwise Optimization: Conduct a series of small-scale experiments, varying the temperature in controlled increments (e.g., 10°C steps) while keeping all other parameters constant.

  • Analysis: Analyze the product from each reaction for yield, purity, and the presence of byproducts. Techniques like HPLC, GC, FTIR, and NMR are valuable for this analysis.

  • Characterization: For polymers or materials, characterize the relevant physical properties (e.g., mechanical strength, thermal stability, swelling rate) at each temperature.

  • Identify Optimum: The optimal temperature is the one that provides the best balance of reaction rate, yield, purity, and desired product properties, while minimizing side reactions and degradation.

Troubleshooting Guides by Reaction Type

Esterification Reactions

Q: My esterification yield is low and the reaction is very slow. How can I safely adjust the temperature?

A low yield and slow rate are classic signs of insufficient temperature. The rate of esterification increases with temperature. For the esterification of this compound with butanol, for example, increasing the temperature from 100°C to 140°C was shown to significantly increase the reaction rate and conversion.

  • Troubleshooting Steps:

    • Increase the temperature in 10-20°C increments.

    • Monitor the reaction closely for any signs of degradation (e.g., color change).

    • Consider using a catalyst (e.g., p-Toluenesulfonic acid) which can increase the reaction rate at lower temperatures.

    • If possible, remove water as it forms (a byproduct of esterification) using a Dean-Stark apparatus. This drives the reaction forward and can improve conversion even at moderate temperatures.

Q: I'm observing significant byproduct formation (e.g., aconitic acid, ethers) in my esterification reaction. What's wrong?

The formation of byproducts like ethers (from alcohol self-condensation) or aconitic acid (from this compound dehydration) is often caused by excessively high temperatures.

  • Troubleshooting Steps:

    • Lower the reaction temperature. While this may slow the reaction, it will improve selectivity and purity.

    • Analyze the effect of temperature on byproduct formation. For example, in the esterification of this compound with ethanol, higher temperatures significantly increase the production of di-ethyl ether.

    • Ensure your catalyst is appropriate. Some catalysts may promote side reactions at higher temperatures.

    • Consider alternative methods like pervaporation-assisted esterification, which can achieve high conversion at lower temperatures by continuously removing water.

Polymerization and Crosslinking Reactions

Q: My this compound-based polymer/film is weak and dissolves easily. How can temperature be used to improve crosslinking?

This indicates an insufficient degree of crosslinking, which is highly dependent on the curing temperature and time. For crosslinking to occur, a minimum temperature must be reached to activate the esterification reaction between this compound and the hydroxyl groups of the other monomer (e.g., glycerol (B35011), starch, cellulose).

  • Troubleshooting Steps:

    • Increase the curing temperature. For cellulose (B213188) nanocrystal films crosslinked with this compound, a minimum temperature of 120°C was required to achieve water resistance.

    • Increase the curing time. There is often a trade-off between time and temperature. A longer time at a slightly lower temperature may achieve the same result as a shorter time at a higher temperature.

    • Be systematic. Test a matrix of different temperatures and times to find the optimal conditions that yield a high cross-linking degree without causing degradation. For agar/fish gelatin films, increasing the temperature from 90°C to 105°C significantly increased the cross-linking degree from 45% to 67%.

Q: My crosslinked polymer is dark brown and brittle. What caused this?

Dark coloration and brittleness are strong indicators of thermal degradation. This occurs when the curing temperature is too high or the curing time is too long.

  • Troubleshooting Steps:

    • Reduce the curing temperature. Even if a high temperature increases the crosslinking rate, it can simultaneously degrade the polymer backbone.

    • Reduce the curing time. For starch films cured at 165°C, an optimal curing time of 3-5 minutes was identified; longer times decreased tensile strength.

    • Conduct thermal analysis (e.g., TGA) on your starting materials to understand their thermal stability limits before selecting a curing temperature.

Nanoparticle Synthesis and Coating

Q: How does temperature influence the properties of this compound-coated nanoparticles?

In post-synthesis coating procedures, temperature is a key factor affecting the adsorption of this compound onto the nanoparticle surface. This, in turn, alters the nanoparticle's hydrodynamic size and surface charge.

  • Troubleshooting Steps:

    • To increase the amount of this compound coating, a higher temperature can be used. In one study, as the post-synthesis coating temperature for iron oxide nanoparticles was increased from 30°C to 90°C, the this compound content increased from 3.5% to 5.2%.

    • To achieve a smaller hydrodynamic size, a lower coating temperature might be preferable, as it can lead to less this compound adsorption.

    • Vary the coating temperature systematically and measure the resulting particle size (e.g., via DLS) and coating content (e.g., via TGA) to find the optimal conditions for your specific application.

Data Presentation: Temperature Effects Summary

Table 1: Optimizing Temperature in this compound Esterification

Alcohol Catalyst Temperature Range (°C) Key Findings Citation(s)
n-Butanol Sulfuric Acid 100 - 140 Reaction rate and conversion increase with temperature. Optimum found at 140°C (86.8% conversion).
Ethanol Amberlyst-15 78 - 120 Higher temperatures increase reaction kinetics but also significantly increase the formation of di-ethyl ether byproduct.
n-Butanol p-Toluenesulfonic acid (PTSA) 100 - 130 Using a pervaporation membrane to remove water, 99.2% conversion was achieved at 130°C (403 K). High conversion (91.5%) was possible even at 100°C (373 K).

| Butyl Glycol | None (Self-catalyzed) | 80 - 140 | Increasing temperature from 80°C to 140°C increased conversion from ~16% to ~80% after 6 hours. | |

Table 2: Optimizing Temperature in this compound Polymerization & Crosslinking

Substrate / Co-monomer Temperature Range (°C) Curing Time Key Outcomes Citation(s)
Glycerol 90 - 150 Variable (e.g., 12 hrs) The extent of crosslinking is controlled by reaction temperature and time.
Starch 165 3 - 5 minutes A narrow range of curing time at this temperature provides optimum tensile strength. Longer times lead to degradation.
Cellulose Nanocrystals 100 - 160 10 minutes A minimum temperature of 120°C is required to obtain a water-resistant film. Increasing temperature to 160°C decreases the swelling rate.

| Agar / Fish Gelatin | 90 - 105 | 24 hours | Increasing temperature from 90°C to 105°C significantly increases the degree of crosslinking. | |

Experimental Protocols

Protocol 1: Esterification of this compound with n-Butanol

This protocol is adapted from studies on the synthesis of tributyl citrate (B86180).

  • Reactor Setup: Equip a 1 L glass reactor with a mechanical stirrer, a temperature controller with an oil bath, and a Dean-Stark apparatus to continuously remove water.

  • Charging Reactor: Add this compound and n-butanol to the reactor. A typical mole ratio is 1:4 (this compound:butanol).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 120°C) while stirring at approximately 350 rpm.

  • Catalyst Addition: Once the target temperature is reached and stable, add the catalyst (e.g., 1% w/w sulfuric acid or p-Toluenesulfonic acid).

  • Reaction: Allow the reaction to proceed for a set time (e.g., 8-12 hours). Continuously remove the water byproduct via the Dean-Stark trap.

  • Sampling & Analysis: Periodically take samples from the reaction mixture. Analyze the samples to determine the conversion of this compound (e.g., via potentiometric titration) and the yield of tributyl citrate (e.g., via Gas Chromatography).

  • Optimization: Repeat the experiment at different temperatures (e.g., 100°C, 110°C, 130°C, 140°C) to determine the optimal condition for yield and purity.

Protocol 2: Synthesis of a this compound-Glycerol Thermoset Polymer

This protocol is based on the catalyst-free melt polymerization of this compound and glycerol.

  • Preparation: Pre-heat a convection oven to the desired reaction temperature (e.g., 110°C).

  • Mixing: Mix equimolar amounts of this compound and glycerol in a beaker or flask until a homogenous solution is formed.

  • Melt Polymerization: Place the mixture in the pre-heated oven. The reaction is a condensation polymerization, and water will be released as a byproduct. Do not cover the container tightly to allow for water evaporation.

  • Curing: Leave the mixture to react for a specified duration (e.g., 12 to 66 hours). The duration will depend on the desired degree of crosslinking.

  • Cooling: After the reaction time is complete, remove the polymer from the oven and allow it to cool to room temperature. The result should be a solid, crosslinked thermoset polymer.

  • Optimization: Perform the synthesis at various temperatures (e.g., 90°C, 110°C, 130°C) and for different time periods to study the effect on the polymer's properties (e.g., degradation rate, mechanical strength).

Visualizations

G start Start: Sub-optimal Reaction Result q1 Is the reaction rate too slow / yield too low? start->q1 a1 Gradually INCREASE Temperature (e.g., in 10-20°C increments) q1->a1 Yes q2 Are byproducts forming or is degradation observed? q1->q2 No check Analyze Yield, Purity, & Product Properties a1->check a2 Gradually DECREASE Temperature q2->a2 Yes a3 Consider other factors: - Catalyst - Reaction Time - Reactant Ratio q2->a3 No a2->check q3 Is result optimal? check->q3 q3->q1 No, Re-evaluate end End: Optimal Temperature Identified q3->end Yes a3->q1

Caption: A troubleshooting workflow for optimizing reaction temperature.

G reactants This compound + Alcohol ester Desired Ester Product + Water reactants->ester dehydration Dehydration Byproduct (e.g., Aconitic Acid) reactants->dehydration other Other Byproducts (e.g., Ethers) reactants->other temp_opt Optimal Temperature (e.g., 100-140°C) temp_high Temperature Too High (e.g., >150°C)

Caption: Temperature influences the pathway of this compound esterification.

G prep prep process process decision decision result result fail fail A 1. Prepare Pre-polymer Mix (this compound + Co-monomer) B 2. Cast Film or Prepare Mold A->B C 3. Cure in Oven at Set Temperature (T1) B->C D 4. Analyze Properties (Mechanical, Swelling, etc.) C->D E Sufficiently Crosslinked? D->E F Product is Ready E->F Yes G Degradation Observed? E->G No H Increase Curing Temp (T = T1 + ΔT) G->H No I Decrease Curing Temp (T = T1 - ΔT) G->I Yes H->C Re-run I->C Re-run

Caption: Experimental workflow for optimizing polymer curing temperature.

References

Validation & Comparative

A Comparative Guide to Citric Acid and EDTA as Chelating Agents in Phytoremediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Environmental Impact

The remediation of heavy metal-contaminated soils is a critical environmental challenge. Phytoremediation, a plant-based approach, offers a promising and eco-friendly solution. To enhance the efficiency of this process, chelating agents are often employed to increase the bioavailability of heavy metals for plant uptake. Among the most studied chelators are the synthetic aminopolycarboxylic acid, ethylenediaminetetraacetic acid (EDTA), and the natural low-molecular-weight organic acid, citric acid. This guide provides a comprehensive comparison of their performance based on experimental data, outlines common experimental protocols, and visualizes the underlying mechanisms.

Performance Comparison: Efficacy and Environmental Considerations

EDTA is widely recognized for its strong chelating ability and effectiveness in mobilizing a broad range of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), and chromium (Cr).[1][2][3] It forms stable, water-soluble complexes with these metals, thereby increasing their availability for plant roots.[4][5] However, the very stability of EDTA-metal complexes raises significant environmental concerns. EDTA is resistant to biodegradation, leading to its persistence in the soil and a high risk of leaching into groundwater, potentially contaminating water resources.[2][4][5][6] Furthermore, high concentrations of EDTA can be toxic to plants, causing a reduction in biomass and stunted growth.[3][7]

This compound, a naturally occurring organic acid, presents a more environmentally benign alternative.[2] It is readily biodegradable, minimizing the risk of groundwater contamination.[2] While generally considered less potent than EDTA in metal mobilization, this compound has been shown to effectively enhance the phytoextraction of several heavy metals, particularly Cd and Cr.[3][8][9] Its mechanism involves not only chelation but also the acidification of the soil, which can further increase the solubility of some heavy metals.[8][9][10] Studies have also indicated that this compound can be less phytotoxic than EDTA and, in some cases, may even promote root growth.[2][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the effects of this compound and EDTA on heavy metal accumulation in plants and their impact on plant biomass.

Table 1: Effect of Chelating Agents on Heavy Metal Concentration in Plant Shoots (µg/g dry weight)

Plant SpeciesHeavy MetalControl (No Chelator)This compoundEDTAReference
Typha angustifoliaCd15.345.2 (10 mM)62.5 (5 mM)[3]
Typha angustifoliaPb21.458.7 (10 mM)135.6 (5 mM)[3]
Typha angustifoliaCr8.925.1 (10 mM)32.4 (5 mM)[3]
Brassica junceaCuNot specifiedNo significant effectSignificant increase[6]
Brassica junceaPbNot specifiedNo significant effectSignificant increase[6]
Brassica napus (Oscar)Ni~25~120 (10 mM)~150 (1.5 mM)[11][12]
Brassica napus (Con-II)Ni~30~140 (10 mM)~170 (1.5 mM)[11][12]

Table 2: Effect of Chelating Agents on Plant Biomass (Dry Weight)

Plant SpeciesTreatment% Change in Root Biomass% Change in Shoot BiomassReference
Typha angustifolia2.5 mM this compound+ (Significant Increase)Not specified[7]
Typha angustifolia5 mM this compound+ (Significant Increase)Not specified[7]
Typha angustifoliaEDTA (2.5, 5, 10 mM)Not specified- (Significant Reduction)[7]
Brassica napus (Oscar)10 mM this compound on Ni-stressed++[11][12]
Brassica napus (Oscar)1.5 mM EDTA on Ni-stressed++[11][12]
Brassica napus (Con-II)10 mM this compound on Ni-stressed++[11][12]
Brassica napus (Con-II)1.5 mM EDTA on Ni-stressed++[11][12]

Experimental Protocols

The following is a generalized methodology for a pot experiment designed to compare the effects of this compound and EDTA on the phytoremediation of heavy metal-contaminated soil.

1. Soil Preparation and Contamination:

  • A suitable soil type (e.g., sandy loam) is collected, air-dried, and sieved to remove large debris.

  • The soil is artificially contaminated with a specific heavy metal salt solution (e.g., CdCl₂, Pb(NO₃)₂) to achieve a target concentration.

  • The contaminated soil is thoroughly mixed and allowed to equilibrate for a specified period (e.g., two weeks).

2. Plant Cultivation:

  • Seeds of a selected plant species known for phytoremediation potential (e.g., Brassica napus, Typha angustifolia) are surface-sterilized and germinated.

  • Seedlings of uniform size are transplanted into pots filled with the contaminated soil.

  • Plants are grown under controlled greenhouse conditions (e.g., temperature, light, humidity) and watered as needed.

3. Chelating Agent Application:

  • After a period of plant establishment (e.g., two to four weeks), aqueous solutions of this compound and EDTA at various concentrations (e.g., 1.5 mM, 5 mM, 10 mM) are applied to the soil surface of the respective treatment groups.

  • A control group receives only water.

4. Harvesting and Analysis:

  • After a defined exposure time (e.g., 15 days after chelate application), plants are harvested.

  • The plants are separated into roots and shoots, washed thoroughly with deionized water, and dried in an oven.

  • The dry weight (biomass) of the roots and shoots is recorded.

  • The dried plant material is ground and digested using a mixture of strong acids (e.g., HNO₃/HClO₄).

  • The concentration of the heavy metal in the digestate is determined using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Soil samples are also collected to analyze the concentration of water-soluble heavy metals.

Visualizing the Process and Comparison

The following diagrams illustrate the general workflow of chelate-assisted phytoremediation and a logical comparison of this compound and EDTA.

Chelate_Assisted_Phytoremediation_Workflow cluster_soil Soil Environment cluster_plant Plant System HM_Immobile Immobile Heavy Metals (Adsorbed/Precipitated) HM_Soluble Soluble Heavy Metals (Bioavailable) HM_Immobile->HM_Soluble Root Root Uptake HM_Soluble->Root Absorption Chelator Chelating Agent Application (this compound or EDTA) Chelator->HM_Immobile Solubilization Translocation Translocation to Shoots Root->Translocation Accumulation Accumulation in Harvestable Tissues Translocation->Accumulation

Caption: Workflow of Chelate-Assisted Phytoremediation.

Citric_Acid_vs_EDTA Title Comparison of Chelating Agents in Phytoremediation Citric_Acid This compound Biodegradable Lower Leaching Risk Generally Less Phytotoxic Can Enhance Root Growth Lower Soil pH Effective for Cd, Cr EDTA EDTA Persistent in Soil Higher Leaching Risk Potential Phytotoxicity Can Reduce Biomass Stronger Chelator Effective for Pb, Cd, Cu, Cr Shared Shared Characteristics Increase Heavy Metal Bioavailability Form Soluble Metal-Chelate Complexes Enhance Plant Uptake Citric_Acid->Shared Mechanism EDTA->Shared Mechanism

References

A Comparative Analysis of Citric Acid and EDTA for Root Canal Decalcification

Author: BenchChem Technical Support Team. Date: December 2025

In endodontic therapy, the successful cleaning and shaping of the root canal system are paramount. This process invariably produces a "smear layer," an amorphous, granular layer of organic and inorganic debris that occludes the dentinal tubules. The removal of this layer is advocated to allow for better penetration of disinfecting agents and improved adhesion of filling materials. Chelating agents are instrumental in dissolving the inorganic mineralized component of the smear layer and underlying dentin. Among the most commonly utilized agents are ethylenediaminetetraacetic acid (EDTA) and citric acid. This guide provides an objective, data-driven comparison of their performance in root canal decalcification for researchers and dental professionals.

Performance Metrics: Smear Layer Removal, Demineralization, and Microhardness

The efficacy of a chelating agent is determined by its ability to effectively remove the smear layer without causing excessive damage to the root dentin structure. Key performance indicators include smear layer removal, the extent of dentin demineralization (calcium extraction), and the consequential effects on dentin microhardness.

Smear Layer Removal

Both this compound and EDTA are effective in removing the smear layer, often used in conjunction with sodium hypochlorite (B82951) (NaOCl) which dissolves organic tissue. Studies show that their efficacy can be comparable, though variables such as concentration, application time, and location within the root canal (coronal, middle, or apical) can influence the outcome.

For instance, some research indicates that 10% this compound is more effective than 15% EDTA in the coronal and middle regions of the root canal, while 15% EDTA may perform better in the apical third[1][2]. However, other studies find no statistically significant difference between 10% this compound and 17% EDTA in smear layer removal[1][3]. Application for at least one to three minutes is generally required for both agents to be effective[4].

Table 1: Comparative Efficacy of Smear Layer Removal

Agent & ConcentrationCoronal ThirdMiddle ThirdApical ThirdKey Findings
10% this compound Better than 15% EDTA[1][2]Better than 15% EDTA[1][2]Less effective than 15% EDTA[1][2]Generally effective, comparable to 17% EDTA in some studies[3].
15% EDTA Less effective than 10% this compound[1][2]Less effective than 10% this compound[1][2]Better than 10% this compound[1][2]Efficacy is well-established, often considered the gold standard.
17% EDTA Comparable to 10% this compound[3]Comparable to 10% this compound[3]Comparable to 10% this compound[3]Effective removal after 1-minute application[4][5].
1 mol L-1 this compound Comparable to 15% EDTA[6]Comparable to 15% EDTA[6]Comparable to 15% EDTA[6]As effective as EDTA in overall smear layer removal[6][7].
Dentin Demineralization

The primary mechanism of action for these agents is chelation, which involves the removal of calcium ions (Ca²⁺) from the hydroxyapatite (B223615) crystals of dentin, leading to demineralization. The extent of this action is a measure of the agent's decalcifying potency. Several studies suggest that this compound exhibits a more potent demineralizing effect than EDTA.

Research measuring calcium ion extraction has shown that 10% this compound is a more effective demineralizing agent than 17% EDTA[8][9]. In fact, over various immersion times, 10% and 1% this compound solutions removed significantly more calcium than 17% EDTA[8][9]. The lower pH of this compound solutions contributes significantly to this effect[10][11].

Table 2: Comparative Efficacy of Dentin Demineralization (Calcium Extraction)

Agent & ConcentrationApplication TimeCalcium Extracted (Relative)Key Findings
10% this compound 5, 10, 15 minHighest[8][9][12]Significantly more effective than 17% EDTA at all time points[8][9].
1% this compound 5, 10, 15 minHigher than 17% EDTA[8][9]More effective than EDTA but less than 10% this compound[8][9].
15% this compound 5, 10, 15 minHigh, comparable to 15% EDTA[13]No significant difference in calcium extraction compared to 15% EDTA[13].
17% EDTA 5, 10, 15 minLower than 1% & 10% this compound[8][9]Considered an effective chelator but less potent in demineralization than this compound[8][12].
15% EDTA 5, 10, 15 minHigh, comparable to 15% this compound[13]Extracted the largest amount of calcium alongside 15% this compound[13].
Effect on Dentin Microhardness

The demineralization of dentin inevitably leads to a reduction in its microhardness, which can potentially weaken the tooth structure. Therefore, an ideal agent should remove the smear layer with a minimal impact on dentin integrity. Studies present conflicting results on this front. Some research indicates that this compound causes a more significant reduction in dentin microhardness compared to EDTA[4][14][15]. Conversely, other studies have found that EDTA produces a greater reduction in microhardness or that there is no statistically significant difference between the two[16][17].

Table 3: Comparative Effect on Dentin Microhardness

Agent & ConcentrationVickers Hardness Number (VHN) / ChangeKey Findings
19% this compound 46.35 ± 5.77 (vs. Control 69.73 ± 7.89)[14][15]Caused a significantly greater reduction in microhardness than 17% EDTA[14][15].
17% EDTA 53.11 ± 7.4 (vs. Control 69.73 ± 7.89)[14]Reduced microhardness, but to a lesser extent than 19% this compound[14]. Caused a greater reduction than this compound in other studies[16][18].
10% this compound Less reduction than 17% EDTA[16][18]Some studies report a less pronounced effect on microhardness compared to EDTA[16][18].

Experimental Protocols

To ensure standardized and reproducible results in the comparative evaluation of these agents, specific experimental protocols are essential.

Protocol 1: Smear Layer Removal Analysis by Scanning Electron Microscopy (SEM)
  • Sample Preparation: Use extracted, single-rooted human teeth. Decoronate the teeth to a standardized root length.

  • Canal Instrumentation: Prepare the root canals using a standardized endodontic file system (e.g., ProTaper). Irrigate with NaOCl (e.g., 2.5% or 5.25%) between each file use.

  • Final Irrigation: Divide the samples into experimental groups. For the final rinse, irrigate each group with one of the test solutions (e.g., 5 mL of 10% this compound, 17% EDTA, or a control like distilled water) for a specified time (e.g., 1 minute)[1][2].

  • Sectioning: After irrigation, dry the canals. Create longitudinal grooves on the root surfaces without penetrating the canal. Split the teeth into two halves using a chisel.

  • SEM Analysis: Mount the sectioned specimens on stubs, sputter-coat them with gold-palladium, and examine them under a scanning electron microscope at various magnifications (e.g., 3000X)[1][2].

  • Scoring: Evaluate the coronal, middle, and apical thirds of each canal for the presence of the smear layer using a standardized scoring system (e.g., a 3- or 5-point scale ranging from 'no smear layer' to 'heavy smear layer').

  • Statistical Analysis: Analyze the scores using appropriate statistical tests (e.g., Kruskal-Wallis and Mann-Whitney U tests) to determine significant differences between the groups[19].

Protocol 2: Dentin Demineralization by Atomic Absorption Spectrophotometry
  • Sample Preparation: Obtain 2-mm-thick cross-sectional slices from the coronal third of the roots of extracted human incisors or canines[8][13]. Section each slice into four equal parts.

  • Group Assignment: Randomly assign the specimens to the different experimental solution groups (e.g., 10% this compound, 17% EDTA, etc.)[8].

  • Immersion: Immerse the specimens from each group in a specific volume (e.g., 20 mL) of the corresponding solution[13].

  • Sample Collection: At predetermined time intervals (e.g., 5, 10, and 15 minutes), collect an aliquot of the solution from each group[8][13].

  • Calcium Measurement: Measure the concentration of extracted calcium ions (Ca²⁺) in the collected aliquots using an atomic absorption spectrophotometer[8][13].

  • Statistical Analysis: Use non-parametric tests like the Kruskal-Wallis and Mann-Whitney U tests to compare the amounts of calcium extracted by each solution at the different time points[8].

Protocol 3: Dentin Microhardness Analysis by Vickers Microhardness Test
  • Sample Preparation: Section extracted teeth longitudinally to expose the root canal dentin. Embed the specimens in acrylic resin and polish the surface to a smooth finish[14][15].

  • Baseline Measurement: Before treatment, measure the baseline microhardness of the dentin surface using a Vickers microhardness tester under a specific load (e.g., 50g for 15 seconds)[14]. Make multiple indentations per specimen.

  • Treatment: Treat the specimens with the experimental solutions (e.g., 19% this compound or 17% EDTA) for a standardized duration (e.g., 150 seconds), followed by a rinse with NaOCl and distilled water[14][15].

  • Post-Treatment Measurement: After treatment, repeat the microhardness measurements at a standardized distance from the initial indentations.

  • Statistical Analysis: Analyze the data using one-way ANOVA and Tukey's post hoc test to identify significant differences in microhardness reduction among the test groups[14][15].

Experimental Workflow Visualization

The logical flow for a comprehensive comparative study of root canal decalcifying agents can be visualized as follows.

G cluster_prep Sample Preparation cluster_groups Experimental Groups cluster_analysis Performance Analysis cluster_results Data Evaluation start Extracted Human Teeth decoronation Standardized Decoronation start->decoronation instrumentation Root Canal Instrumentation (with NaOCl irrigation) decoronation->instrumentation grouping Random Assignment to Groups instrumentation->grouping group_ca Group 1: This compound grouping->group_ca group_edta Group 2: EDTA grouping->group_edta group_control Group 3: Control (Saline) grouping->group_control analysis_smear Smear Layer (SEM) group_ca->analysis_smear analysis_demin Demineralization (AAS) group_ca->analysis_demin analysis_hardness Microhardness (Vickers Test) group_ca->analysis_hardness group_edta->analysis_smear group_edta->analysis_demin group_edta->analysis_hardness group_control->analysis_smear group_control->analysis_demin group_control->analysis_hardness stat_analysis Statistical Analysis analysis_smear->stat_analysis analysis_demin->stat_analysis analysis_hardness->stat_analysis conclusion Comparative Conclusion stat_analysis->conclusion

Caption: Workflow for comparing root canal decalcifying agents.

Conclusion

Both this compound and EDTA are effective chelating agents for root canal therapy. The choice between them may depend on the specific clinical objective.

  • This compound demonstrates superior demineralizing capability, which could be advantageous for removing the smear layer and opening dentinal tubules[8][9]. However, this potency may also lead to a greater reduction in dentin microhardness, a factor to consider regarding the structural integrity of the treated tooth[4][14].

  • EDTA remains the benchmark for smear layer removal, with extensive research supporting its efficacy[4][5]. While its demineralizing action may be less aggressive than that of this compound, it is generally considered to have a less pronounced effect on dentin microhardness, though findings are not unanimous[14][16].

Ultimately, the optimal protocol involves a balance between effective cleaning and preservation of tooth structure. Further research focusing on the long-term clinical implications of the microstructural and mechanical changes induced by these agents is warranted to refine clinical guidelines.

References

A Comparative Guide to Titration Methods for Citric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common titration methods for the quantification of citric acid, a crucial analyte in pharmaceutical and food industries. The performance of potentiometric, colorimetric, and conductometric titration methods are evaluated based on key validation parameters to assist in selecting the most suitable method for specific analytical needs.

Comparison of Validation Parameters

The selection of an appropriate titration method hinges on its performance characteristics. The following table summarizes the key validation parameters for potentiometric, colorimetric (manual), and conductometric titrations for the quantification of this compound.

Validation ParameterPotentiometric TitrationColorimetric Titration (Phenolphthalein)Conductometric Titration
Accuracy (% Recovery) Typically 98-102%Generally 97-103%Approximately 99-101%
Precision (% RSD) < 1.5%[1]≤ 2%< 2%
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Quantification (LOQ) Dependent on electrode sensitivityGenerally in the low millimolar rangeApplicable for very dilute solutions
Endpoint Detection Potential change (inflection point)Color change (e.g., colorless to pink)Change in conductivity
Interferences Other acids/bases with similar pKaColored or turbid samplesHigh concentrations of other ions

Experimental Protocols

Detailed methodologies for each titration method are provided below. These protocols are based on established procedures for the quantification of this compound.[2][3][4][5]

Potentiometric Titration

This method measures the change in potential of a solution as a titrant is added, allowing for precise endpoint determination.

Apparatus:

  • Automatic titrator or pH meter with a glass combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound sample

  • Deionized water

Procedure:

  • Accurately weigh a suitable amount of this compound sample and dissolve it in deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Start the stirrer at a moderate speed.

  • Titrate the this compound solution with the standardized 0.1 M NaOH solution.

  • Record the volume of NaOH added and the corresponding pH values.

  • The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). For this compound, a trivalent acid, there can be up to three equivalence points.

Colorimetric Titration (Manual)

This classic method relies on a visual indicator to signal the endpoint of the titration.

Apparatus:

  • Burette

  • Erlenmeyer flask

  • Pipette

  • White tile (for better color visualization)

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound sample

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

Procedure:

  • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.

  • Place the flask on a white tile under the burette.

  • Titrate the this compound solution with the standardized 0.1 M NaOH solution, swirling the flask continuously.

  • The endpoint is reached when the solution turns a faint, persistent pink color.

  • Record the volume of NaOH used.

Conductometric Titration

This method monitors the change in electrical conductivity of the solution during the titration to determine the endpoint.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound sample

  • Deionized water

Procedure:

  • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • Immerse the conductivity cell into the solution.

  • Start the stirrer.

  • Add the standardized 0.1 M NaOH solution from the burette in small increments.

  • Record the conductivity reading after each addition.

  • Plot the conductivity as a function of the volume of NaOH added. The endpoint is determined by the intersection of the two linear portions of the titration curve.

Methodology and Validation Workflow

The following diagrams illustrate the general workflow for a titration experiment and the logical relationship between key validation parameters.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Sample_Prep Sample Preparation (Weighing/Dissolving) Titration Titration with Standardized Titrant Sample_Prep->Titration Titrant_Standardization Titrant Standardization Titrant_Standardization->Titration Endpoint_Detection Endpoint Detection (Potentiometric/Colorimetric/Conductometric) Titration->Endpoint_Detection Data_Recording Data Recording (Volume, pH/Conductivity) Endpoint_Detection->Data_Recording Calculation Calculation of This compound Content Data_Recording->Calculation

A typical experimental workflow for this compound titration.

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (% RSD) Method_Validation->Precision Linearity Linearity (R²) Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Accuracy->Precision Linearity->Accuracy Linearity->Precision

Interrelationship of key validation parameters for a titration method.

Conclusion

All three titration methods—potentiometric, colorimetric, and conductometric—can be effectively validated for the quantification of this compound.

  • Potentiometric titration offers high precision and is suitable for automated systems, making it ideal for routine quality control in industrial settings.

  • Colorimetric titration is a cost-effective and straightforward method, well-suited for manual analyses where high throughput is not a primary concern. However, its accuracy can be affected by colored or turbid samples.

  • Conductometric titration is particularly advantageous for the analysis of very dilute or colored solutions where visual indicators are not effective.

A study comparing classical titrimetry (with an indicator), conventional potentiometry, and miniaturized potentiometry found no significant differences in the results for total acidity in fruit juices, suggesting that all three methods can provide comparable accuracy. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required level of precision, available equipment, and throughput needs. For regulatory submissions, a thorough method validation according to ICH or USP guidelines is essential.

References

A Comparative Analysis of Citric Acid and Phosphate Buffers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes and product stability. Among the most commonly employed buffer systems are citric acid and phosphate (B84403) buffers. This guide provides an objective comparison of their buffering capacities, supported by experimental data and detailed methodologies, to aid in the selection of the optimal buffer for specific applications.

Executive Summary

This compound and phosphate buffers are both widely used in scientific research and pharmaceutical formulations due to their biocompatibility and effectiveness within specific pH ranges. This compound, a triprotic acid, is most effective in the acidic pH range of 3.0 to 6.2. Phosphate buffers, also derived from a triprotic acid, are most commonly utilized in the neutral to slightly alkaline pH range of 5.8 to 8.0. The choice between these two buffers is dictated by the desired pH of the system, with their buffering capacities being maximal around their respective pKa values.

Physicochemical Properties and Buffering Ranges

The effectiveness of a buffer is determined by its pKa value(s), the pH at which the acid and its conjugate base are in equal concentrations. A buffer is generally considered effective within a range of ±1 pH unit from its pKa.

Buffer SystempKa Values (at 25°C)Optimal Buffering Range
This compound pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40[1]pH 3.0 - 6.2
Phosphate pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.35pH 5.8 - 8.0 (utilizing pKa2)

Quantitative Comparison of Buffering Capacity

Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base in moles required to change the pH of one liter of the buffer solution by one unit. The buffering capacity is maximal when the pH equals the pKa and is directly proportional to the total buffer concentration.

Illustrative Buffering Capacity Comparison (0.1 M solutions)

pHMoles of NaOH to raise pH by 1 unit (approx.) - Citrate BufferMoles of NaOH to raise pH by 1 unit (approx.) - Phosphate Buffer
4.0HighLow
5.0HighModerate
6.0ModerateHigh
7.0LowHigh

Note: This table is illustrative and derived from the general shapes of titration curves for 0.1 M solutions of each buffer. Actual values would need to be determined experimentally under specific conditions.

Experimental Protocol: Determination of Buffering Capacity by Titration

The buffering capacity of both this compound and phosphate buffers can be empirically determined using the following titration protocol.

Materials:

  • 0.1 M this compound Buffer solution at a specific pH (e.g., pH 4.7)

  • 0.1 M Phosphate Buffer solution at a specific pH (e.g., pH 7.2)

  • 0.1 M Sodium Hydroxide (NaOH) solution (standardized)

  • 0.1 M Hydrochloric Acid (HCl) solution (standardized)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beakers, 250 mL

  • Graduated cylinders

Procedure:

  • Preparation: Place 100 mL of the 0.1 M buffer solution to be tested into a 250 mL beaker with a magnetic stir bar.

  • Initial pH Measurement: Immerse the calibrated pH electrode in the buffer solution and record the initial pH.

  • Titration with Strong Base:

    • Fill a buret with 0.1 M NaOH solution.

    • Add the NaOH in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has changed significantly (e.g., by 2-3 pH units).

  • Titration with Strong Acid:

    • Repeat the procedure with a fresh 100 mL sample of the same buffer, this time titrating with 0.1 M HCl.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant (NaOH or HCl) added.

    • The buffering capacity (β) at a given pH can be calculated from the slope of the titration curve. A flatter slope indicates a higher buffering capacity.

Key Considerations for Buffer Selection

This compound Buffer:

  • Advantages:

    • Effective in the acidic pH range, which is beneficial for the stability of certain drug formulations.

    • Biocompatible as it is an intermediate in the this compound cycle.

  • Disadvantages:

    • Can chelate divalent cations such as Ca²⁺ and Mg²⁺, which may interfere with certain biological assays or affect the stability of formulations containing these ions.

Phosphate Buffer:

  • Advantages:

    • Excellent buffering capacity around physiological pH (7.4), making it ideal for many biological and parenteral applications.

    • Generally considered non-toxic and is a component of extracellular fluids.

    • The pH of phosphate buffers changes little with temperature.

  • Disadvantages:

    • Can precipitate in the presence of high concentrations of calcium ions.

    • May inhibit certain enzymatic reactions.

    • Can be a substrate for microbial growth.

Visualizing the Experimental Workflow and Decision-Making Process

To better understand the experimental process and the factors influencing buffer selection, the following diagrams are provided.

experimental_workflow cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep_citrate Prepare 0.1M this compound Buffer titrate_naoh Titrate with 0.1M NaOH prep_citrate->titrate_naoh titrate_hcl Titrate with 0.1M HCl prep_citrate->titrate_hcl prep_phosphate Prepare 0.1M Phosphate Buffer prep_phosphate->titrate_naoh prep_phosphate->titrate_hcl plot_curves Plot pH vs. Titrant Volume titrate_naoh->plot_curves titrate_hcl->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta end End calc_beta->end start Start start->prep_citrate start->prep_phosphate

Caption: Experimental workflow for comparing buffer capacity.

buffer_selection application Define Application Requirements ph_range Desired pH Range application->ph_range cation_presence Presence of Divalent Cations application->cation_presence enzyme_activity Enzyme Activity Considerations application->enzyme_activity physiological_compat Physiological Compatibility application->physiological_compat citrate This compound Buffer ph_range->citrate Acidic (3.0-6.2) phosphate Phosphate Buffer ph_range->phosphate Neutral/Slightly Alkaline (5.8-8.0) cation_presence->citrate Low Ca²⁺/Mg²⁺ cation_presence->phosphate High Ca²⁺/Mg²⁺ enzyme_activity->citrate Enzyme sensitive to phosphate enzyme_activity->phosphate Enzyme compatible with phosphate physiological_compat->phosphate Parenteral/Physiological pH

Caption: Decision tree for buffer selection.

Conclusion

Both this compound and phosphate buffers are invaluable tools in research and pharmaceutical development, each with a distinct set of advantages and optimal operating conditions. A thorough understanding of their respective buffering capacities and physicochemical properties is paramount for making an informed decision. For applications requiring a stable acidic environment, this compound is often the superior choice, while phosphate buffers excel in maintaining a neutral to slightly alkaline pH, closely mimicking physiological conditions. The experimental protocol outlined in this guide provides a robust framework for empirically determining and comparing their buffering capacities to ensure the selection of the most appropriate buffer for a given application.

References

A Comparative Guide to the Biocompatibility of Citric Acid-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of tissue engineering continually seeks novel biomaterials that are not only functional but also highly biocompatible. Citric acid-based biomaterials have emerged as a promising class of biodegradable polymers, offering tunable mechanical properties, controlled degradation rates, and inherent antioxidant properties.[1][2] This guide provides an objective comparison of the biocompatibility of this compound-based biomaterials with commonly used alternatives like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), supported by experimental data and detailed methodologies.

I. Comparative Biocompatibility Assessment

The biocompatibility of a biomaterial is a critical determinant of its success in clinical applications. Key aspects of biocompatibility include cytotoxicity, hemocompatibility, and the in vivo inflammatory response.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in screening the potential toxicity of a material to cells. The MTT assay, which measures the metabolic activity of cells, is a standard method for this purpose.[3][4]

Table 1: Comparative In Vitro Cytotoxicity of Biodegradable Polymers

MaterialPolymer CompositionCell LineCell Viability (%)Reference
This compound-Based Poly(1,8-octanediol-co-citrate) (POC)L929 mouse fibroblasts> 90%[5]
(this compound-co-polycaprolactone triol)L929 mouse fibroblasts> 85% (mild toxicity at higher this compound concentrations)[5]
40%, 50%, 60% this compound SolutionFibroblast cell line95.14%, 93.42%, 93.14% respectively[6][7]
PLGA Poly(lactic-co-glycolic acid)L929 mouse fibroblasts~70-100% (concentration-dependent)[8][9]
PCL PolycaprolactoneL929 mouse fibroblasts> 90% (decreased at high concentrations)[8][10]

Note: Cell viability is often concentration-dependent. The values presented are indicative of typical findings.

Hemocompatibility

For blood-contacting applications, such as vascular grafts and stents, hemocompatibility is paramount. Key parameters include platelet adhesion and activation, and hemolysis (the rupture of red blood cells).[11][12]

Table 2: Comparative Hemocompatibility of Biodegradable Polymers

MaterialPlatelet AdhesionHemolysis Rate (%)Reference
This compound-Based (POC) Significantly lower than PLGA and ePTFE< 2% (non-hemolytic)[13][14]
PLGA Higher than POC< 5% (generally non-hemolytic)[13][15]
PCL Variable, can be higher than POC< 2% (non-hemolytic)[10]
In Vivo Biocompatibility & Inflammatory Response

The host response to an implanted biomaterial is a complex process involving an initial inflammatory phase followed by tissue remodeling. A desirable biomaterial elicits a minimal and transient inflammatory response.

Table 3: Comparative In Vivo Inflammatory Response of Biodegradable Polymers

MaterialImplantation SiteKey Histological FindingsReference
This compound-Based (POC/HA) Rabbit osteochondral defectMinimal inflammatory response, normal osteocyte morphology, good integration with bone.[16]
Rat subcutaneous implantationVascularization and new matrix formation.[17]
PLGA VariousCan elicit a more pronounced inflammatory response due to acidic degradation byproducts.[16]
PCL VariousGenerally considered to have a mild inflammatory response.[10]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biocompatibility assays based on ISO 10993 standards and published literature.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[1][3][4][18]

a. Material Extract Preparation (ISO 10993-12):

  • Sterilize the test material (e.g., this compound-based polymer film) and a negative control (e.g., high-density polyethylene) according to standard protocols.

  • Prepare extracts by incubating the material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a surface area to volume ratio of 3 cm²/mL.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Aseptically collect the extract and filter it through a 0.22 µm syringe filter.

b. Cell Culture and Exposure:

  • Seed L929 mouse fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with the material extracts. Include wells with fresh culture medium as a negative control and a known cytotoxic agent (e.g., 0.1% sodium dodecyl sulfate) as a positive control.

  • Incubate the plate for another 24 hours.

c. MTT Assay and Quantification:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility: Platelet Adhesion Assay (adapted from ISO 10993-4)

This protocol evaluates the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.[11][12][19]

a. Material Preparation:

  • Prepare disc-shaped samples of the test material, a positive control (e.g., glass), and a negative control (e.g., high-density polyethylene).

  • Place the samples in a 24-well plate and sterilize.

b. Platelet-Rich Plasma (PRP) Preparation:

  • Collect fresh human blood in tubes containing an anticoagulant (e.g., acid citrate (B86180) dextrose).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

c. Platelet Adhesion:

  • Add 500 µL of PRP to each well containing the material samples.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • Gently wash the samples three times with PBS to remove non-adherent platelets.

d. Quantification:

  • Lyse the adherent platelets using a lysis buffer (e.g., 1% Triton X-100).

  • Quantify the number of adherent platelets using a lactate (B86563) dehydrogenase (LDH) assay, which measures the activity of an enzyme released from the lysed platelets.

  • Alternatively, fix the adherent platelets with glutaraldehyde, dehydrate with ethanol, and visualize using scanning electron microscopy (SEM).

In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)

This protocol assesses the local tissue response to a biomaterial after implantation in an animal model.

a. Animal Model and Implantation:

  • Use adult male Sprague-Dawley rats as the animal model.

  • Anesthetize the rats and make a small incision on the dorsal side.

  • Create subcutaneous pockets and implant sterile samples of the test material and a negative control.

  • Suture the incisions.

b. Histological Analysis:

  • After predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and tissue morphology.

  • Perform immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages).

  • Quantitatively assess the inflammatory response by counting the number of inflammatory cells per high-power field.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[7][20][21][22][23]

a. Tissue Preparation:

  • Use paraffin-embedded tissue sections from the in vivo biocompatibility study.

  • Deparaffinize and rehydrate the sections.

b. TUNEL Staining:

  • Permeabilize the tissue sections with proteinase K.

  • Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Wash the sections to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

c. Visualization and Quantification:

  • Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright green fluorescence.

  • Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells.

III. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using Graphviz (DOT language).

Biomaterial-Induced Inflammatory Signaling

The implantation of a biomaterial can trigger an inflammatory response mediated by various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[13][17][24][25][26]

NFkB_Pathway cluster_cytoplasm Cytoplasm Biomaterial Biomaterial (e.g., this compound-Based Polymer) Macrophage Macrophage Biomaterial->Macrophage Interaction TLR Toll-like Receptor (TLR) Macrophage->TLR Recognition IKK IKK Complex TLR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Genes Induction

NF-κB signaling pathway in biomaterial-induced inflammation.
Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for a comprehensive biocompatibility assessment of a new biomaterial.

Biocompatibility_Workflow start Start: New this compound-Based Biomaterial in_vitro In Vitro Testing start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity hemocompatibility Hemocompatibility (Platelet Adhesion, Hemolysis) in_vitro->hemocompatibility in_vivo In Vivo Testing (Animal Model) in_vitro->in_vivo If promising evaluation Biocompatibility Evaluation cytotoxicity->evaluation hemocompatibility->evaluation implantation Subcutaneous Implantation in_vivo->implantation histology Histology & Immunohistochemistry implantation->histology apoptosis Apoptosis Detection (TUNEL Assay) implantation->apoptosis histology->evaluation apoptosis->evaluation end End: Biocompatible Material evaluation->end Pass

Workflow for the biocompatibility assessment of biomaterials.

IV. Conclusion

This compound-based biomaterials demonstrate excellent biocompatibility, often comparable or superior to established biodegradable polymers like PLGA and PCL.[24][27] Their favorable in vitro cytotoxicity profiles, good hemocompatibility, and minimal in vivo inflammatory responses make them highly attractive for a wide range of biomedical applications, including tissue engineering and drug delivery.[1][20] The ability to tune their degradation rates and mechanical properties further enhances their potential for creating next-generation medical devices.[24] This guide provides a foundational understanding and practical protocols for researchers to assess and compare the biocompatibility of these promising biomaterials.

References

cross-validation of citric acid's inhibitory effect on enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory potential of commonly available compounds is crucial for experimental design and therapeutic development. Citric acid, a ubiquitous tricarboxylic acid central to metabolism, has demonstrated notable inhibitory effects on several key enzymes. This guide provides a comparative overview of this compound's performance against other inhibitors, supported by experimental data and detailed protocols.

Inhibitory Performance of this compound: A Quantitative Comparison

This compound exhibits a varied inhibitory potency across different enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against α-amylase, α-glucosidase, tyrosinase, and polyphenol oxidase (PPO). Lower IC50 values indicate greater inhibitory efficacy.

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes

EnzymeInhibitorIC50 ValueSource
α-Amylase This compound 0.64 ± 0.04 µM/mL [1]
Tartaric Acid5.26 ± 0.41 µM/mL
Malic Acid6.22 ± 0.38 µM/mL
Succinic Acid6.74 ± 0.34 µM/mL
Acarbose (B1664774) (Standard Drug)0.21 ± 0.05 µM/mL[1]
α-Glucosidase This compound 8.95 ± 0.05 µM/mL [1]
Tartaric Acid>10 µM/mL
Malic Acid>10 µM/mL
Succinic Acid>10 µM/mL
Acarbose (Standard Drug)0.21 ± 0.05 µM/mL[1]

Note: The study from which these values are sourced indicates that while this compound has a stronger inhibitory effect than other organic acids, the overall contribution of acetic acid to the inhibitory activity in vinegars was greater due to its much higher concentration.

Table 2: Inhibition of Browning-Related Enzymes

EnzymeInhibitorInhibition Constant (Ki) / IC50 ValueType of InhibitionSource
Tyrosinase (Mushroom) This compound IC50: 1.615 mM -[2]
Succinic AcidIC50: 2.943 mM-
Malic AcidIC50: 3.91 mMMixed-type
Lactic AcidIC50: 5.42 mMMixed-type
L-pyroglutamic acidIC50: 3.38 mMCompetitive
Kojic Acid (Standard)IC50: >0.5 mM (human tyrosinase)Mixed-type
Polyphenol Oxidase (PPO) This compound Ki: 2.074 ± 0.363 mM Non-competitive
Ascorbic AcidKi: 0.256 ± 0.067 mMCompetitive (at low conc.)
CysteineKi: 1.113 ± 0.176 mMCompetitive (at low conc.)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the enzyme inhibition assays cited in this guide.

α-Amylase Inhibition Assay

This assay spectrophotometrically determines the inhibitory effect on α-amylase activity by measuring the reduction in starch hydrolysis.

Materials:

  • α-Amylase solution (e.g., from porcine pancreas) in phosphate (B84403) buffer (pH 6.9)

  • Starch solution (1% w/v) in phosphate buffer

  • This compound and other inhibitors at various concentrations

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubate 50 µL of the α-amylase solution with 50 µL of the inhibitor solution (or buffer for control) in a 96-well plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8)

  • pNPG solution (5 mM) in phosphate buffer

  • This compound and other inhibitors at various concentrations

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the inhibitor solution (or buffer for control) and 50 µL of the α-glucosidase solution to a 96-well plate.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of the pNPG solution.

  • Incubate at 37°C for 15 minutes.

  • Terminate the reaction by adding 100 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

Tyrosinase Inhibition Assay

This colorimetric assay determines tyrosinase inhibition by measuring the reduction in the formation of dopachrome (B613829) from the oxidation of L-DOPA.

Materials:

  • Mushroom tyrosinase solution in phosphate buffer (pH 6.8)

  • L-DOPA solution in phosphate buffer

  • This compound and other inhibitors at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, mix 40 µL of the inhibitor solution (or buffer for control) with 80 µL of phosphate buffer and 40 µL of the tyrosinase solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition as described previously.

Polyphenol Oxidase (PPO) Inhibition Assay

This assay measures the inhibition of PPO by monitoring the decrease in the formation of colored quinones from a phenolic substrate.

Materials:

  • Crude PPO extract from a plant source (e.g., apple, potato) in phosphate buffer (pH 6.5)

  • Catechol solution (e.g., 0.1 M) in phosphate buffer

  • This compound and other inhibitors at various concentrations

  • Spectrophotometer and cuvettes

Procedure:

  • In a cuvette, mix 1.5 mL of the phosphate buffer, 0.5 mL of the catechol solution, and 0.5 mL of the inhibitor solution (or buffer for control).

  • Initiate the reaction by adding 0.5 mL of the PPO extract.

  • Immediately measure the change in absorbance at 420 nm over a period of 3-5 minutes.

  • The rate of reaction is determined from the initial linear slope of the absorbance vs. time curve.

  • Calculate the percentage of inhibition as previously described.

Visualizing the Mechanisms

To better understand the context of these enzymatic inhibitions, the following diagrams illustrate the relevant biological pathways and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Solution Prepare Enzyme Solution Pre-incubation Pre-incubate Enzyme with Inhibitor Enzyme_Solution->Pre-incubation Substrate_Solution Prepare Substrate Solution Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Prepare Inhibitor (e.g., this compound) Solutions Inhibitor_Solutions->Pre-incubation Pre-incubation->Reaction_Initiation Incubation Incubate under Controlled Conditions Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (if applicable) Incubation->Reaction_Termination Measurement Measure Absorbance/ Signal Incubation->Measurement Kinetic assays Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition and IC50/Ki Measurement->Data_Analysis

Generalized workflow for an enzyme inhibition assay.

carbohydrate_metabolism Starch Starch Disaccharides Disaccharides Starch->Disaccharides Digestion Glucose Glucose Disaccharides->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream Alpha_Amylase α-Amylase Alpha_Amylase->Disaccharides Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Glucose Inhibitor This compound & Other Inhibitors Inhibitor->Alpha_Amylase Inhibits Inhibitor->Alpha_Glucosidase Inhibits

Role of α-amylase and α-glucosidase in carbohydrate digestion.

melanogenesis_pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Inhibitor This compound & Other Inhibitors Inhibitor->Tyrosinase Inhibits

Simplified melanogenesis pathway highlighting the role of tyrosinase.

References

A Comparative Guide to the Antioxidant Properties of Citric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citric acid, a ubiquitous natural organic acid, and its derivatives are increasingly scrutinized for their potential antioxidant properties. While this compound itself exhibits antioxidant activity, its derivatives, including esters and amides, present a diverse landscape of chemical structures that may offer enhanced or modulated antioxidant potential. This guide provides a comparative evaluation of the antioxidant properties of various this compound derivatives, supported by experimental data, to aid researchers in the selection and development of novel antioxidant agents.

Comparative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the available quantitative data on the antioxidant activity of this compound and select derivatives from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that direct comparative studies across a wide range of this compound derivatives are limited in the current literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

CompoundAssayIC50 Value (µg/mL)Reference
This compoundDPPH48.60 - 85.63[1]
This compoundABTS48.87 - 85.76[1]
This compound Amide Derivatives
N-substituted amide 1DPPHData not consistently reported in IC50
N-substituted amide 2DPPHData not consistently reported in IC50
This compound Ester Derivatives
Triethyl Citrate (TEC)-No direct antioxidant data found
Acetyl Tributyl Citrate (ATBC)-No direct antioxidant data found

Note: The available literature lacks specific IC50 values for many common this compound esters and amides from standardized antioxidant assays. Much of the research on derivatives like Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) focuses on their application as non-toxic plasticizers in the polymer industry, with limited investigation into their radical scavenging properties. Some studies allude to the antioxidant potential of newly synthesized this compound amides, but often report findings as percentage inhibition at a specific concentration rather than providing IC50 values, which makes direct comparison challenging.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the DPPH and ABTS radical scavenging assays, which are the most common methods for evaluating the antioxidant activity of chemical compounds.

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (this compound derivative). A control sample is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a discoloration of the solution.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at the specified wavelength.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the underlying principles.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound Derivative (Test Compound) Mixing Mixing of Compound and Radical Solution Compound->Mixing Radical Free Radical Solution (e.g., DPPH, ABTS•+) Radical->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Spectro Spectrophotometric Measurement Incubation->Spectro Calc Calculation of % Scavenging Spectro->Calc IC50 Determination of IC50 Value Calc->IC50 Radical_Scavenging_Mechanism CA_Derivative This compound Derivative (AH) Derivative_Radical Derivative Radical (A•) CA_Derivative->Derivative_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H•

References

The Efficacy of Citric Acid in Preventing Oxidative Browning: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, controlling oxidative browning is a critical aspect of maintaining the quality and stability of various products. This guide provides an objective comparison of citric acid's performance in preventing this phenomenon against other common alternatives, supported by experimental data.

Oxidative browning is a common enzymatic reaction that leads to the discoloration of fruits, vegetables, and some pharmaceutical preparations. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which, in the presence of oxygen, oxidizes phenolic compounds into quinones. These quinones then polymerize to form dark-colored pigments, leading to the characteristic brown color. This compound is a widely utilized agent for mitigating this process due to its safety, cost-effectiveness, and pleasant taste.[1] This guide delves into the mechanisms of action of this compound and compares its efficacy with other anti-browning agents, providing quantitative data and detailed experimental protocols for validation.

Mechanisms of Action: How this compound Prevents Browning

This compound combats oxidative browning through two primary mechanisms:

  • pH Reduction: PPO activity is highly dependent on pH, with an optimal range typically between 5.0 and 7.0.[1] this compound, as an acidulant, lowers the pH of the medium to a level where PPO is significantly inhibited or inactivated.[1][2] At a pH below 3.0, the activity of PPO is almost completely arrested.[1]

  • Copper Chelation: PPO is a copper-containing enzyme, meaning it requires copper ions as a cofactor for its catalytic activity.[1][2] this compound acts as a chelating agent, binding to these copper ions at the active site of the enzyme.[2][3] This sequestration of the essential cofactor renders the enzyme inactive, thereby preventing the oxidation of phenolic compounds.[3] Studies have shown that this compound acts as a non-competitive inhibitor of PPO.[4][5][6]

Comparative Performance of Anti-Browning Agents

The effectiveness of this compound in preventing oxidative browning is often compared with other chemical inhibitors. The following table summarizes quantitative data from various studies, comparing this compound with ascorbic acid, L-cysteine, and 4-hexylresorcinol.

Anti-Browning AgentConcentrationPPO Inhibition (%)Browning Index (BI) Reduction (%)L* Value (Lightness)a* Value (Redness/Greenness)b* Value (Yellowness/Blueness)Source(s)
This compound 1.3%Significant decreaseSignificant decreaseIncreasedDecreasedDecreased[1][7]
20 mmol/L----Vmax reduced to 437.8 U/min[4]
40 mmol/L----Vmax reduced to 111.6 U/min[4]
70 mmol/L~99%Significant decrease--b* value reduced by 86.3%[4]
Ascorbic Acid 2%Significant decreaseSignificant decreaseIncreasedDecreasedDecreased[1][7]
>1.5%-Reduces quinones back to phenols---[5][6][8]
Low Conc.Competitive Inhibitor----[5][6][8]
L-Cysteine High Conc.Reacts with quinonesForms colorless products---[5][6][8]
Low Conc.Competitive Inhibitor----[5][6][8]
4-Hexylresorcinol 0.04%Dominant linear effectDominant linear effectIncreasedDecreasedDecreased[1][7]

Note: The effectiveness of each agent can vary depending on the specific fruit or vegetable, its pH, the concentration of the agent, and the storage conditions.

Experimental Protocols

To validate the efficacy of this compound and other anti-browning agents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Polyphenol Oxidase (PPO) Activity Assay

This protocol outlines the steps to measure the activity of PPO in a sample.

Materials:

  • Fruit or vegetable sample

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.0)

  • 0.2 M Catechol solution (substrate)

  • Spectrophotometer

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction:

    • Homogenize a known weight of the sample (e.g., 10g) in a cold sodium phosphate buffer (e.g., 20 mL).[9]

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes) at 4°C.[9]

    • Collect the supernatant, which contains the crude PPO extract.[9]

  • Enzyme Assay:

    • In a cuvette, mix the sodium phosphate buffer and the catechol solution.[3]

    • Add a small volume of the PPO extract to the cuvette to initiate the reaction.[3]

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm) over a set period (e.g., 3 minutes) using a spectrophotometer.[2][3]

    • One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[3]

Colorimetric Measurement of Browning

This protocol describes how to quantify the color change associated with enzymatic browning.

Materials:

  • Treated and untreated (control) samples

  • Colorimeter (e.g., HunterLab or Minolta)

Procedure:

  • Sample Preparation:

    • Prepare fresh-cut slices of the fruit or vegetable.

    • Treat the slices with the desired anti-browning agent(s) at various concentrations. A control group with no treatment should be included.

  • Color Measurement:

    • Calibrate the colorimeter using a standard white tile.

    • Measure the L, a, and b* values of the sample surface at different time intervals during storage.[10][11]

      • L value:* Represents lightness (0 = black, 100 = white).

      • a value:* Represents redness (+a) or greenness (-a).

      • b value:* Represents yellowness (+b) or blueness (-b).

  • Browning Index (BI) Calculation:

    • The Browning Index can be calculated using the L, a, and b* values with the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the enzymatic browning pathway and the points of inhibition by this compound and other agents.

EnzymaticBrowningPathway Phenols Phenolic Compounds PPO Polyphenol Oxidase (PPO) (Copper-containing enzyme) Phenols->PPO Substrate Quinones Quinones PPO->Quinones Oxidation Oxygen Oxygen (O2) Oxygen->PPO Polymerization Polymerization Quinones->Polymerization Melanin Melanin (Brown Pigments) Polymerization->Melanin InhibitionMechanisms PPO Polyphenol Oxidase (PPO) Quinones Quinones PPO->Quinones Phenols Phenols Phenols->PPO CitricAcid This compound CitricAcid->PPO Lowers pH & Chelates Copper AscorbicAcid Ascorbic Acid AscorbicAcid->Quinones Reduces to Phenols Cysteine L-Cysteine Cysteine->Quinones Forms Colorless Adducts Hexylresorcinol 4-Hexylresorcinol Hexylresorcinol->PPO Inhibits

References

A Comparative Guide to Citric and Nitric Acid for Passivation of Stainless Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Efficacy

The passivation of stainless steel is a critical process in numerous high-purity applications, including the pharmaceutical and biomedical industries, to enhance its corrosion resistance. This is achieved by removing free iron from the surface and promoting the formation of a passive chromium oxide layer. For decades, nitric acid has been the industry standard for this process. However, due to safety, environmental, and, in some cases, performance considerations, citric acid has emerged as a viable and often superior alternative.[1][2] This guide provides a detailed comparison of the effectiveness of citric and nitric acid for passivation, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The effectiveness of a passivation treatment is primarily determined by the resulting surface chemistry, specifically the ratio of chromium to iron (Cr/Fe) in the passive layer, and the overall thickness of this protective oxide layer. A higher Cr/Fe ratio is indicative of a more corrosion-resistant surface.[3]

A study analyzing AISI 316L stainless steel passivated with both nitric acid (according to ASTM A967, Nitric Type 2) and a this compound-based formulation (CitriSurf 2050, ASTM A967, Citric Type 4) provides valuable quantitative insights into the surface chemistry achieved by each method. The analysis was conducted using Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES).

Table 1: Surface Chemistry Analysis of Passivated AISI 316L Stainless Steel [4]

ParameterCitriSurf (this compound) - Sample 1CitriSurf (this compound) - Sample 2Nitric Acid - Sample 1Nitric Acid - Sample 2
Cr/Fe Ratio (XPS) 1.41.41.41.4
Chrome oxide/Iron oxide Ratio (XPS) 2.52.52.12.0
Oxide Thickness (AES) 27.0 Å28.0 Å21.0 Å17.0 Å
Max. Depth of Enrichment (AES) 18.0 Å19.0 Å13.0 Å11.0 Å

The data indicates that while the overall Cr/Fe ratio was similar for both treatments in this particular study, the this compound-based formulation resulted in a higher chrome oxide to iron oxide ratio and a thicker, more deeply enriched chromium oxide layer.[4] Other studies have also concluded that this compound-based passivating agents can result in more coherent oxide surfaces that are more resistant to corrosion.[5][6]

Corrosion Resistance Performance

Table 2: Summary of Corrosion Resistance Performance

Stainless Steel GradeNitric Acid Passivation PerformanceThis compound Passivation Performance
Austenitic (e.g., 304, 316) Generally effective at removing iron contamination and providing good corrosion resistance.[7]Readily passivated, achieving results comparable to nitric acid in terms of pitting potential and elimination of metastable pitting.[7] Often demonstrates equal or better corrosion resistance.[8][9]
Free-machining (e.g., 303) Requires the addition of sodium dichromate as an inhibitor to prevent etching and surface damage.[7]Does not require inhibitors and is less aggressive towards the metal surface.[7]
Precipitation Hardened (e.g., 17-4 PH) Effective, but may require specific formulations (e.g., with sodium dichromate) for optimal results.[1]Can result in a lower pitting potential compared to nitric acid in some cases.[7]
Martensitic (e.g., 420, 440C) Both nitric and this compound passivation may be insufficient for heavily contaminated surfaces of these alloys.[5]Performance is comparable to nitric acid for 400 series stainless steels.[5]

In extensive testing conducted by NASA on various stainless steel grades, this compound passivated steels performed as well as or better than those passivated with nitric acid.[8][9] However, it has been noted that this compound passivation may be less effective in highly corrosive marine environments.[8][9]

Experimental Protocols

To ensure accurate and reproducible results when comparing passivation methods, standardized experimental protocols are essential. Below are detailed methodologies for two key evaluation techniques.

Salt Spray Testing (ASTM B117)

This test provides an accelerated corrosion environment to assess the relative corrosion resistance of passivated stainless steel.

  • Sample Preparation: Test specimens are thoroughly cleaned to remove any grease, oil, or other contaminants. For comparative studies, some samples are intentionally contaminated with iron particles before passivation.[7]

  • Passivation: Samples are passivated using the specified nitric acid and this compound protocols. This includes defined acid concentrations, temperatures, and immersion times as outlined in standards like ASTM A967.[1]

  • Apparatus: A salt spray chamber compliant with ASTM B117 is used. The chamber maintains a constant temperature of 35°C.[10][11]

  • Salt Solution: A 5% sodium chloride (NaCl) solution prepared with pure water is used. The pH of the solution is maintained between 6.5 and 7.2.[10][12]

  • Procedure:

    • The passivated samples are placed in the chamber at an angle of 15 to 30 degrees from the vertical.[10]

    • A fine mist of the salt solution is atomized using compressed air and continuously sprayed in the chamber. The fallout rate is maintained between 1.0 and 2.0 ml per hour per 80 cm² area.[10][12]

    • The duration of the test is determined by the relevant product specification, but for comparative evaluation of passivation efficacy, an exposure of at least 2 hours is used to check for the removal of iron contamination.[7] Longer durations (e.g., 24, 48, or more hours) are used to assess the overall corrosion resistance of the passive layer.[13]

  • Evaluation: After the specified duration, the samples are removed, rinsed, and visually inspected for any signs of corrosion, such as rust or staining.[7][13]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

  • Sample Preparation: Passivated stainless steel samples are carefully handled to avoid any surface contamination before analysis.

  • Instrumentation: A high-resolution X-ray photoelectron spectrometer is used.[14]

  • Procedure:

    • The sample is placed in a high-vacuum chamber of the spectrometer.

    • The surface is irradiated with a monochromatic X-ray beam, which causes the emission of photoelectrons.

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Analysis:

    • The resulting spectrum provides information on the elements present on the surface and their chemical states.

    • High-resolution scans of the chromium (Cr 2p) and iron (Fe 2p) peaks are performed to determine their respective atomic concentrations and oxidation states.[3]

    • The key metrics derived from the analysis are the total Cr/Fe atomic ratio and the ratio of chromium oxide to iron oxide (Cr-oxide/Fe-oxide).[14]

    • Depth profiling, which involves sputtering the surface with an ion beam to incrementally remove surface layers, can be used to determine the thickness of the passive oxide layer.[15]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the comparative evaluation of citric and nitric acid passivation.

G cluster_prep Sample Preparation cluster_passivation Passivation Process cluster_analysis Performance Evaluation cluster_results Data Analysis and Comparison start Start: Stainless Steel Samples clean Cleaning and Degreasing start->clean contaminate Optional: Iron Contamination clean->contaminate passivate_citric This compound Passivation contaminate->passivate_citric passivate_nitric Nitric Acid Passivation contaminate->passivate_nitric salt_spray Corrosion Resistance Test (ASTM B117) passivate_citric->salt_spray xps Surface Chemistry Analysis (XPS) passivate_citric->xps passivate_nitric->salt_spray passivate_nitric->xps compare_corrosion Compare Corrosion (Pass/Fail, Time to Failure) salt_spray->compare_corrosion compare_surface Compare Surface Chemistry (Cr/Fe Ratio, Oxide Thickness) xps->compare_surface end Conclusion: Comparative Effectiveness compare_corrosion->end compare_surface->end

Comparative Experimental Workflow Diagram

Conclusion

The choice between this compound and nitric acid for passivation is dependent on the specific stainless steel alloy, the application, and regulatory and safety considerations. While nitric acid has a long history of use, the experimental evidence suggests that this compound is not only a safer and more environmentally friendly alternative but also offers equivalent or, in many cases, superior performance in terms of creating a passive layer with enhanced corrosion resistance. For high-purity applications where surface integrity is paramount, the ability of this compound to effectively passivate a wide range of stainless steel alloys without the need for hazardous additives like sodium dichromate makes it a compelling choice for modern manufacturing and research environments.

References

Safety Operating Guide

Essential Guide to Personal Protective Equipment for Handling Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling citric acid, with a focus on personal protective equipment (PPE), operational plans, and disposal.

Immediate Safety and Handling Protocols

This compound, while a weak organic acid, can cause irritation to the skin and eyes. Inhalation of dust can also lead to respiratory irritation[1][2]. Therefore, adherence to proper safety protocols is crucial.

Handling Solid this compound:

  • Ventilation: Use only in well-ventilated areas to avoid the generation and accumulation of dust[1][3][4]. If dust formation is unavoidable, local exhaust ventilation should be employed[5].

  • Avoiding Dust: Minimize dust generation during handling[1]. Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source[1][3].

  • Personal Hygiene: Wash hands thoroughly after handling[3][6][7]. Do not eat, drink, or smoke in areas where this compound is handled[3][7].

Handling this compound Solutions:

  • Eye Protection: Always wear eye protection, such as splash goggles, when there is a possibility of splashing or spraying of the liquid[8].

  • Avoid Aerosol Formation: Handle solutions in a way that avoids the formation of aerosols[9].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the form of this compound being handled and the specific laboratory procedure.

Exposure Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid (powder/granules) Safety glasses with side-shields or goggles[1][4]. A face shield may be necessary for larger quantities[10].Chemical-resistant gloves (e.g., neoprene, rubber, or vinyl)[8][11].Laboratory coat. For larger quantities, a rubber apron and boots may be necessary[2].A NIOSH-approved respirator with a particulate filter is recommended if dust is generated and ventilation is inadequate[1][3][4][11][12].
Preparing/handling dilute solutions Safety glasses or splash goggles[8].Chemical-resistant gloves.Laboratory coat.Generally not required if handled in a well-ventilated area.
Handling concentrated solutions (e.g., 50%) Splash goggles are recommended[8].Chemical-resistant gloves[8].Protective clothing to prevent skin contact, which may include an apron, sleeves, and boots[8].Not typically required with adequate ventilation.
Cleaning up spills Chemical splash goggles[8].Chemical-resistant gloves[11].Coveralls or other protective clothing to prevent skin contact[11].For large spills or in poorly ventilated areas, a respirator may be necessary[3][13].

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for safely handling and disposing of this compound in a laboratory setting.

G Experimental Workflow: this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal_detail Disposal Details A Assess Task and Potential Exposure B Select Appropriate PPE (See Table) A->B C Ensure Proper Ventilation B->C D Weigh/Measure this compound C->D E Prepare Solution (if applicable) D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove and Clean PPE H->I H_solid Solid Waste in Labeled Container H->H_solid H_solution Neutralize Solution (pH 6-9) H->H_solution H_drain Dispose Down Drain with Excess Water (Check Local Regulations) H_solution->H_drain

Caption: Workflow for safe this compound handling.

Disposal Plan

Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance.

  • Solid this compound: Uncontaminated solid this compound waste should be placed in a designated, labeled container for chemical waste disposal[13].

  • This compound Solutions: For disposal, dilute the solution with water (approximately 3-5 times the volume)[14]. The pH should then be adjusted to between 6 and 9 using a suitable alkali like soda ash or sodium bicarbonate[14]. After neutralization, and if permitted by local regulations, the solution can be slowly poured down the drain with a large excess of running water[14][15]. Always consult your institution's and local environmental regulations before disposing of any chemical waste down the drain[14][15].

  • Empty Containers: Rinse empty containers three times with a suitable solvent (like water)[14]. The rinsate should be collected and disposed of as hazardous waste, as it may contain residual product[14].

Logical Relationship for PPE Selection

The choice of PPE is directly related to the physical form of the this compound and the potential for exposure. The following diagram illustrates this decision-making process.

PPE_Selection This compound PPE Selection Logic Start Start: Handling this compound Form What is the physical form? Start->Form Solid Solid (Powder/Crystals) Form->Solid Solid Solution Solution Form->Solution Liquid Dust_Risk Is there a risk of dust generation? Solid->Dust_Risk Splash_Risk Is there a risk of splashing? Solution->Splash_Risk PPE_Base Required PPE: - Safety Glasses - Gloves - Lab Coat Dust_Risk->PPE_Base No PPE_Respirator Add: - Respirator Dust_Risk->PPE_Respirator Yes Splash_Risk->PPE_Base No PPE_Goggles Upgrade to: - Splash Goggles Splash_Risk->PPE_Goggles Yes PPE_Goggles->PPE_Base PPE_Respirator->PPE_Base

Caption: Decision tree for selecting this compound PPE.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.